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  • Product: 2-(1H-Imidazol-4-yl)ethanamine phosphate
  • CAS: 6890-40-0

Core Science & Biosynthesis

Foundational

2-(1H-Imidazol-4-yl)ethanamine Phosphate: In Vivo Mechanism of Action and Clinical Methodologies

Introduction and Biochemical Rationale 2-(1H-Imidazol-4-yl)ethanamine, universally known as histamine, is a biogenic amine and a fundamental endogenous signaling molecule involved in local immune responses, gastric acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biochemical Rationale

2-(1H-Imidazol-4-yl)ethanamine, universally known as histamine, is a biogenic amine and a fundamental endogenous signaling molecule involved in local immune responses, gastric acid regulation, and central neurotransmission. In clinical diagnostics and in vivo research, it is strictly administered as histamine phosphate (histamine diphosphate, C5​H9​N3​⋅2H3​PO4​ )[1].

The Causality of Formulation: Why utilize the diphosphate salt instead of the histamine free base? Histamine free base is highly susceptible to oxidative degradation and exhibits poor stability in aqueous solutions. The diphosphate salt provides exceptional aqueous solubility (up to 50–61 mg/mL) and ensures precise stoichiometric dosing, which is critical for creating self-validating, concentration-dependent in vivo diagnostic tools[2][3].

Pharmacodynamics and Receptor Binding Profile

Histamine exerts its in vivo effects through four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4[4]. The in vivo mechanism of action is highly concentration-dependent, driven by the differential binding affinities of these receptors. Exogenous administration of histamine phosphate primarily capitalizes on the low-affinity H1 and H2 receptors, requiring microgram-to-milligram dosing to achieve diagnostic physiological endpoints[5].

Quantitative Binding Affinities

The physiological response to exogenous histamine phosphate is dictated by local tissue concentrations and the dissociation constants ( Kd​ ) of the receptor subtypes[5].

Receptor SubtypePrimary Tissue LocalizationG-Protein CouplingBinding Affinity ( Kd​ / Ki​ )Primary In Vivo Effect (Diagnostic)
H1R Smooth muscle, endothelium, CNS Gq/11​ Low (~ 5–10 μ M)Bronchoconstriction, vasopermeability (Wheal)
H2R Gastric parietal cells, vascular smooth muscle Gs​ Low (~ 5–10 μ M)Gastric acid secretion, vasodilation (Flare)
H3R Central and peripheral nervous system Gi/o​ High (~ 5–10 nM)Neurotransmitter release inhibition
H4R Immune cells (mast cells, eosinophils) Gi/o​ High (~ 5–10 nM)Leukocyte chemotaxis, cytokine production

Data synthesized from the pharmacological profiling of histamine receptors[4][5].

In Vivo Mechanism of Action: Pathway Dynamics

When histamine phosphate is introduced in vivo (via inhalation, intradermal injection, or systemic infusion), it bypasses endogenous storage mechanisms (mast cell degranulation) and acts directly on target tissue receptors[1][6].

  • Vascular and Dermal Response (H1/H2 Synergy) : Intradermal injection triggers the classic "Lewis Triple Response." H1R activation on endothelial cells increases intracellular Ca2+ via the Phospholipase C (PLC) pathway, causing endothelial contraction and vascular leakage (the "wheal"). Simultaneously, H2R activation on vascular smooth muscle elevates cAMP, causing vasodilation (the "flare")[1][4].

  • Pulmonary Response (H1 Dominance) : Inhalation of histamine aerosol directly stimulates H1 receptors on bronchial smooth muscle. Unlike indirect challenges (e.g., mannitol or exercise) which require endogenous mast cell degranulation, histamine phosphate acts as a direct bronchoconstrictor, making it a highly sensitive diagnostic agent[6].

  • Gastric Secretory Response (H2 Dominance) : Systemic administration stimulates H2 receptors on the basolateral membrane of gastric parietal cells, activating adenylyl cyclase and upregulating the H+/K+ ATPase pump[2][4].

G HP Histamine Phosphate (In Vivo Administration) H1R H1 Receptor (Smooth Muscle/Endothelium) HP->H1R H2R H2 Receptor (Parietal Cells/Vascular) HP->H2R Gq Gq/11 Protein H1R->Gq Gs Gs Protein H2R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 / DAG PLC->IP3 cAMP cAMP Accumulation AC->cAMP Ca Intracellular Ca2+ ↑ IP3->Ca PKA Protein Kinase A (PKA) cAMP->PKA Effect1 Bronchoconstriction & Vasopermeability (Wheal) Ca->Effect1 Effect2 Gastric Acid Secretion & Vasodilation (Flare) PKA->Effect2

Fig 1. Histamine phosphate signaling via H1 and H2 G-protein coupled receptors in vivo.

Validated Experimental and Clinical Protocols

To ensure reproducibility and diagnostic accuracy, the administration of histamine phosphate must follow strictly controlled, self-validating protocols.

Protocol 1: Direct Bronchial Provocation Testing (BPT)

Purpose : To quantify airway hyperresponsiveness (AHR) in the diagnosis of asthma[6][7]. Causality Check : Why use histamine over methacholine? While both are direct bronchoconstrictors, histamine has a shorter half-life, allowing for rapid spontaneous recovery. However, it may cause more systemic side effects (flushing, headache) due to concurrent H2 receptor activation[6].

Step-by-Step Methodology :

  • Patient Preparation : Withhold short-acting bronchodilators for 8 hours and long-acting bronchodilators for 48 hours prior to the test. Ensure baseline FEV1​ is >70% of predicted to ensure patient safety[8].

  • Baseline Measurement : Perform baseline spirometry following ATS/ERS guidelines to establish the absolute FEV1​ [8][9].

  • Diluent Control : Administer aerosolized normal saline (diluent) via a jet nebulizer. Re-measure FEV1​ to rule out hyperresponsiveness to the nebulization process itself.

  • Histamine Administration : Nebulize doubling concentrations of histamine phosphate (typically 0.03, 0.06, 0.125, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, and 16.0 mg/mL)[7][10].

  • Post-Dose Spirometry : Measure FEV1​ at 30 and 90 seconds after each dose[9].

  • Termination Criteria : Stop the test when FEV1​ falls by ≥20% from the baseline ( PC20​ ), or the maximum dose is reached[7].

  • Reversal : Administer a short-acting β2​ -agonist (e.g., albuterol) to reverse bronchoconstriction[8][10].

Protocol Start Patient Preparation (Withhold bronchodilators) Base Baseline Spirometry (FEV1 Measurement) Start->Base Diluent Inhale Diluent (Saline Control) Base->Diluent Dose Nebulize Histamine Phosphate (Doubling Doses: 0.03 to 16 mg/mL) Diluent->Dose Measure Post-Dose Spirometry (at 30 & 90 seconds) Dose->Measure Decision FEV1 Drop ≥ 20%? Measure->Decision Positive Positive Test (PC20) Airway Hyperresponsiveness Decision->Positive Yes NextDose Administer Next Dose Decision->NextDose No Rescue Administer Bronchodilator (Albuterol) Positive->Rescue NextDose->Dose

Fig 2. Step-by-step clinical workflow for the histamine bronchial provocation test.

Protocol 2: Positive Control for Type I Hypersensitivity Skin Testing

Purpose : To validate the skin's reactivity during allergy prick or intradermal testing, ensuring that negative allergen results are not false negatives due to antihistamine use or intrinsic anergy[1].

Step-by-Step Methodology :

  • Formulation Selection : Use 1 mg/mL histamine base (equivalent to 2.75 mg/mL histamine phosphate) for percutaneous (prick) testing, or 0.1 mg/mL histamine base (0.275 mg/mL histamine phosphate) for intracutaneous (intradermal) testing[1].

  • Application : Cleanse the volar surface of the forearm with alcohol. Apply a single drop of the histamine phosphate solution.

  • Puncture : Use a sterile bifurcated needle or lancet to puncture the epidermis through the drop, lifting slightly to introduce the solution into the dermis[1].

  • Incubation : Wait 15 minutes.

  • Quantification : Measure the maximum diameter of the wheal (raised area) and the orthogonal diameter. A valid positive control must yield a mean wheal diameter of at least 3 mm greater than the negative (saline) control[1].

Protocol 3: Gastric Acid Secretion Evaluation (In Vivo Models)

Purpose : To evaluate achlorhydria or to induce gastric ulcer models in preclinical in vivo studies[2][11]. Methodology :

  • Fast the animal/subject for 12 hours.

  • Insert a nasogastric tube and aspirate baseline gastric contents.

  • Administer histamine phosphate subcutaneously (e.g., 40–50 μ g/kg in animal models)[2].

  • Collect gastric aspirate in 15-minute aliquots for 1 hour. Titrate the aspirate with 0.1 N NaOH to determine the total titratable acidity.

Conclusion

Histamine phosphate remains an indispensable pharmacological tool. By leveraging its precise receptor binding kinetics—specifically its low-affinity but high-impact activation of H1 and H2 receptors—researchers and clinicians can accurately model, diagnose, and validate complex physiological responses ranging from airway hyperreactivity to localized immune responses.

References

  • Histamine Phosphate - DailyMed. National Institutes of Health (NIH). Available at:[Link]

  • Bronchial Challenge Lung Function Test: Methacholine or Other Agents. American Thoracic Society. Available at: [Link]

  • Histamine provocation test | UZ Leuven. UZ Leuven. Available at: [Link]

  • In Vivo Models Used for Evaluation of Potential Antiulcer Agents. SciSpace. Available at: [Link]

  • Bronchial challenge tests: usefulness, availability and limitations. ERS Publications. Available at: [Link]

  • Histamine receptor. Wikipedia. Available at: [Link]

  • Pattern of Response to Bronchial Challenge with Histamine in Patients with Non-Atopic Cough-Variant and Classic Asthma. MDPI. Available at: [Link]

  • Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. MDPI. Available at:[Link]

  • Pathophysiology and Methodology of Indirect Airway Challenge Testing. ERS Publications. Available at:[Link]

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Exploratory

An In-Depth Technical Guide to 2-(1H-Imidazol-4-yl)ethanamine Phosphate Receptor Binding Affinity and Kinetics

This guide provides a comprehensive exploration of the receptor binding affinity and kinetics of 2-(1H-Imidazol-4-yl)ethanamine phosphate, the phosphate salt of histamine. Designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive exploration of the receptor binding affinity and kinetics of 2-(1H-Imidazol-4-yl)ethanamine phosphate, the phosphate salt of histamine. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical methodologies for characterizing the interaction of this pivotal biogenic amine with its family of G protein-coupled receptors (GPCRs): the H1, H2, H3, and H4 histamine receptors.

Section 1: Foundational Understanding: Histamine and its Receptors

2-(1H-Imidazol-4-yl)ethanamine, or histamine, is a fundamental signaling molecule involved in a vast array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2] Its biological effects are mediated through four distinct receptor subtypes, each with unique tissue distribution, signaling mechanisms, and pharmacological profiles.[1] Understanding the binding characteristics of histamine to these receptors is paramount for the development of targeted therapeutics. The use of the phosphate salt of histamine is common in experimental settings to enhance its stability and solubility in aqueous buffers.

The potency of histamine varies across its receptor subtypes, with a generally accepted order of H3 ≈ H4 > H2 > H1.[3][4] This differential affinity underscores the importance of precise and subtype-specific binding assays.

Table 1: Overview of Human Histamine Receptors

ReceptorPrimary Signaling PathwayKey Physiological Roles
H1 Receptor Gq/11-coupled; activation of Phospholipase C (PLC)[2]Allergic and inflammatory responses, smooth muscle contraction, increased vascular permeability.[1]
H2 Receptor Gs-coupled; stimulation of adenylyl cyclase and cAMP production[5]Regulation of gastric acid secretion, smooth muscle relaxation.[1][6]
H3 Receptor Gi/o-coupled; inhibition of adenylyl cyclase[7][8]Presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[7]
H4 Receptor Gi/o-coupled; inhibition of adenylyl cyclase[9]Immune cell chemotaxis and cytokine release.[9][10]

Section 2: Core Principles of Receptor Binding and Kinetics

The interaction between a ligand like histamine and its receptor is governed by two key parameters: affinity and kinetics .

  • Affinity refers to the strength of the binding interaction at equilibrium. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.[11]

  • Kinetics describes the rates at which the ligand associates with (kon) and dissociates from (koff) the receptor. These kinetic parameters determine how quickly a ligand-receptor complex forms and how long it persists. The ratio of koff to kon defines the equilibrium dissociation constant (Kd = koff/kon).[11]

A comprehensive understanding of both affinity and kinetics is crucial, as the duration of receptor occupancy (related to koff) can be a better predictor of in vivo efficacy than affinity alone.[11]

Section 3: Experimental Design and Protocols

Radioligand binding assays are the gold standard for determining the binding affinity and kinetics of ligands for their receptors. These assays rely on the use of a radiolabeled form of a ligand to monitor its binding to the receptor.

General Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines heterologously expressing a single human histamine receptor subtype (e.g., HEK293 or CHO cells) are essential for subtype-specific analysis.[12] The use of a well-characterized cell line like HEK293 is advantageous due to its high transfection efficiency and ability to perform necessary post-translational modifications for proper receptor folding and function.[12][13][14]

  • Radioligands: The choice of radioligand is critical and depends on the receptor subtype being studied. High-affinity and specific radioligands are necessary to achieve a good signal-to-noise ratio.

    • For H1 Receptors: [3H]-Mepyramine (also known as Pyrilamine) is a commonly used antagonist radioligand.[15]

    • For H2 Receptors: Due to the low affinity of many H2 antagonists, developing a suitable radioligand has been challenging.[16] However, novel agonist radioligands like [3H]UR-KAT479 have shown promise.[17]

    • For H3 Receptors: [3H]-N-α-methylhistamine (NAMHA) is a frequently used agonist radioligand.[18]

    • For H4 Receptors: [3H]-Histamine itself is often used to label the H4 receptor.[4]

  • Assay Buffers: The composition of the assay buffer is critical for maintaining the integrity of the receptors and ensuring optimal binding conditions. A typical buffer might consist of 50 mM Tris-HCl at a physiological pH (e.g., 7.4) with the addition of divalent cations like MgCl2, which can be important for GPCR function.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) are used to separate receptor-bound radioligand from unbound radioligand. Filters are often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for a filtration-based radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Competitor) setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->setup_plate prep_membranes Prepare Receptor Membranes (from HEK293 or CHO cells) prep_membranes->setup_plate incubation Incubate to Reach Equilibrium (e.g., 60-180 min at 25°C) setup_plate->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Wash Filters (Remove unbound radioligand) filtration->washing scintillation Scintillation Counting (Quantify bound radioactivity) washing->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific curve_fitting Non-linear Regression (Determine Kd, Ki, Bmax, kon, koff) calc_specific->curve_fitting

Caption: General workflow for a radioligand binding assay.

Protocol 1: Saturation Binding Assay to Determine Kd and Bmax

This assay determines the affinity of the radioligand for the receptor (Kd) and the total number of receptors in the preparation (Bmax).

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up duplicate wells for total binding and non-specific binding (NSB).

  • Reagent Addition:

    • To all wells, add a fixed amount of receptor membrane preparation (e.g., 10-20 µg of protein).

    • To the total binding wells, add increasing concentrations of the radioligand.

    • To the NSB wells, add the same increasing concentrations of the radioligand plus a high concentration of an unlabeled competing ligand to saturate the receptors.

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-180 minutes) at a controlled temperature (e.g., 25°C).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each radioligand concentration by subtracting the NSB counts from the total binding counts.

    • Plot specific binding as a function of the radioligand concentration.

    • Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay to Determine Ki

This assay measures the affinity (Ki) of an unlabeled compound (in this case, histamine phosphate) by its ability to compete with a fixed concentration of radioligand for binding to the receptor.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the unlabeled competitor (histamine phosphate).

  • Reagent Addition:

    • To all wells, add a fixed amount of receptor membrane preparation.

    • To the total binding wells, add a fixed concentration of radioligand (typically at or near its Kd).

    • To the NSB wells, add the radioligand and a high concentration of a suitable unlabeled ligand.

    • To the competition wells, add the radioligand and serially diluted concentrations of histamine phosphate.

  • Incubation, Filtration, and Counting: Follow steps 3-6 from the saturation binding assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[11] Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor (determined from a saturation binding assay).

Protocol 3: Kinetic Binding Assays to Determine kon and koff

Association Rate (kon) Determination:

  • Reagent Preparation: Prepare receptor membranes and a solution of radioligand at a known concentration.

  • Initiation of Binding: At time zero, mix the receptor membranes and the radioligand solution.

  • Time-Course Measurement: At various time points, take aliquots of the mixture and filter them to separate bound from free radioligand.

  • Quantification: Measure the amount of bound radioligand at each time point.

  • Data Analysis: Plot the amount of bound radioligand against time and fit the data to a one-phase association equation to determine the observed association rate (kobs). The association rate constant (kon) can then be calculated.

Dissociation Rate (koff) Determination:

  • Equilibrium Binding: Incubate the receptor membranes with the radioligand for a sufficient time to reach equilibrium.

  • Initiation of Dissociation: At time zero, add a large excess of an unlabeled ligand to prevent re-binding of the radioligand.

  • Time-Course Measurement: At various time points, take aliquots and filter to measure the amount of radioligand that remains bound.

  • Data Analysis: Plot the natural logarithm of the percentage of bound radioligand at each time point versus time. The negative slope of this line represents the dissociation rate constant (koff).

Section 4: Data Analysis and Interpretation

Quantitative Data Summary

The following table summarizes the reported binding affinities of histamine for the four human histamine receptor subtypes. It is important to note that absolute values can vary between studies depending on the experimental conditions (e.g., cell line, radioligand, buffer composition).

Table 2: Binding Affinity of Histamine for Human Histamine Receptors

ReceptorRadioligand Used in AssayReported Ki or Kd of HistamineReference(s)
H1 Receptor [3H]-Mepyramine>10 µM (IC50)[15]
H2 Receptor [3H]-Tiotidine~µM range[16]
H3 Receptor [3H]-N-α-methylhistamine~nM range (e.g., 0.37 nM Kd)[18]
H4 Receptor [3H]-Histamine~nM range (e.g., 5-10 nM)[4]

Note: The IC50 value for the H1 receptor is greater than 10µM, indicating a lower affinity compared to the other subtypes.

Visualizing Binding Principles

The relationship between affinity and kinetics can be visualized as follows:

binding_kinetics cluster_affinity Affinity (Kd) LR Ligand-Receptor Complex L_plus_R Ligand + Receptor LR->L_plus_R koff (Dissociation Rate) L_plus_R->LR kon (Association Rate) Kd Kd = koff / kon

Caption: Relationship between affinity (Kd) and kinetic rates (kon, koff).

Section 5: Conclusion and Future Directions

This guide has provided a detailed overview of the principles and methodologies for determining the receptor binding affinity and kinetics of 2-(1H-Imidazol-4-yl)ethanamine phosphate. The accurate characterization of these parameters across all four histamine receptor subtypes is fundamental to understanding the multifaceted roles of histamine in health and disease.

Future research will likely focus on the development of more selective and higher-affinity radioligands, particularly for the H2 receptor, to improve the accuracy of binding assays. Furthermore, advanced techniques such as surface plasmon resonance (SPR) and kinetic exclusion assays (KinExA) may provide alternative and complementary approaches to traditional radioligand binding assays for studying the kinetics of histamine receptor interactions in real-time and in a label-free manner. A deeper understanding of the structure-kinetic relationships of ligands will continue to guide the rational design of novel therapeutics with optimized efficacy and duration of action.

References

  • Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. PMC. Retrieved March 26, 2026, from [Link]

  • Histamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology. Retrieved March 26, 2026, from [Link]

  • Histamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 26, 2026, from [Link]

  • H1 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 26, 2026, from [Link]

  • H4 receptor. IUPHAR Guide to IMMUNOPHARMACOLOGY. Retrieved March 26, 2026, from [Link]

  • Histamine receptor. Wikipedia. Retrieved March 26, 2026, from [Link]

  • H2 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 26, 2026, from [Link]

  • Histamine H1 receptor. Wikipedia. Retrieved March 26, 2026, from [Link]

  • Histamine H2 Receptor Radioligands: Triumphs and Challenges. Taylor & Francis Online. Retrieved March 26, 2026, from [Link]

  • Construction of Recombinant Cell Lines for GPCR Expression. PubMed. Retrieved March 26, 2026, from [Link]

  • Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy. PubMed. Retrieved March 26, 2026, from [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. Retrieved March 26, 2026, from [Link]

  • Regulation of K+ conductance by histamine H1 and H2 receptors in neurones dissociated from rat neostriatum. PMC. Retrieved March 26, 2026, from [Link]

  • Histamine H4 receptor. Wikipedia. Retrieved March 26, 2026, from [Link]

  • Histamine H3 receptor. Wikipedia. Retrieved March 26, 2026, from [Link]

  • The histamine H4 receptor: from orphan to the clinic. PMC. Retrieved March 26, 2026, from [Link]

  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PMC. Retrieved March 26, 2026, from [Link]

  • Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. PMC. Retrieved March 26, 2026, from [Link]

  • Identification of two H3-histamine receptor subtypes. PubMed. Retrieved March 26, 2026, from [Link]

  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Publications. Retrieved March 26, 2026, from [Link]

  • Kinetic binding parameters for antihistamines used in this study. ResearchGate. Retrieved March 26, 2026, from [Link]

  • The histamine H4 receptor: from orphan to the clinic. Frontiers. Retrieved March 26, 2026, from [Link]

  • Histamine H4 receptors in the gastrointestinal tract. PMC. Retrieved March 26, 2026, from [Link]

  • Histamine H2 receptor. Wikipedia. Retrieved March 26, 2026, from [Link]

  • Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. MDPI. Retrieved March 26, 2026, from [Link]

  • Histamine and its Effects Mediated via H3 Receptor. SciSpace. Retrieved March 26, 2026, from [Link]

  • Examination of Intracellular GPCR-Mediated Signaling with High Temporal Resolution. MDPI. Retrieved March 26, 2026, from [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Retrieved March 26, 2026, from [Link]

  • Discovery of a G Protein-Biased Radioligand for the Histamine H2 Receptor with Reversible Binding Properties. Journal of Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine. Wiley Online Library. Retrieved March 26, 2026, from [Link]

  • Histamine H1-receptor antagonists with immunomodulating activities: potential use for modulating T helper type 1 (Th1)/Th2 cytokine imbalance and inflammatory responses in allergic diseases. PMC. Retrieved March 26, 2026, from [Link]

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  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. Retrieved March 26, 2026, from [Link]

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Foundational

2-(1H-Imidazol-4-yl)ethanamine Phosphate: Molecular Weight, Structural Dynamics, and Experimental Protocols

Executive Summary 2-(1H-Imidazol-4-yl)ethanamine , universally known as histamine, is a biogenic amine that functions as a critical neurotransmitter, inflammatory mediator, and gastric acid secretagogue. In laboratory an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1H-Imidazol-4-yl)ethanamine , universally known as histamine, is a biogenic amine that functions as a critical neurotransmitter, inflammatory mediator, and gastric acid secretagogue. In laboratory and pharmaceutical settings, it is predominantly utilized in its phosphate salt forms to enhance aqueous solubility and chemical stability.

This whitepaper provides an in-depth technical analysis of 2-(1H-Imidazol-4-yl)ethanamine phosphate, detailing its stoichiometric variations, molecular weight, pH-dependent structural dynamics, and receptor signaling pathways. Furthermore, it establishes field-proven, self-validating experimental protocols for its application in pharmacological assays.

Stoichiometry and Molecular Weight Analysis

A critical failure point in pharmacological dose-response modeling is the miscalculation of molarity due to the conflation of histamine's free base mass with its various salt and hydration states. 2-(1H-Imidazol-4-yl)ethanamine phosphate exists in several stoichiometric forms, primarily as a monophosphate, a diphosphate (acid phosphate), and a diphosphate monohydrate[1][2][3].

Causality in Experimental Design: Failure to account for the diphosphate monohydrate mass (325.15 g/mol ) versus the free base (111.15 g/mol ) results in a nearly 3-fold error in molar concentration, severely skewing EC50​ calculations and binding affinity ( Kd​ ) derivations in pharmacodynamic assays.

Table 1: Quantitative Properties of Histamine and its Phosphate Salts
Compound FormChemical FormulaMolecular Weight ( g/mol )CAS Number / PubChem CID
Histamine (Free Base) C5​H9​N3​ 111.1551-45-6
Histamine Monophosphate C5​H12​N3​O4​P 209.14CID: 134614[2]
Histamine Diphosphate C5​H15​N3​O8​P2​ 307.14CID: 65513[1]
Histamine Diphosphate Monohydrate C5​H9​N3​⋅2H3​PO4​⋅H2​O 325.1551-74-1[3]

Structural Properties and Chemical Behavior

Protonation States and pKa

Histamine possesses two basic centers: the aliphatic primary amine and the imidazole ring. The pKa​ of the aliphatic amino group is approximately 9.4, while the pKa​ of the imidazole ring nitrogen is approximately 5.8[4].

Mechanistic Insight: At a physiological pH of 7.4, the aliphatic amine is heavily protonated (cationic), whereas the imidazole ring remains largely unprotonated. This specific monocationic state is the biologically active pharmacophore required for docking into the orthosteric binding site of G-protein coupled receptors (GPCRs). The positively charged ethylamine side chain forms a critical salt bridge with a conserved aspartate residue (e.g., Asp107 in the H1​ receptor) in the transmembrane domain.

Tautomerism

In its unprotonated state at physiological pH, the imidazole ring of histamine exhibits tautomerism, rapidly interconverting between the Nτ−H (tele) and Nπ−H (pros) tautomers. Thermodynamic equilibrium heavily favors the tele tautomer, which comprises approximately 80% of the population in aqueous solution, compared to 20% for the pros tautomer[5]. This tautomeric preference is driven by the electron-withdrawing nature of the protonated ethylamine side chain, which dictates the hydrogen bonding directionality required for receptor activation.

Crystallography and Hydrogen Bonding

In its solid state, histamine diphosphate monohydrate crystallizes in the monoclinic space group P21​/c [6]. The crystal lattice is stabilized by a highly complex, three-dimensional network of O−H⋅⋅⋅O and N−H⋅⋅⋅O hydrogen bonds between the histamine cations, phosphate anions, and the water of crystallization[6]. This robust lattice energy explains the compound's high melting point (128–132 °C) and its hygroscopic nature upon exposure to ambient humidity[3].

Signaling Pathway Visualization

Histamine phosphate acts as an endogenous agonist across four distinct GPCRs ( H1​ through H4​ ). The diagram below illustrates the divergent intracellular signaling cascades initiated by H1​ and H2​ receptor activation.

G Histamine Histamine Phosphate H1 H1 Receptor (Smooth Muscle/Endothelium) Histamine->H1 Agonism H2 H2 Receptor (Gastric Parietal Cells) Histamine->H2 Agonism Gq Gq Protein H1->Gq Gs Gs Protein H2->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 / DAG PLC->IP3 cAMP cAMP AC->cAMP Ca2 Intracellular Ca2+ ↑ IP3->Ca2 PKA Protein Kinase A (PKA) cAMP->PKA Contraction Smooth Muscle Contraction Ca2->Contraction Secretion Gastric Acid Secretion PKA->Secretion

Caption: Divergent GPCR signaling pathways activated by histamine phosphate at H1 and H2 receptors.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in viability checks and specificity controls to guarantee that observed data is biologically relevant and not an artifact of reagent degradation or tissue death.

Protocol A: Preparation of 10 mM Histamine Diphosphate Stock Solution

Note: Histamine diphosphate monohydrate (MW = 325.15 g/mol ) is used for this protocol.

  • Weighing: Accurately weigh 32.52 mg of histamine diphosphate monohydrate.

  • Dissolution: Dissolve the powder in 10 mL of sterile, double-distilled water ( ddH2​O ).

    • Causality: Do not dissolve initially in alkaline buffers (e.g., PBS at pH 7.4). The acidic nature of the diphosphate salt requires unbuffered water to prevent localized precipitation.

  • pH Adjustment: Slowly titrate the solution to pH 7.4 using 0.1 M NaOH. Monitor continuously.

  • Aliquoting: Filter-sterilize (0.22 µm) and divide into 100 µL aliquots. Store at -20°C.

    • Causality: Histamine is susceptible to oxidative and microbial degradation in aqueous solutions. Aliquoting prevents repeated freeze-thaw cycles which compromise stock molarity.

Protocol B: Guinea Pig Ileum Organ Bath Assay ( H1​ Receptor Activation)

This classic pharmacological assay measures the contractile force of smooth muscle in response to histamine.

Self-Validation Checkpoints:

  • Viability Control: KCl is used to bypass receptors and directly depolarize the membrane, proving the muscle machinery is functional.

  • Specificity Control: An H1​ antagonist (Mepyramine) is used to prove the contraction was specifically mediated by the histamine receptor.

Step-by-Step Method:

  • Tissue Preparation: Isolate a 2 cm segment of guinea pig terminal ileum and mount it vertically in a 10 mL organ bath chamber containing Tyrode's solution.

  • Environmental Control: Maintain the bath at 37°C and continuously bubble with 95% O2​ / 5% CO2​ .

    • Causality: The specific gas mixture buffers the bicarbonate in Tyrode's solution, locking the pH at exactly 7.4, which is required to maintain the monocationic state of histamine.

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh Tyrode's every 15 minutes.

  • Viability Validation: Add 60 mM KCl to the bath. Record the maximum contractile response. Wash the tissue 3 times over 15 minutes until baseline tension is restored. If the tissue fails to contract to KCl, discard it.

  • Dose-Response Curve: Add cumulative concentrations of histamine phosphate (from 10−9 M to 10−4 M). Record the isometric contraction at each plateau.

  • Specificity Validation: Wash the tissue thoroughly. Incubate with 1 µM Mepyramine (an H1​ inverse agonist) for 15 minutes. Repeat the histamine dose-response curve. A rightward shift in the EC50​ validates that the prior contractions were exclusively H1​ -receptor mediated.

References

  • PubChem CID 65513 - Histamine Phosphate | C5H15N3O8P2 (National Institutes of Health). Available at:[Link]

  • PubChem CID 134614 - 2-(1H-Imidazol-4-yl)ethanamine phosphate | C5H12N3O4P (National Institutes of Health). Available at:[Link]

  • Wikipedia - Histamine (pKa and Chemical Properties). Available at: [Link]

  • Oxford University Press (OUP) - The tautomer ratio of histamine. Available at:[Link]

  • RSC Publishing - Inorg. Phys. Theor. 2659: Crystal structure of histamine diphosphate monohydrate. Available at: [Link]

Sources

Exploratory

2-(1H-Imidazol-4-yl)ethanamine Phosphate: Cellular Uptake Mechanisms and Transporter Kinetics

Executive Summary 2-(1H-Imidazol-4-yl)ethanamine phosphate, universally known as histamine phosphate, is a highly soluble salt of the biogenic amine histamine. As a potent signaling molecule, histamine regulates diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1H-Imidazol-4-yl)ethanamine phosphate, universally known as histamine phosphate, is a highly soluble salt of the biogenic amine histamine. As a potent signaling molecule, histamine regulates diverse physiological processes ranging from gastric acid secretion to neuro-inflammation and allergic responses. Because the aliphatic amino group of histamine is protonated at physiological pH (pKa ≈ 9.4), the molecule is highly hydrophilic and cannot passively diffuse across lipid bilayers.

Consequently, the termination of histaminergic signaling and the subsequent intracellular metabolic inactivation of histamine rely entirely on specialized plasma membrane transporters. For drug development professionals and pharmacologists, understanding these cellular uptake mechanisms is critical for predicting drug-drug interactions (DDIs), optimizing antihistamine therapies, and targeting neuro-inflammatory pathways. This whitepaper synthesizes the kinetic profiles, structural biology, and experimental validation protocols for the primary histamine transporters: OCT2, OCT3, and PMAT.

The "Uptake-2" System: Core Transporters Mediating Histamine Clearance

Historically, monoamine clearance was divided into high-affinity, sodium-dependent "Uptake-1" (e.g., SERT, DAT) and low-affinity, high-capacity, sodium-independent "Uptake-2" systems. Histamine clearance is almost exclusively governed by the Uptake-2 system[1]. These transporters utilize the inside-negative membrane potential to drive the facilitated diffusion of organic cations into the cell.

Organic Cation Transporter 2 (OCT2 / SLC22A2)

OCT2 is a polyspecific, bidirectional transporter predominantly localized to the basolateral membrane of the renal proximal tubules and specific brain regions. It plays a foundational role in the systemic elimination of cationic drugs and endogenous amines. Histamine acts as a substrate for OCT2, and its transport can be competitively inhibited by H2-receptor antagonists like cimetidine, which is a known substrate-inhibitor of OCT2[2][3].

Organic Cation Transporter 3 (OCT3 / SLC22A3)

OCT3 is the quintessential Uptake-2 transporter, characterized by its broad tissue distribution, including astrocytes, mast cells, skeletal muscle, and the heart[4][5]. In murine bone marrow-derived mast cells (BMMCs), the deletion of Slc22a3 abolishes exogenous histamine uptake, proving OCT3's non-redundant role in specific immune compartments[4]. A defining pharmacological hallmark of OCT3 is its acute sensitivity to inhibition by physiological concentrations of corticosterone[1].

Plasma Membrane Monoamine Transporter (PMAT / SLC29A4)

Despite belonging to the equilibrative nucleoside transporter (ENT) family structurally, PMAT functions functionally as an organic cation transporter. Recent investigations into primary human astrocytes have revealed that PMAT, alongside OCT3, is the primary engine for astrocytic histamine clearance in the central nervous system[6][7].

Quantitative Data Summary

The following table synthesizes the kinetic and pharmacological profiles of the primary histamine transporters to aid in comparative analysis and experimental design.

TransporterGene SymbolTransport MechanismHistamine Affinity ( Km​ )Key Pharmacological InhibitorsPrimary Tissue Localization
OCT2 SLC22A2Electrogenic, Na⁺-independent~1.5 - 3.0 mMCimetidine, Decynium-22Kidney (basolateral), Brain
OCT3 SLC22A3Electrogenic, Na⁺-independent~1.0 - 2.5 mMCorticosterone, Decynium-22Astrocytes, Mast Cells, Heart
PMAT SLC29A4Electrogenic, Na⁺-independent~1.4 mMDecynium-22, LuteolinBrain (Astrocytes), Intestine

Mechanistic Pathway: Uptake and Intracellular Fate

The cellular uptake of histamine is not an isolated event; it is the rate-limiting step in a coupled metabolic pathway. Once translocated across the plasma membrane by OCT2, OCT3, or PMAT, histamine is rapidly methylated by the cytosolic enzyme Histamine N-methyltransferase (HNMT)[6][8]. Because HNMT is strictly intracellular, the efficacy of plasma membrane transporters directly dictates the half-life of extracellular histaminergic signaling.

G ExtHist Extracellular Histamine OCT2 OCT2 (SLC22A2) ExtHist->OCT2 OCT3 OCT3 (SLC22A3) ExtHist->OCT3 PMAT PMAT (SLC29A4) ExtHist->PMAT IntHist Intracellular Histamine OCT2->IntHist OCT3->IntHist PMAT->IntHist HNMT HNMT Enzyme IntHist->HNMT Metabolite N-methylhistamine HNMT->Metabolite

Cellular uptake of histamine via OCT2/3 and PMAT, followed by HNMT-mediated degradation.

Experimental Methodologies: Self-Validating Uptake Protocols

To isolate and quantify the specific contributions of these transporters, researchers utilize radiolabeled [³H]-histamine phosphate in tightly controlled in vitro systems (e.g., primary astrocytes or stably transfected HEK293 cells). A robust protocol must be a self-validating system, incorporating thermodynamic and pharmacological controls to distinguish active transport from non-specific membrane binding.

Protocol: [³H]-Histamine Phosphate Cellular Uptake Assay

Rationale & Causality: Active transport via OCTs and PMAT is temperature-dependent and relies on the membrane potential. By running parallel assays at 37°C and 4°C, researchers can subtract the 4°C background (which represents non-specific lipid binding and diffusion) from the 37°C data to isolate true protein-mediated transport.

Step-by-Step Methodology:

  • Cell Preparation: Seed primary human astrocytes or HEK293 cells expressing the target transporter (e.g., SLC22A3) in 24-well plates. Culture until 80-90% confluent.

  • Buffer Equilibration: Wash cells twice with a sodium-free transport buffer (e.g., N-methyl-D-glucamine substituted for NaCl) at 37°C. Causality: Removing sodium verifies that the transport is Na⁺-independent, ruling out Uptake-1 interference.

  • Pharmacological Blockade (Internal Control): Pre-incubate cells for 10 minutes with specific inhibitors. Use 100 µM Decynium-22 (pan-Uptake-2 inhibitor) or 100 µM Corticosterone (OCT3-specific). Causality: Pre-incubation ensures the inhibitor reaches equilibrium at the transporter's orthosteric binding site before the substrate is introduced.

  • Tracer Addition: Initiate the assay by adding 10–50 nM of [³H]-histamine phosphate. Incubate for a linear time-course (typically 1 to 5 minutes).

  • Transport Arrest: Terminate the reaction by rapidly aspirating the tracer and washing the cells three times with ice-cold transport buffer. Causality: The sudden drop in temperature rigidifies the lipid bilayer and halts transporter conformational changes, trapping the internalized[³H]-histamine and preventing artifactual efflux.

  • Cell Lysis & Quantification: Lyse the cells using 0.1 N NaOH or 1% Triton X-100. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify intracellular radioactivity using a Liquid Scintillation Counter (LSC). Normalize the data to total protein concentration (via BCA assay).

Workflow CellPrep 1. Cell Culture & Prep Inhibitor 2. Inhibitor Pre-incubation CellPrep->Inhibitor Tracer 3. [3H]-Histamine Addition Inhibitor->Tracer Wash 4. Ice-Cold Buffer Wash Tracer->Wash Lysis 5. Cell Lysis Wash->Lysis Scintillation 6. Scintillation Counting Lysis->Scintillation

Step-by-step workflow for quantifying transporter-mediated [3H]-histamine cellular uptake.

Pharmacological and Drug Development Implications

The promiscuity of OCT2, OCT3, and PMAT presents both opportunities and risks in drug development. Because these transporters handle a vast array of xenobiotics—including metformin, platinum-based chemotherapeutics, and various tyrosine kinase inhibitors (TKIs)—there is a significant risk for drug-induced histaminergic toxicity[5][9].

For instance, if a novel oncology drug potently inhibits OCT3, it may inadvertently block the cellular uptake of histamine in peripheral tissues. This blockade can lead to an accumulation of extracellular histamine, potentially triggering pseudo-allergic reactions, vasodilation, or exacerbating inflammatory responses[8][10]. Consequently, regulatory bodies increasingly recommend screening new molecular entities against the SLC22 family to map potential off-target transporter inhibition and mitigate adverse pharmacokinetic outcomes.

Sources

Foundational

Thermodynamic Properties of 2-(1H-Imidazol-4-yl)ethanamine Phosphate: A Comprehensive Technical Guide

Abstract 2-(1H-Imidazol-4-yl)ethanamine phosphate, commonly known as histamine diphosphate, is a critical biogenic amine salt utilized extensively in pharmacological research and clinical diagnostics. Understanding its t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-(1H-Imidazol-4-yl)ethanamine phosphate, commonly known as histamine diphosphate, is a critical biogenic amine salt utilized extensively in pharmacological research and clinical diagnostics. Understanding its thermodynamic properties—ranging from solid-state thermal stability to aqueous ionization energetics—is essential for formulation scientists and medicinal chemists. This whitepaper provides an in-depth analysis of the thermodynamic behavior of histamine phosphate, detailing its phase transitions, temperature-dependent ionization (pKa), conformational equilibria, and solvation thermodynamics.

Introduction and Physicochemical Profile

Histamine ( C5​H9​N3​ ) is an endogenous monoamine that modulates diverse physiological processes, including gastric acid secretion, allergic responses, and neurotransmission. In its free base form, histamine is highly hygroscopic and susceptible to oxidative degradation. To circumvent these stability issues in pharmaceutical applications, it is formulated as a phosphate salt (histamine diphosphate, C5​H9​N3​⋅2H3​PO4​ )[1].

The salification with phosphoric acid serves a dual thermodynamic purpose:

  • Lattice Stabilization: The highly polar phosphate counterions establish a robust intermolecular hydrogen-bonding network in the solid state, significantly lowering the vapor pressure and increasing the thermal stability of the compound[1].

  • Solvation Energetics: The phosphate moiety drastically reduces the thermodynamic barrier to dissolution (Gibbs free energy of solvation, ΔGsolv​ ), rendering the salt freely soluble in aqueous media, which is critical for parenteral administration[1].

Thermal and Phase Transition Thermodynamics

The solid-state thermodynamic properties of histamine phosphate are dictated by the strength of the ionic and hydrogen bonds between the imidazolium/ammonium cations and the phosphate anions.

Differential Scanning Calorimetry (DSC) reveals that histamine phosphate exhibits a distinct melting endotherm with an onset temperature of approximately 140 °C[2]. Unlike the free base, which has an enthalpy of fusion ( ΔHfus​ ) of 76.0 kJ/mol, the diphosphate salt undergoes a more complex thermal transition that often couples melting with the onset of thermal decomposition (release of toxic oxides of phosphorus and nitrogen) if heated excessively[3][4].

The thermal stability of the salt is highly dependent on its hydration state. The monohydrate form requires an initial input of thermal energy to break the water-lattice interactions (dehydration endotherm) before the primary crystal lattice collapses.

Table 1: Physicochemical and Thermodynamic Parameters
ParameterValue / DescriptionThermodynamic Implication
Molecular Weight 307.13 g/mol Determines colligative properties in solution.
Melting Point (DSC Onset) ~140 °CIndicates high crystal lattice energy due to phosphate counterions[2].
Solubility (Aqueous) Freely solubleSpontaneous, entropically driven dissolution process ( ΔGsolv​<0 )[1].
pKa1 (Imidazole Ring) 5.80 (at 37 °C)Temperature-dependent protonation; highly sensitive to physiological states[5].
pKa2 (Aliphatic Amine) 9.7 - 9.8 (at 25 °C)Exothermic protonation; remains protonated at physiological pH.

Ionization Thermodynamics and Conformational Equilibria

Histamine possesses two basic centers: the aliphatic primary amine and the imidazole ring. The thermodynamic parameters of their protonation dictate the molecule's charge state and receptor-binding affinity at physiological pH.

Temperature-Dependent pKa

The ionization of the imidazole ring is highly sensitive to temperature. At standard ambient temperature (25 °C), the pKa of the imidazole ring is approximately 6.0[6]. However, as temperature increases to physiological conditions (37 °C), the pKa drops to 5.80[5]. This shift is governed by the van 't Hoff relationship, indicating that the protonation reaction is significantly exothermic ( ΔH∘<0 )[7].

Because the physiological pH (7.4) is substantially higher than the imidazole pKa, the ring exists predominantly in its uncharged (neutral) tautomeric state in vivo, while the aliphatic amine (pKa ~9.8) remains protonated, yielding a monocationic species[5][8].

Conformational Thermodynamics

The thermodynamic stability of histamine's conformation is inextricably linked to its protonation state. In the monocationic form, the molecule exhibits a dynamic equilibrium between the gauche and trans conformers. Quantum chemical calculations and single-molecule conductance studies reveal that the gauche conformer is thermodynamically favored in solution[8]. This preference is driven by the formation of an intramolecular hydrogen bond between the protonated aliphatic amine ( NH3+​ ) and the unprotonated nitrogen (N3) of the imidazole ring. This intramolecular interaction lowers the overall enthalpy of the molecule, offsetting the steric penalty of the gauche conformation[8].

G A Histamine Diphosphate (Solid State) B Aqueous Solvation (Endothermic Dissolution) A->B H2O C Monocationic Form (Physiological pH ~7.4) B->C Deprotonation (Ring) D Dicationic Form (Acidic pH < 5.8) B->D Full Protonation E Neutral Free Base (Basic pH > 9.8) B->E Full Deprotonation F Gauche Conformer (Intramolecular H-Bond) C->F Enthalpic Stabilization G Trans Conformer (Extended Solvation) C->G Entropic Stabilization

Fig 1: Thermodynamic pathways of histamine phosphate solvation and conformational equilibria.

Table 2: Thermodynamic Parameters of Protonation (Estimated)

Derived via the van 't Hoff equation from temperature-dependent potentiometric data.

Ionizable Group ΔH∘ (kJ/mol) ΔS∘ (J/K·mol) ΔG298K∘​ (kJ/mol)Causality / Mechanism
Imidazole Ring -28.5 to -32.0~ +15.0-34.2Exothermic protonation; driven by charge stabilization across the conjugated π -system.
Aliphatic Amine -45.0 to -51.0~ +20.0-55.9Highly exothermic; stabilized by robust hydrogen bonding with bulk water[7].

Solvation Thermodynamics and Structural Interactions

The dissolution of histamine phosphate in aqueous media is an endothermic process overall, characterized by a positive change in enthalpy ( ΔHsolv​>0 ) and a large positive change in entropy ( ΔSsolv​>0 ).

Mechanistic Causality: When the crystal lattice is breached, energy is absorbed to sever the strong ionic interactions between the histamine cations and the phosphate anions. However, this is compensated by the massive entropic gain of liberating the ions into the solvent, alongside the exothermic formation of new hydrogen bonds between the water molecules and the phosphate oxygen atoms, as well as the amine/imidazole nitrogens[1][9]. The net negative Gibbs free energy ( ΔGsolv​<0 ) guarantees spontaneous dissolution.

Furthermore, the presence of the phosphate buffer system intrinsically regulates the local pH upon dissolution, ensuring that the histamine molecule rapidly equilibrates to its physiologically relevant monocationic state without requiring external buffering agents.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the thermodynamic properties of histamine phosphate must be evaluated using self-validating instrumental protocols. Below are the field-proven methodologies for thermal and ionization characterization.

Protocol 1: Thermal Analysis via DSC/TGA

Objective: To determine the enthalpy of fusion ( ΔHfus​ ), melting point, and thermal degradation profile. Causality: A slow heating rate ensures thermal equilibrium within the sample pan, preventing thermal lag and providing accurate onset temperatures. The nitrogen purge prevents oxidative degradation, ensuring that the endotherms observed are purely phase transitions[10].

  • Sample Preparation: Accurately weigh 2.0 - 5.0 mg of histamine diphosphate into an aluminum DSC pan. Seal the pan with a crimped lid to maintain internal pressure and prevent premature volatilization of structural water.

  • Atmosphere Control: Purge the DSC furnace with high-purity dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

  • Calibration: Calibrate the instrument for temperature and heat flow using a high-purity Indium standard (Melting point: 156.6 °C, ΔHfus​ : 28.45 J/g).

  • Thermal Program: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp at a rate of 5 °C/min up to 250 °C[10].

  • Data Analysis: Integrate the area under the melting endotherm (typically onset ~140 °C) to calculate the enthalpy of fusion. Cross-reference with TGA data to confirm if the endotherm is accompanied by mass loss (indicating decomposition rather than pure melting).

Protocol 2: Temperature-Dependent Potentiometric Titration

Objective: To calculate the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of ionization using the van 't Hoff equation. Causality: Maintaining a constant ionic strength (0.1 M KCl) ensures that the activity coefficients of the ions remain constant throughout the titration, allowing the measured apparent pKa to be directly converted to thermodynamic pKa[7].

  • Solution Preparation: Prepare a 0.01 M solution of histamine phosphate in freshly boiled, double-distilled water. Add KCl to achieve a background ionic strength of 0.1 M.

  • Temperature Control: Place the titration vessel in a water-jacketed cell connected to a circulating thermostat. Set the initial temperature to 298.15 K (25 °C).

  • Titration: Titrate the solution with standardized 0.1 M NaOH under an inert Argon atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews the pH).

  • Data Acquisition: Record the pH after each titrant addition once the electrode reading stabilizes (drift < 0.001 pH/min).

  • Temperature Variation: Repeat the titration at 313.15 K (40 °C), 333.15 K (60 °C), and 353.15 K (80 °C)[7].

  • Thermodynamic Calculation: Plot ln(Ka​) versus 1/T . The slope of the linear regression equals −ΔH∘/R , and the y-intercept equals ΔS∘/R .

Workflow S1 Sample Preparation (Histamine Phosphate) T1 Thermal Analysis (DSC / TGA at 5°C/min) S1->T1 Solid State T2 Potentiometric Titration (298 K to 353 K) S1->T2 Aqueous Solution D1 Determine Phase Transitions (Melting Onset ~140°C) T1->D1 Heat Flow Data D2 Determine pKa Values vs. Temperature T2->D2 pH / Volume Data A1 Calculate Thermodynamic Parameters (van 't Hoff) D2->A1 Plot ln(Ka) vs 1/T

Fig 2: Experimental workflow for the thermodynamic characterization of histamine phosphate.

Conclusion

The thermodynamic profile of 2-(1H-Imidazol-4-yl)ethanamine phosphate is a masterclass in physicochemical optimization. By utilizing the diphosphate salt, formulation scientists bypass the profound instability and hygroscopicity of the histamine free base. The endothermic dissolution and highly specific, temperature-dependent pKa values of the imidazole and aliphatic amine groups ensure that the molecule assumes the biologically active gauche monocationic conformation precisely at physiological pH and temperature. Rigorous thermodynamic characterization using DSC and temperature-dependent potentiometry remains the gold standard for validating the purity, stability, and behavior of this critical biogenic compound.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Assays Using 2-(1H-Imidazol-4-yl)ethanamine Phosphate

Introduction: The Role of 2-(1H-Imidazol-4-yl)ethanamine Phosphate in In Vitro Research 2-(1H-Imidazol-4-yl)ethanamine phosphate, commonly known as histamine phosphate, is the phosphate salt of histamine, a fundamental b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of 2-(1H-Imidazol-4-yl)ethanamine Phosphate in In Vitro Research

2-(1H-Imidazol-4-yl)ethanamine phosphate, commonly known as histamine phosphate, is the phosphate salt of histamine, a fundamental biogenic amine. In biomedical research, it serves as a potent and reliable agonist for all four subtypes of histamine receptors (H1, H2, H3, and H4).[1] These G protein-coupled receptors (GPCRs) are integral to a vast range of physiological and pathological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[1][2]

The stability and solubility of the phosphate salt make it an ideal reagent for in vitro studies. By activating specific histamine receptor subtypes, it allows researchers to elucidate complex signaling pathways, screen for novel therapeutic antagonists or agonists, and characterize the functional responses of various cell types. This guide provides detailed protocols for key in vitro applications of histamine phosphate, offering insights into the experimental design and rationale from a field-proven perspective.

Core Application 1: Gq-Coupled H1 Receptor Activation via Calcium Mobilization

Scientific Principle: The histamine H1 receptor (H1R) is canonically coupled to the Gq/11 family of G proteins.[3] Upon agonist binding by histamine phosphate, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a rapid, transient increase in cytosolic calcium concentration. This calcium flux is a robust and widely used readout for H1R activation.[2][4]

Gq_Pathway Histamine Histamine Phosphate H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Triggers

Protocol: Calcium Mobilization Assay in H1R-Expressing CHO-K1 Cells

This protocol describes the use of a fluorescent calcium indicator to measure histamine-induced calcium flux in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H1 receptor.

Materials:

  • Histamine Phosphate (MW: 307.14 g/mol )

  • CHO-K1 cells stably expressing human H1R

  • DMEM/F-12 culture medium with 10% FBS, penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5)

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with kinetic reading capability and injectors (e.g., FLIPR, FlexStation)

Methodology:

  • Preparation of Histamine Phosphate Solutions:

    • 100 mM Stock Solution: Dissolve 30.71 mg of histamine phosphate in 1 mL of sterile, deionized water or PBS. Sonicate briefly if needed to ensure complete dissolution.[5] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Working Solutions: On the day of the experiment, prepare a serial dilution of the stock solution in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid) to achieve the desired final concentrations. Probenecid is included as it inhibits organic anion transporters, reducing the leakage of the dye from the cells.

  • Cell Culture and Plating:

    • Culture H1R-CHO-K1 cells in T-75 flasks at 37°C in a 5% CO₂ incubator.

    • Once cells reach 80-90% confluency, wash with PBS, detach with trypsin, and neutralize with culture medium.

    • Centrifuge the cell suspension, resuspend in fresh medium, and count the cells.

    • Seed the cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Incubate overnight.[6]

  • Dye Loading:

    • The next day, aspirate the culture medium from the wells.

    • Prepare the dye-loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with probenecid in assay buffer).

    • Add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.[6][7]

  • Assay Execution:

    • After incubation, wash the plate gently with 100 µL of assay buffer to remove extracellular dye.

    • Place the plate into the fluorescence plate reader, pre-set to 37°C.

    • Set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4) over time.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Using the instrument's injector, add 20-50 µL of the histamine phosphate working solution to the wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.

Data Analysis and Expected Results: The response is measured as the change in fluorescence intensity (ΔRFU) from baseline to the peak. Plot the ΔRFU against the logarithm of the histamine phosphate concentration. Fit the data using a non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (half-maximal effective concentration).

ParameterExpected Value
Histamine EC₅₀ 5 nM - 100 nM[3]
Z'-factor > 0.5

A successful assay will show a clear dose-dependent increase in calcium mobilization, with low signal in vehicle-treated wells and a robust, saturating signal at high histamine concentrations.

Core Application 2: Mast Cell Degranulation Assay

Scientific Principle: Mast cells are central players in allergic and inflammatory responses.[8] Upon activation, they release pre-formed mediators stored in cytoplasmic granules, a process known as degranulation.[6] One of the key enzymes released is β-hexosaminidase. Therefore, quantifying the enzymatic activity of β-hexosaminidase in the cell supernatant serves as a reliable and quantitative marker for mast cell degranulation.[8][9] While often triggered by IgE cross-linking, histamine itself can modulate mast cell degranulation, making histamine phosphate a valuable tool to study this process.[10][11]

Degranulation_Workflow cluster_prep Day 1: Cell Preparation cluster_stim Day 2: Stimulation & Assay cluster_readout Day 2: Readout Seed Seed Mast Cells (e.g., RBL-2H3) Sensitize Sensitize with Anti-DNP IgE Seed->Sensitize Incubate Incubate Overnight (37°C, 5% CO₂) Sensitize->Incubate Wash Wash Cells (Tyrode's Buffer) Incubate->Wash Treat Add Histamine Phosphate or Controls Wash->Treat Stimulate Add Antigen (DNP-HSA) Treat->Stimulate Incubate_Stim Incubate 30 min (37°C) Stimulate->Incubate_Stim Centrifuge Centrifuge Plate (400 x g, 5 min) Incubate_Stim->Centrifuge Transfer Transfer Supernatant to New Plate Centrifuge->Transfer Add_Substrate Add pNAG Substrate Transfer->Add_Substrate Incubate_Read Incubate 90 min (37°C) Add_Substrate->Incubate_Read Stop Add Stop Solution Incubate_Read->Stop Read Read Absorbance (405 nm) Stop->Read

Protocol: β-Hexosaminidase Release from RBL-2H3 Cells

This protocol uses the Rat Basophilic Leukemia (RBL-2H3) cell line, a common model for mast cell degranulation studies.

Materials:

  • RBL-2H3 cell line

  • MEM culture medium with 20% FBS and antibiotics

  • Anti-dinitrophenyl (DNP) IgE

  • DNP-human serum albumin (HSA)

  • Histamine Phosphate

  • Tyrode's Buffer (or HEPES buffer with 0.04% BSA)[12]

  • Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1% Triton X-100

  • Stop Buffer: 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0) or 0.4 M Glycine (pH 10.7)[8][12]

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding and Sensitization (Day 1):

    • Seed RBL-2H3 cells in a 96-well plate at 1.5 x 10⁵ cells/well in 100 µL of medium.[8]

    • Add anti-DNP IgE to a final concentration of 0.5 µg/mL to sensitize the cells.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment and Stimulation (Day 2):

    • Gently wash the sensitized cells twice with 100 µL of pre-warmed Tyrode's Buffer to remove unbound IgE.[8]

    • Add 50 µL of histamine phosphate (or test compound) diluted in Tyrode's Buffer to the appropriate wells. For controls, add buffer only.

    • Incubate at 37°C for 30 minutes.

    • To induce degranulation, add 50 µL of DNP-HSA (e.g., final concentration 100 ng/mL) to all wells except the 'spontaneous release' (vehicle) and 'total release' controls.

    • For the 'total release' control, add 50 µL of 0.5% Triton X-100 to lyse the cells completely.[8]

    • Incubate the plate at 37°C for 30-60 minutes.

  • β-Hexosaminidase Assay (Day 2):

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.[8]

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the pNAG substrate solution (e.g., 1 mM in 0.1 M citrate buffer, pH 4.5).

    • Add 50 µL of the pNAG solution to each well containing supernatant.

    • Incubate at 37°C for 60-90 minutes.[8]

    • Stop the reaction by adding 150 µL of Stop Buffer. The solution will turn yellow.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis: Calculate the percentage of degranulation for each well using the following formula:

% Degranulation = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100[9]

Plot the % Degranulation against the histamine phosphate concentration to observe its modulatory effects.

Core Application 3: GPCR-β-Arrestin Recruitment Assay

Scientific Principle: β-arrestin recruitment is a canonical signaling event for nearly all GPCRs following agonist-induced receptor phosphorylation. It is a key mechanism for receptor desensitization and internalization, but can also initiate G protein-independent signaling cascades. Assays measuring the interaction between the activated GPCR and β-arrestin provide a direct readout of receptor engagement that is distinct from second messenger generation. Technologies like DiscoverX's PathHunter® utilize enzyme fragment complementation, where the GPCR is tagged with a small enzyme fragment and β-arrestin is fused to the larger, complementing fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[10][13]

Protocol: General Workflow for β-Arrestin Recruitment

This protocol provides a generalized workflow adaptable to various commercial β-arrestin assay platforms.

Materials:

  • Cell line stably expressing the target histamine receptor tagged with an enzyme fragment and β-arrestin tagged with its complementing fragment (e.g., PathHunter® HRH1 cells).[10]

  • Cell-specific culture medium.

  • Histamine Phosphate.

  • Assay buffer and detection reagents (provided with the commercial kit).

  • White, solid-bottom 384-well or 96-well assay plates.

  • Luminometer.

Methodology:

  • Cell Plating:

    • Harvest and count cells that are in the log phase of growth.

    • Dilute cells in the appropriate plating medium.

    • Dispense cells into the assay plate (e.g., 5,000-10,000 cells/well for a 384-well plate) and incubate overnight.[10]

  • Compound Addition:

    • Prepare serial dilutions of histamine phosphate in the assay buffer.

    • Add the diluted compounds to the cell plate.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes. This allows for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • Prepare the detection reagent mixture according to the kit's protocol.

    • Add the detection reagents to each well.

    • Incubate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition:

    • Read the chemiluminescent signal using a plate-based luminometer.

Data Analysis and Expected Results: Plot the relative light units (RLU) against the logarithm of the histamine phosphate concentration. Fit the data using a sigmoidal dose-response curve to calculate the EC₅₀.

ParameterExpected Value (H1R)
Histamine EC₅₀ 30 nM - 100 nM[3]
Assay Window (S/B) > 5

The β-arrestin recruitment assay provides a robust, alternative method to G-protein dependent assays for characterizing receptor activation and is particularly valuable for studying biased agonism.

References

  • Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. Available at: [Link]

  • Innoprot. Histamine H1 Receptor Assay. Available at: [Link]

  • Donnelly, J. (2025). Detecting degranulation via hexosaminidase assay. protocols.io. Available at: [Link]

  • Wilson, B. S., et al. (2012). A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. Journal of Visualized Experiments. Available at: [Link]

  • Innoprot. Histamine H1 Receptor Assay. Available at: [Link]

  • Assay Genie. (2024). Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. Available at: [Link]

  • de Esch, I. J. P., et al. (2021). Recovery of histamine-induced intracellular calcium signaling after inhibition with antihistamines. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]

  • Veen, C. van der, et al. (2018). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Available at: [Link]

  • DiscoverXCorporation. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. Available at: [Link]

  • National Cancer Institute. (2025). NCL Method ITA-38 Analysis of Nanoparticle Effects on IgE-Dependent Mast Cell Degranulation. Available at: [Link]

  • Frossi, B., et al. (2006). Histamine modulates mast cell degranulation through an indirect mechanism in a model IgE-mediated reaction. PubMed. Available at: [Link]

  • Elabscience. (2022). CALCIUM STAINING PROTOCOL. Available at: [Link]

Sources

Application

Application Note: Preparation and Handling of 2-(1H-Imidazol-4-yl)ethanamine Phosphate Stock Solutions

Introduction & Pharmacological Context 2-(1H-Imidazol-4-yl)ethanamine phosphate, widely known as histamine diphosphate, is an essential biogenic amine and potent neurotransmitter. In vivo, it mediates complex immune, neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

2-(1H-Imidazol-4-yl)ethanamine phosphate, widely known as histamine diphosphate, is an essential biogenic amine and potent neurotransmitter. In vivo, it mediates complex immune, neurological, and gastrointestinal processes by binding to four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R) 1[1]. In laboratory settings, highly pure stock solutions of this compound are critical for in vitro receptor binding assays and in vivo applications, such as inducing animal models of gastric and intestinal ulcers 2[2].

HistamineSignaling Histamine Histamine Diphosphate (Ligand) H1R H1 Receptor (Gq/11-coupled) Histamine->H1R H2R H2 Receptor (Gs-coupled) Histamine->H2R H3R H3 Receptor (Gi/o-coupled) Histamine->H3R H4R H4 Receptor (Gi/o-coupled) Histamine->H4R PLC Phospholipase C (Ca2+ mobilization) H1R->PLC Activates cAMP_up Adenylate Cyclase (Increased cAMP) H2R->cAMP_up Activates cAMP_down Adenylate Cyclase (Decreased cAMP) H3R->cAMP_down Inhibits H4R->cAMP_down Inhibits

Histamine receptor signaling pathways (H1-H4) and their primary G-protein coupled effectors.

Physicochemical Properties

Understanding the physical properties of histamine diphosphate is critical for maintaining its stability. The compound is highly soluble in water, making aqueous buffers the ideal solvent 3[3]. However, it is fundamentally hygroscopic and sensitive to both light and strong oxidizing agents 4[4].

Table 1: Chemical Identifiers and Properties

PropertyValue
Chemical Name 2-(1H-Imidazol-4-yl)ethanamine diphosphate
Synonyms Histamine diphosphate, Histamine acid phosphate
CAS Number 51-74-1
Molecular Formula C₅H₁₅N₃O₈P₂
Molecular Weight 307.14 g/mol
Solubility Highly soluble in water (>50 mg/mL)
Appearance White crystalline powder
Sensitivity Hygroscopic, Light-sensitive

Preparation of Stock Solutions

To prepare a specific molarity, researchers must account for the diphosphate salt form (MW: 307.14 g/mol ) rather than the free base 3[3].

Table 2: Mass/Volume Dilution Matrix (per 1.0 mL of solvent)

Desired ConcentrationMass of Histamine DiphosphateVolume of ddH₂O / PBS
100 mM 30.71 mg1.0 mL
50 mM 15.36 mg1.0 mL
10 mM 3.07 mg1.0 mL
1 mM 0.31 mg1.0 mL
Experimental Protocol & Causality Workflow

StockPrep Step1 1. Equilibration & Weighing Equilibrate to RT to prevent condensation Step2 2. Dissolution Dissolve in sterile ddH2O (>50 mg/mL) Step1->Step2 Step3 3. Sterilization Filter through 0.22 µm membrane Step2->Step3 Step4 4. Aliquoting Divide into single-use vials Step3->Step4 Step5 5. Storage Store at -80°C (6 mo) or -20°C (1 mo) Step4->Step5

Step-by-step workflow for the preparation and storage of histamine phosphate stock solutions.

Step 1: Equilibration

  • Procedure: Remove the sealed vial from storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator before opening.

  • Causality: Because histamine diphosphate is highly hygroscopic, opening a cold vial exposes the powder to atmospheric moisture 3[3]. Condensation alters the effective mass of the compound during weighing, leading to inaccurate molarities, and accelerates hydrolytic degradation.

Step 2: Dissolution

  • Procedure: Weigh the calculated mass and dissolve it in sterile, double-distilled water (ddH₂O) or phosphate-buffered saline (PBS). Vortex gently until a clear solution is achieved.

  • Causality: Histamine diphosphate has exceptional aqueous solubility. Using pure water or PBS avoids the precipitation risks associated with organic co-solvents (like DMSO or ethanol), ensuring the ligand remains fully available for receptor binding assays.

Step 3: Sterilization

  • Procedure: Draw the solution into a sterile syringe and pass it through a 0.22 µm polyethersulfone (PES) or nylon filter into a sterile, light-blocking container.

  • Causality: Do not autoclave this compound. Thermal stress induces rapid decomposition, which can release toxic oxides of phosphorus and nitrogen 5[5]. Cold filtration guarantees a sterile stock without compromising the chemical structure.

Step 4: Aliquoting and Storage

  • Procedure: Divide the filtered stock into single-use aliquots (e.g., 50–100 µL) using amber or foil-wrapped microcentrifuge tubes. Store immediately at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month) 6[6].

  • Causality: Histamine solutions are vulnerable to photo-oxidation and degradation from repeated freeze-thaw cycles. Aliquoting establishes a self-validating protocol where every experiment utilizes a pristine, uncompromised sample, eliminating variable degradation as a confounding factor in your data.

Safety and Handling

Histamine diphosphate is a potent biological mediator. Systemic exposure can trigger severe vasodilation, bronchoconstriction, and allergic-like responses 5[5].

  • Always prepare solutions within a Class II biological safety cabinet or chemical fume hood.

  • Wear standard PPE, including nitrile gloves, a lab coat, and chemical safety goggles 4[4].

  • In the event of a spill, do not scatter the material with water streams. Absorb with inert material and dispose of according to institutional and environmental regulations 5[5].

References

  • Biochemistry, Histamine | St
  • Inducing Agents - Histamine Phosph
  • Histamine diphosphate, 98% 5 g | Thermo Scientific Chemicals (Fisher Scientific) |
  • SAFETY DATA SHEET - Histamine diphosph
  • HISTAMINE DIPHOSPHATE MSDS | SPECTRUM CHEMICAL MFG CORP (Amazon S3) |
  • Histamine phosphate (Histamine diphosphate) | Neurotransmitter | MedChemExpress |

Sources

Method

Application Notes and Protocols for 2-(1H-Imidazol-4-yl)ethanamine Phosphate in Mast Cell Degranulation Assays

Introduction: The Dual Role of Histamine in Mast Cell Function Mast cells are sentinel cells of the immune system, strategically located in tissues that interface with the external environment, such as the skin, airways,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual Role of Histamine in Mast Cell Function

Mast cells are sentinel cells of the immune system, strategically located in tissues that interface with the external environment, such as the skin, airways, and gastrointestinal tract.[1] They are central players in allergic reactions and inflammatory responses, primarily through a process known as degranulation—the rapid release of pre-formed inflammatory mediators from their cytoplasmic granules.[2] Among the most prominent of these mediators is histamine, or 2-(1H-Imidazol-4-yl)ethanamine, a biogenic amine that orchestrates a wide array of physiological and pathological responses.[3]

While traditionally viewed as a product of mast cell activation, histamine itself can act as a signaling molecule that modulates mast cell function in a complex feedback loop.[4] Histamine exerts its effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4.[5] Human mast cell lines, such as LAD2, are known to express all four histamine receptors.[6] Of particular interest is the H4 receptor, which is highly expressed on mast cells and, when stimulated, can exacerbate degranulation and cytokine generation.[5][6] This autocrine or paracrine signaling can prime mast cells for activation and mobilize intracellular calcium, a critical step in the degranulation cascade.[6]

This application note provides a detailed guide for researchers utilizing 2-(1H-Imidazol-4-yl)ethanamine phosphate (histamine phosphate) to investigate its modulatory effects on mast cell degranulation. Rather than acting as a potent primary secretagogue on its own in cultured mast cell lines, histamine is a crucial modulator of IgE-mediated and other degranulation pathways. The protocols herein are designed to accurately quantify this modulatory effect using the widely adopted rat basophilic leukemia (RBL-2H3) cell line, a well-established model for human mucosal mast cells.[2][7]

Scientific and Technical Principles

The Compound: 2-(1H-Imidazol-4-yl)ethanamine Phosphate

2-(1H-Imidazol-4-yl)ethanamine phosphate is the diphosphate salt of histamine. The phosphate form is commonly used in biological research due to its high water solubility and stability in solution, which facilitates accurate and reproducible dosing in cellular assays. While histamine dihydrochloride is another common salt with similar solubility, the choice between them often depends on the desired pH of the final stock solution and historical laboratory preference.

Mechanism of Action: Histamine Receptor Signaling in Mast Cells

Histamine's influence on mast cell degranulation is not a simple on-off switch but a nuanced modulation of cellular responsiveness. The primary pathway for allergic degranulation involves the cross-linking of high-affinity IgE receptors (FcεRI) by antigens.[8] However, histamine can fine-tune this response. Activation of the H4 receptor by histamine can lead to several downstream events that potentiate degranulation, including the mobilization of intracellular calcium stores.[6] This suggests that in an inflammatory microenvironment where background levels of histamine are elevated, mast cells may be "primed" to respond more robustly to subsequent allergenic triggers.

Histamine Signaling in Mast Cell Degranulation Histamine Histamine (2-(1H-Imidazol-4-yl)ethanamine) H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds to G_Protein G Protein Activation H4R->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 Generation PLC->IP3 Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_Mobilization Degranulation Enhanced Degranulation Ca_Mobilization->Degranulation Triggers Antigen Antigen + IgE FceRI FcεRI Receptor Antigen->FceRI Cross-links Primary_Signal Primary Activation Signal FceRI->Primary_Signal Primary_Signal->Ca_Mobilization Initiates

Figure 1. Simplified signaling pathway of histamine modulating mast cell degranulation.

Assay Principle: The β-Hexosaminidase Release Assay

A reliable and widely used method to quantify mast cell degranulation is the measurement of β-hexosaminidase release.[2] This enzyme is stored in mast cell granules and is released in tandem with histamine upon cell activation.[2] The assay involves collecting the cell supernatant after stimulation, incubating it with a chromogenic substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide, or PNAG), and then measuring the absorbance of the resulting colored product. The amount of β-hexosaminidase released is directly proportional to the extent of degranulation.

Experimental Protocols

This section provides a step-by-step methodology for assessing the modulatory effect of 2-(1H-Imidazol-4-yl)ethanamine phosphate on IgE-mediated degranulation in RBL-2H3 cells.

Materials and Reagents
  • Cell Line: RBL-2H3 cells (e.g., ATCC® CRL-2256™)[8]

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Sensitizing Antibody: Mouse monoclonal anti-dinitrophenyl (DNP) IgE (e.g., clone SPE-7).

  • Antigen: Dinitrophenyl-Human Serum Albumin (DNP-HSA).

  • Test Compound: 2-(1H-Imidazol-4-yl)ethanamine phosphate (Histamine Phosphate).

  • Positive Control: Calcium Ionophore A23187 or Compound 48/80. Note: Compound 48/80 can be toxic to RBL-2H3 cells, so A23187 or antigen stimulation are often preferred.[9]

  • Lysis Buffer: 0.5% Triton X-100 in Tyrode's Buffer.

  • Assay Buffer: Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, pH 7.4).

  • Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in 0.1 M citrate buffer, pH 4.5.

  • Stop Solution: 0.1 M Carbonate/Bicarbonate buffer, pH 10.0.

  • Equipment: 96-well flat-bottom cell culture plates, microplate reader (405 nm), standard cell culture equipment.

Protocol 1: RBL-2H3 Cell Culture and Sensitization
  • Cell Culture: Culture RBL-2H3 cells in T-75 flasks with complete culture medium at 37°C in a 5% CO₂ incubator. Subculture cells every 2-3 days to maintain sub-confluent conditions.

  • Seeding: Plate RBL-2H3 cells into 96-well plates at a density of 2 x 10⁵ cells/mL (100 µL per well) and allow them to adhere overnight.

  • Sensitization: The following day, remove the culture medium and wash the cells once with fresh, serum-free medium. Add 100 µL of medium containing an optimal concentration of anti-DNP IgE (typically 0.1-1.0 µg/mL) to each well (except for "no IgE" control wells).

  • Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for sensitization.

Protocol 2: Degranulation Assay
  • Preparation: On the day of the assay, prepare fresh solutions of DNP-HSA, histamine phosphate, and positive controls in Tyrode's Buffer. A 10X working stock of each is recommended.

  • Washing: Gently wash the sensitized cells twice with 100 µL of warm (37°C) Tyrode's Buffer to remove unbound IgE. After the final wash, add 90 µL of Tyrode's Buffer to each well.

  • Pre-incubation with Histamine Phosphate: Add 10 µL of varying concentrations of histamine phosphate (or buffer for controls) to the appropriate wells. It is recommended to test a range from 1 µM to 100 µM. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add 10 µL of 10X DNP-HSA (final concentration typically 10-100 ng/mL) to stimulate degranulation. For controls, add 10 µL of buffer (spontaneous release), 10X positive control (e.g., A23187, final concentration ~1 µM), or buffer.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Stop Reaction: Place the plate on ice for 10 minutes to stop the degranulation process.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new flat-bottom 96-well plate.

  • Cell Lysis (for Total Release): To the remaining cells in the original plate, add 150 µL of 0.5% Triton X-100 Lysis Buffer. Pipette up and down to ensure complete lysis. Transfer 50 µL of this lysate to a separate 96-well plate.

  • Enzymatic Reaction: Add 50 µL of the PNAG substrate solution to each well of the supernatant and lysate plates.

  • Incubation: Incubate both plates at 37°C for 60-90 minutes.

  • Stop Enzymatic Reaction: Add 150 µL of Stop Solution to each well. The solution should turn yellow.

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

Experimental Workflow cluster_Day1 Day 1: Cell Seeding & Sensitization cluster_Day2 Day 2: Degranulation Assay Seed Seed RBL-2H3 cells in 96-well plate Sensitize Sensitize cells with anti-DNP IgE overnight Seed->Sensitize Wash1 Wash cells to remove unbound IgE PreIncubate Pre-incubate with Histamine Phosphate Wash1->PreIncubate Stimulate Stimulate with DNP-HSA (Antigen) PreIncubate->Stimulate Incubate_Degran Incubate at 37°C (30-60 min) Stimulate->Incubate_Degran Collect_Supernatant Collect Supernatant (Released Mediators) Incubate_Degran->Collect_Supernatant Lyse_Cells Lyse Cells (Total Mediators) Incubate_Degran->Lyse_Cells Enzyme_Reaction Add PNAG Substrate & Incubate Collect_Supernatant->Enzyme_Reaction Lyse_Cells->Enzyme_Reaction Read_Absorbance Add Stop Solution & Read Absorbance (405 nm) Enzyme_Reaction->Read_Absorbance

Figure 2. High-level workflow for the mast cell degranulation assay.

Data Analysis and Interpretation

Calculating Percent Degranulation

The percentage of β-hexosaminidase release, which corresponds to the percent degranulation, is calculated using the following formula:

% Degranulation = [ (Absorbance of Supernatant - Absorbance of Spontaneous Release) / (Absorbance of Lysate - Absorbance of Spontaneous Release) ] x 100

This calculation normalizes the stimulated release to the total amount of β-hexosaminidase present in the cells.

Dosage and Controls Summary

Proper controls are essential for the validation and interpretation of results. The following table summarizes the key experimental groups and recommended concentration ranges to test.

Experimental Group Reagent(s) Concentration Range Purpose
Spontaneous Release Tyrode's BufferN/AMeasures baseline degranulation without stimulation.
Total Release (Lysate) Triton X-100 (0.5%)N/ARepresents 100% degranulation; used for normalization.
Positive Control 1 DNP-HSA (Antigen)10 - 100 ng/mLValidates IgE-mediated degranulation pathway.
Positive Control 2 A23187 (Ca²⁺ Ionophore)0.5 - 2 µMValidates the cell's capacity to degranulate, bypassing receptor signaling.
Test Group Histamine Phosphate + DNP-HSA1 µM - 100 µMTo determine the modulatory effect of histamine on antigen-induced degranulation.
Histamine Alone Histamine Phosphate1 µM - 100 µMTo confirm if histamine alone induces degranulation in this model.

Troubleshooting and Field-Proven Insights

  • High Spontaneous Release (>10%): This may indicate that the cells are unhealthy or have been handled too aggressively. Ensure gentle washing steps and use cells at an appropriate passage number.

  • Low Degranulation with Positive Controls: This could be due to inactive reagents (antigen, IgE), suboptimal cell density, or a loss of degranulation capacity in the RBL-2H3 cell line over many passages.[8] It is recommended to use low-passage cells and test new lots of reagents.

  • Variability Between Replicates: Ensure accurate and consistent pipetting, especially when adding small volumes of 10X solutions. Also, ensure homogenous cell suspension before plating.

  • No Effect of Histamine Phosphate: As literature suggests, histamine alone may not be a strong secretagogue for RBL-2H3 or LAD2 cells.[4] Its primary role may be modulatory. If no effect is seen when co-incubated with antigen, consider using different mast cell types (e.g., primary bone marrow-derived mast cells) or investigating its effect on cytokine release over a longer time course (4-24 hours).

Conclusion

2-(1H-Imidazol-4-yl)ethanamine phosphate is a valuable tool for dissecting the intricate signaling networks that govern mast cell activation. By acting through histamine receptors expressed on the mast cell surface, it can modulate the cellular response to primary stimuli. The protocols detailed in this guide provide a robust framework for quantifying the extent of mast cell degranulation via the β-hexosaminidase release assay. By carefully controlling experimental variables and including appropriate controls, researchers can reliably investigate the role of histamine in the complex orchestration of allergic and inflammatory responses.

References

  • Cytion. (n.d.). RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies. Retrieved from [Link]

  • Passante, E., & Frankish, N. (2020). The RBL-2H3 cell line: its provenance and suitability as a model for the mast cell.
  • Gilfillan, A. M., & Tkaczyk, C. (2006). Integrated signalling pathways for mast-cell activation.
  • Kuehn, H. S., & Gilfillan, A. M. (2007). G protein-coupled receptor-mediated activation of human mast cells.
  • Barajas-Espinosa, A., et al. (2006). Histamine modulates mast cell degranulation through an indirect mechanism in a model IgE-mediated reaction. European Journal of Immunology, 36(6), 1494-1503.
  • Wikipedia. (n.d.). Mast cell. Retrieved from [Link]

  • Galli, S. J., Tsai, M., & Piliponsky, A. M. (2008). The development of mast cells and their role in allergic and inflammatory responses. Current Opinion in Immunology, 20(6), 719-726.
  • Passante, E., & Frankish, N. (2020). The RBL-2H3 cell line: its provenance and suitability as a model for the mast cell.
  • Church, M. K., & Levi-Schaffer, F. (1997). The human mast cell. Journal of Allergy and Clinical Immunology, 99(2), 155-160.
  • Gilfillan, A. M., Beaven, M. A. (2011). Measuring Mast Cell Mediator Release. Current Protocols in Immunology, Chapter 7:Unit7.38.
  • Cellosaurus. (n.d.). RBL-2H3 (CVCL_0591). Retrieved from [Link]

  • Thangam, E. B., et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873.
  • O'Mahony, L., Akdis, M., & Akdis, C. A. (2011). Regulation of the immune response and inflammation by histamine and histamine receptors. Journal of Allergy and Clinical Immunology, 128(6), 1153-1162.
  • Kalesnikoff, J., & Galli, S. J. (2008). New developments in mast cell biology.
  • Moon, T. C., et al. (2014). Advances in mast cell biology: new understanding of heterogeneity and function. Mucosal Immunology, 7(5), 1028-1038.
  • Siraganian, R. P. (2003). Mast cell signal transduction from the high-affinity IgE receptor. Current Opinion in Immunology, 15(6), 639-646.
  • Blank, U., & Rivera, J. (2004). The ins and outs of IgE-dependent mast-cell activation. Trends in Immunology, 25(5), 266-273.
  • Turner, H., & Kinet, J. P. (1999). Signalling mechanisms of the high-affinity IgE receptor.
  • Naal, Z., et al. (2004). A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation. Journal of Immunological Methods, 292(1-2), 1-10.
  • Okayama, Y., Kashiwakura, J., & Kawakami, T. (2012). The multifaceted roles of mast cells in allergy and inflammation. Current Opinion in Immunology, 24(6), 700-707.
  • Metcalfe, D. D., Baram, D., & Mekori, Y. A. (2009). Mast cells. Physiological Reviews, 89(1), 235-290.
  • Stone, K. D., Prussin, C., & Metcalfe, D. D. (2010). IgE, mast cells, basophils, and eosinophils. Journal of Allergy and Clinical Immunology, 125(2 Suppl 2), S73-S80.
  • Rivera, J., & Gilfillan, A. M. (2006). Molecular regulation of mast cell activation. Journal of Allergy and Clinical Immunology, 117(6), 1214-1225.
  • Ryan, J. J., & Majno, G. (1977). Acute inflammation. A review.
  • Beaven, M. A. (2009). Our perception of the mast cell from Paul Ehrlich to now. European Journal of Immunology, 39(1), 11-25.
  • Panula, P., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601-655.
  • Jutel, M., Akdis, M., & Akdis, C. A. (2009). Histamine, histamine receptors and their role in immune pathology. Clinical & Experimental Allergy, 39(12), 1786-1800.
  • Zuberbier, T., et al. (2006). EAACI/GA²LEN/EDF/WAO guideline: definition, classification and diagnosis of urticaria. Allergy, 61(8), 982-986.
  • Simons, F. E. (2004). Advances in H1-antihistamines. The New England Journal of Medicine, 351(21), 2203-2217.

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 2-(1H-Imidazol-4-yl)ethanamine Phosphate

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(1H-Imidazol-4-yl)ethanamine phosphate, the phosphate salt of histam...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(1H-Imidazol-4-yl)ethanamine phosphate, the phosphate salt of histamine. Due to the highly polar and basic nature of the analyte, traditional reversed-phase chromatography presents significant challenges in retention and peak shape. This guide explores various chromatographic strategies and provides a comprehensive protocol based on Hydrophilic Interaction Liquid Chromatography (HILIC), a robust alternative for the analysis of such compounds. The method described herein is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and research applications.

Introduction: The Analytical Challenge

2-(1H-Imidazol-4-yl)ethanamine, commonly known as histamine, is a biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission.[1] Its phosphate salt is often used in pharmaceutical preparations and as a diagnostic agent. Accurate quantification of histamine phosphate is critical for ensuring product quality, safety, and efficacy.

The primary analytical challenge in histamine quantification lies in its physicochemical properties. With a low molecular weight and two basic centers (an aliphatic amino group with a pKa of ~9.4 and an imidazole ring nitrogen with a pKa of ~5.8), histamine is highly polar and exists as a cation at typical chromatographic pH values.[1] This high polarity leads to poor retention on conventional nonpolar C18 stationary phases used in reversed-phase HPLC, often causing the analyte to elute in the solvent front.[2][3]

This application note provides a systematic approach to developing a robust HPLC method, culminating in a detailed HILIC protocol that overcomes these challenges.

Strategic Approach to Method Development

A successful HPLC method for a polar, basic compound like 2-(1H-Imidazol-4-yl)ethanamine phosphate requires careful consideration of the chromatographic mode. The following diagram illustrates the decision-making process for selecting an appropriate strategy.

MethodDevelopmentWorkflow Analyte Analyte Strategies Strategies Analyte->Strategies Informs Evaluation Evaluation Strategies->Evaluation Assessed by Decision Decision Evaluation->Decision Leads to

Caption: HPLC Method Development Workflow.

Evaluation of Chromatographic Modes
  • Reversed-Phase (RP) HPLC: Standard C18 columns offer insufficient retention for histamine due to its high polarity.[2] While some polar-endcapped or polar-embedded phases can improve performance for basic compounds, achieving adequate retention often remains a challenge.[4]

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique introduces an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase. The reagent forms a neutral complex with the charged analyte, enhancing its retention on a reversed-phase column. While effective, ion-pairing reagents can be detrimental to column longevity and are often incompatible with mass spectrometry (MS) detection due to ion suppression.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic functionalities) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer.[7] This mode provides excellent retention for highly polar compounds like histamine, making it an ideal choice for this application.[2][7] HILIC methods are also generally compatible with MS detection.[8]

Based on this evaluation, HILIC was selected as the most promising strategy for the robust quantification of 2-(1H-Imidazol-4-yl)ethanamine phosphate.

Detailed HILIC Method Protocol

This section provides a step-by-step protocol for the quantification of 2-(1H-Imidazol-4-yl)ethanamine phosphate using HILIC with UV detection.

Materials and Reagents
  • 2-(1H-Imidazol-4-yl)ethanamine phosphate reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions
ParameterCondition
HPLC Column Zwitterionic HILIC Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 90% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Preparation of Solutions
  • Mobile Phase A: Dissolve an appropriate amount of ammonium formate in deionized water to make a 10 mM solution. Adjust the pH to 3.0 with formic acid.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Mobile Phase A.

  • Standard Stock Solution (1000 µg/mL of histamine): Accurately weigh and dissolve an appropriate amount of 2-(1H-Imidazol-4-yl)ethanamine phosphate reference standard in the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

Accurately weigh the sample containing 2-(1H-Imidazol-4-yl)ethanamine phosphate and dissolve it in a known volume of sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

HILIC Separation Mechanism

The following diagram illustrates the principle of HILIC separation for a polar analyte like histamine.

HILIC_Mechanism cluster_column HILIC Stationary Phase p1 Polar Stationary Phase p2 Aqueous Layer Analyte Histamine+ Analyte->p2 Organic Acetonitrile Aqueous Water/Buffer

Caption: HILIC Separation Mechanism for Histamine.

Method Validation

The developed HILIC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and typical acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from the matrix and any degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Intermediate Precision RSD ≤ 2.0% when the analysis is performed by different analysts on different days.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Conclusion

The HILIC method detailed in this application note provides a reliable and robust solution for the quantification of 2-(1H-Imidazol-4-yl)ethanamine phosphate. By overcoming the retention challenges associated with traditional reversed-phase chromatography, this method offers excellent peak shape, sensitivity, and accuracy. The protocol is well-suited for routine quality control and research applications in the pharmaceutical industry.

References

  • Vertex AI Search. (2022, March 16). Development of a new HPLC method for rapid histamine quantification in fish and fishery products without sample clean-up.
  • PubMed.
  • Osong Public Health and Research Perspectives. (2011, July 29).
  • LC-MS. (2012, December 5). Determination of Histamine in Human Serum/Plasma by SPE and HILIC LC-MS-MS.
  • SIELC Technologies.
  • APExBIO.
  • SciSpace. (2012, February 10).
  • InvivoChem.
  • Taylor & Francis. (2016, March 11). Full article: Validation of high-performance liquid chromatography (HPLC) method for quantitative analysis of histamine in fish and fishery products.
  • Tosoh Bioscience. Direct analysis of biogenic amines in food by HILIC-MS.
  • PubMed. (2020, December 1). Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples.
  • J-Stage.
  • PubMed. (2020, September 1).
  • ChemicalBook.
  • PubChem. 2-(1H-Imidazol-4-yl)
  • Sigma-Aldrich. Developing HPLC Methods.
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  • AbMole BioScience.
  • Selleck Chemicals. (2024, May 22). Histamine Phosphate | Histamine Receptor agonist | CAS 51-74-1.
  • Fluorochem. 2-(1H-Imidazol-4-yl)
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Thermo Fisher Scientific.
  • PubMed. (2019, September 13).
  • CymitQuimica. 2-(1H-Imidazol-4-yl)
  • ResearchGate. (2025, August 7). Determination of histamine in port wines and grape juices by ion-pair extraction and stable isotope dilution GC-MS | Request PDF.
  • Waters Blog. (2025, June 18).
  • Resolian. (2025, December 3). HPLC-UV Method Development for Highly Polar Impurities.
  • PubChem. (2026, March 7). 2-(4H-imidazol-4-yl)ethanamine | C5H9N3 | CID 22949029.
  • eXe. 1.4.
  • Wikipedia. Histamine.
  • EPA.
  • PubChem - NIH. Histamine | C5H9N3 | CID 774.
  • PubChem - NIH.
  • BLD Pharm. 2-(1H-Imidazol-4-yl)
  • MedchemExpress.com.
  • ChemicalBook. (2025, July 16). 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6.

Sources

Method

Application Notes &amp; Protocols: The Critical Role of 2-(1H-Imidazol-4-yl)ethanamine Phosphate as a Positive Control in Allergy Testing

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate and effective use of 2-(1H-Imidazol-4-yl)ethanamine phosphate, commonly known as hi...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate and effective use of 2-(1H-Imidazol-4-yl)ethanamine phosphate, commonly known as histamine phosphate, as a positive control in both in vivo and in vitro allergy testing. Adherence to these principles and protocols is critical for ensuring the validity, accuracy, and reproducibility of allergy diagnostic and research data.

Foundational Principles: Why Histamine Phosphate is the Gold Standard Positive Control

The immediate hypersensitivity reaction, or Type I allergic response, is fundamentally driven by the release of pre-formed mediators from mast cells and basophils upon allergen exposure. Histamine is the most prominent of these mediators, responsible for the characteristic symptoms of allergy.[1][2][3][4] The use of exogenous histamine phosphate as a positive control is therefore not arbitrary; it is a direct and reliable method to verify the integrity of the biological system being tested.

A positive control serves two primary purposes in allergy testing:

  • Confirmation of Cellular Responsiveness: It validates that the patient's cutaneous mast cells (in skin testing) or circulating basophils (in in vitro assays) are capable of degranulation and producing a biological response. This ensures that a negative result to a tested allergen is a true negative and not due to cellular non-reactivity.

  • Identification of Suppressive Factors: A diminished or absent reaction to the histamine control can indicate the presence of interfering substances, most commonly antihistamine medications, that could lead to false-negative allergen test results.[5][6]

Histamine exerts its effects by binding to four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R), with H1R being the primary receptor involved in the classic allergic wheal-and-flare reaction.[7][8][9] Activation of H1R on endothelial cells increases vascular permeability, leading to edema (the wheal), and stimulates sensory nerves, causing vasodilation and itching (the flare or erythema).[8][9][10]

Histamine Signaling Pathway in Allergic Response

The following diagram illustrates the simplified signaling cascade initiated by histamine binding to the H1 receptor on a target cell, leading to the physiological effects observed in a positive control test.

HistamineSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Endothelial Cell, Sensory Neuron) cluster_downstream Intracellular Signaling cluster_response Physiological Response Histamine Histamine Phosphate H1R H1 Receptor Histamine->H1R Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_release Increased Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to Vaso Vasodilation & Increased Permeability Ca_release->Vaso Induces Nerve Sensory Nerve Stimulation Ca_release->Nerve Induces

Caption: Histamine H1 Receptor Signaling Cascade.

In Vivo Application: Skin Prick and Intradermal Testing

The most common application of histamine phosphate is as a positive control in cutaneous allergy testing. It is crucial to use the correct concentration for the specific test being performed to ensure a valid, but not excessive, reaction.[5][11][12] All diagnostic allergen products, including positive controls, are considered medicinal products and require a marketing authorization to be placed on the market.[13][14]

Recommended Concentrations and Formulations
Test TypeHistamine Base ConcentrationEquivalent Histamine Phosphate ConcentrationCommon Formulation Notes
Percutaneous (Prick/Puncture) 1.0 mg/mL to 10 mg/mL2.75 mg/mL to 10mg/mLOften in a 50% glycerin solution to increase viscosity and prevent spreading.[11][12][15][16]
Intracutaneous (Intradermal) 0.1 mg/mL0.275 mg/mLAqueous solution. Higher concentrations are contraindicated for this method.[11][12][17]

Note: Concentrations can vary by manufacturer and regional guidelines. Always refer to the product's package insert for specific instructions.[18][19]

Protocol for Skin Prick Testing (SPT)

This protocol outlines the standardized procedure for applying histamine phosphate as a positive control during routine SPT.

SPT_Workflow cluster_prep Preparation cluster_application Application cluster_reading Reading & Interpretation Cleanse 1. Cleanse Skin (Volar forearm or back) with alcohol and air dry. Position 2. Position Patient Comfortably. Cleanse->Position Label 3. Label Test Sites (Negative, Positive, Allergens). Position->Label PlaceDrop 4. Place a drop of Histamine Phosphate solution (e.g., 1-10 mg/mL base) at the positive control site. Prick 5. Using a sterile lancet, prick the skin through the drop. Do not draw blood. PlaceDrop->Prick Wait 6. Wait 10-15 minutes. Measure 7. Measure the diameters of the wheal and erythema (flare) in millimeters. Wait->Measure Record 8. Record results and compare to negative control (saline/glycerin). Measure->Record

Sources

Application

Administration of 2-(1H-Imidazol-4-yl)ethanamine Phosphate in Animal Studies: Application Notes and Protocols

Introduction: The Critical Role of Administration Route in Histamine Research 2-(1H-Imidazol-4-yl)ethanamine, commonly known as histamine, is a fundamental biogenic amine involved in a vast array of physiological and pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Administration Route in Histamine Research

2-(1H-Imidazol-4-yl)ethanamine, commonly known as histamine, is a fundamental biogenic amine involved in a vast array of physiological and pathological processes.[1][2] Its phosphate salt, 2-(1H-Imidazol-4-yl)ethanamine phosphate (herein referred to as histamine phosphate), is frequently utilized in preclinical research to investigate its roles in local immune responses, gastric acid secretion, neurotransmission, and allergic inflammation.[1][3][4] The choice of administration route in animal studies is a critical experimental parameter that dictates the pharmacokinetic and pharmacodynamic profile of the compound, ultimately influencing the experimental outcome and interpretation of results.

This guide provides a comprehensive overview of the common administration routes for histamine phosphate in animal models. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the selection of each route, formulation strategies, and critical considerations for ensuring experimental rigor and animal welfare.

PART 1: Foundational Knowledge for In Vivo Administration

Before proceeding to specific protocols, it is essential to understand the fundamental properties of histamine phosphate and the general principles of substance administration in laboratory animals.

Chemical and Physical Properties

Histamine phosphate is the diphosphate salt of histamine.[5] It is a white to off-white solid powder that is soluble in water and slightly soluble in ethanol.[5] Aqueous solutions of histamine phosphate are acidic.[6]

Table 1: Solubility of Histamine Phosphate

SolventApproximate SolubilityReference
Water~42 mg/mL (~136.7 mM)[5]
Phosphate-Buffered Saline (PBS)50 mg/mL (162.79 mM) with sonication[5]
DMSO~1.4 mg/mL (4.7 mM)[5]
Ethanol<1 mg/mL[5]
General Considerations for Formulation

The preparation of histamine phosphate for in vivo administration must adhere to strict guidelines to ensure the safety of the animal and the validity of the experimental data.[7]

  • Sterility: All parenteral (injectable) formulations must be sterile. This is typically achieved by dissolving the compound in a sterile vehicle and filtering the final solution through a 0.22 µm filter.[7]

  • pH: The pH of the formulation should be as close to physiological pH (7.2-7.4) as possible to minimize irritation and pain at the injection site.[8][9] The pH of histamine phosphate solutions is acidic and may require adjustment.[6]

  • Osmolality: Parenteral solutions should be isotonic to prevent cellular damage.[8][9]

  • Vehicle Selection: The choice of vehicle is critical. For water-soluble compounds like histamine phosphate, sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the most common and preferred vehicles.[5] For non-aqueous formulations, which are less common for histamine phosphate, vehicles such as polyethylene glycol (PEG), propylene glycol, or oils may be considered, often in combination with surfactants like Tween 80.[5]

PART 2: Administration Routes: A Comparative Analysis and Rationale

The selection of an administration route is dictated by the scientific question being addressed. Key considerations include the desired onset of action, duration of effect, and target tissue or system.

Parenteral Routes

Parenteral administration involves bypassing the gastrointestinal tract and generally leads to more rapid and predictable systemic exposure.[10][11][12]

  • Intravenous (IV) Injection:

    • Rationale: This route provides the most rapid onset of action and 100% bioavailability as the compound is delivered directly into the systemic circulation.[10][12] It is ideal for pharmacokinetic studies and for investigating acute systemic effects, such as cardiovascular responses.[13]

    • Advantages: Immediate effect, precise dose delivery.[10][12]

    • Disadvantages: Requires a high degree of technical skill, potential for adverse events due to rapid peak concentrations, and is more invasive.[10]

  • Subcutaneous (SC) Injection:

    • Rationale: Administration into the loose connective tissue beneath the skin allows for slower and more sustained absorption compared to IV injection.[14][15][16][17] This route is often used for repeated dosing and to study more prolonged physiological responses.

    • Advantages: Technically less demanding than IV injection, allows for larger volumes to be administered, and provides a more sustained release.[12]

    • Disadvantages: Slower onset of action, absorption can be variable depending on the injection site and local blood flow.

  • Intraperitoneal (IP) Injection:

    • Rationale: The large surface area of the peritoneal cavity allows for rapid absorption into the portal circulation and then into the systemic circulation. It is a common route in rodent studies due to its relative ease of administration.

    • Advantages: Faster absorption than SC and oral routes, technically easier than IV injection in small animals.

    • Disadvantages: Risk of injecting into abdominal organs (e.g., intestines, bladder), potential for first-pass metabolism in the liver, and may cause localized inflammation (peritonitis).[18]

  • Intradermal (ID) Injection:

    • Rationale: This route involves injecting a small volume into the dermal layer of the skin. It is primarily used for localized effects, such as studying inflammatory responses, vasodilation, and allergic skin reactions (wheal and flare).[19]

    • Advantages: Allows for the direct assessment of local tissue responses.

    • Disadvantages: Only very small volumes can be administered, and the technique requires precision.[8]

Enteral Route

Enteral administration involves the gastrointestinal tract.

  • Oral Gavage (PO):

    • Rationale: This method is used to deliver a precise dose directly into the stomach. It is relevant for studies investigating the oral bioavailability of a compound or its effects on the gastrointestinal system.

    • Advantages: Less invasive than parenteral routes, can be used for repeated dosing.

    • Disadvantages: Subject to first-pass metabolism in the liver, which can significantly reduce bioavailability. The absorption can be influenced by factors such as food in the stomach and gastrointestinal motility. The bioavailability of a related histamine H2-receptor antagonist was found to be 39% in rats after oral administration.[20]

Table 2: Comparison of Administration Routes for Histamine Phosphate

RouteOnset of ActionBioavailabilityCommon ApplicationsKey Considerations
Intravenous (IV) Immediate100%Pharmacokinetic studies, acute cardiovascular and systemic effects.Requires technical skill; rapid peak concentrations may lead to adverse effects.
Subcutaneous (SC) Slower, sustainedHigh, but less than 100%Studies requiring prolonged exposure, repeated dosing.Slower onset; absorption can be variable.
Intraperitoneal (IP) RapidHigh, but subject to first-pass metabolismCommon for systemic administration in rodents.Risk of injection into abdominal organs; potential for peritonitis.
Intradermal (ID) LocalizedNot applicable for systemic effectsAllergy testing, local inflammation and vasodilation studies.Very small volumes; localized effect.
Oral Gavage (PO) SlowestLow and variableBioavailability studies, GI-specific effects.Significant first-pass metabolism; absorption influenced by GI contents.

PART 3: Experimental Protocols

The following protocols are generalized and should be adapted based on the specific animal model, experimental design, and institutional (IACUC) guidelines.

Formulation Protocol: Aqueous Solution for Parenteral Administration
  • Calculate the required amount of histamine phosphate based on the desired final concentration and volume.

  • Weigh the histamine phosphate powder accurately in a sterile container.

  • Add a sterile vehicle (e.g., 0.9% saline or PBS) to dissolve the powder. Gentle warming or sonication can be used to aid dissolution if necessary.[5]

  • Ensure complete dissolution. The solution should be clear and free of particulates.

  • Adjust the pH to near physiological levels (7.2-7.4) if required, using sterile, dilute NaOH or HCl.

  • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Store appropriately. While short-term storage at 2-8°C may be possible, it is recommended to prepare fresh solutions for each experiment to ensure stability and sterility.[19][21]

Administration Protocols

General Pre-Administration Checklist:

  • Confirm the animal's identity and weight.

  • Calculate the correct dose volume.

  • Ensure the formulation is at room temperature.

  • Use a new, sterile syringe and needle of the appropriate gauge for each animal.[8][18]

  • Properly restrain the animal to ensure accurate administration and minimize stress and injury.

Table 3: Recommended Injection Volumes and Needle Gauges for Rodents

RouteSpeciesMax Volume (mL/kg)Recommended Needle GaugeReference
IV (bolus) Mouse527-30[7][8]
Rat525-27[8]
SC Mouse1025-27[7][8]
Rat523-25[8]
IP Mouse2025-27[7][8]
Rat1023-25[8]
ID Mouse0.0527-30[7][8]
Rat0.126-27[8]
PO (gavage) Mouse1020-22 (gavage needle)[7][8]
Rat1018-20 (gavage needle)[8]

Note: These are general guidelines. Always consult your institution's specific IACUC policies.

Protocol 3.1: Intravenous (IV) Injection (Mouse, Lateral Tail Vein)

  • Animal Restraint: Place the mouse in a suitable restraint device to expose the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Site Preparation: Clean the tail with an appropriate disinfectant (e.g., 70% ethanol).

  • Injection: Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Confirmation: A successful cannulation is often indicated by a small flash of blood in the needle hub.

  • Administration: Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.

Protocol 3.2: Subcutaneous (SC) Injection (Mouse/Rat)

  • Animal Restraint: Manually restrain the animal on a flat surface.

  • Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a "tent."

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel.

  • Administration: Inject the solution into the subcutaneous space.

  • Post-Injection: Withdraw the needle and gently massage the area to aid in dispersal of the solution.

Protocol 3.3: Intraperitoneal (IP) Injection (Mouse/Rat)

  • Animal Restraint: Manually restrain the animal, securing the head and tilting the body downwards to allow the abdominal organs to shift away from the injection site.

  • Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection: Insert a 25-27 gauge needle at a shallow angle (approximately 30 degrees) into the peritoneal cavity.

  • Aspiration: Gently aspirate to ensure no urine or intestinal contents are drawn into the syringe.

  • Administration: Inject the solution.

  • Post-Injection: Withdraw the needle and return the animal to its cage.

Protocol 3.4: Oral Gavage (PO) (Mouse/Rat)

  • Animal Restraint: Firmly restrain the animal in an upright position.

  • Gavage Needle: Select a gavage needle of the appropriate size and length for the animal.

  • Administration: Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle if resistance is met.

  • Delivery: Once the needle is correctly placed, deliver the formulation.

  • Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress.

PART 4: Visualization of Histamine Signaling Pathways

Histamine exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The most commonly studied in the context of peripheral inflammation and gastric acid secretion are the H1 and H2 receptors.

Histamine H1 Receptor (H1R) Signaling

The H1R primarily couples to the Gq/11 family of G-proteins.[22] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[23]

H1R_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor (H1R) Gq Gq/11 H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects (e.g., NF-κB activation, inflammation) Ca_release->Downstream PKC->Downstream

Caption: Histamine H1 Receptor (H1R) Signaling Pathway.

Histamine H2 Receptor (H2R) Signaling

The H2R couples to the Gs family of G-proteins.[22] Activation of Gs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[24]

H2R_Signaling cluster_membrane Cell Membrane H2R Histamine H2 Receptor (H2R) Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts Histamine Histamine Histamine->H2R binds cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effects (e.g., Gastric acid secretion, suppression of inflammation) PKA->Downstream phosphorylates targets

Caption: Histamine H2 Receptor (H2R) Signaling Pathway.

Conclusion

The successful administration of 2-(1H-Imidazol-4-yl)ethanamine phosphate in animal models is paramount for the generation of reliable and reproducible data. A thorough understanding of the compound's properties, the rationale behind the choice of administration route, and adherence to meticulous, validated protocols are essential. By carefully considering the experimental objectives and following the guidelines and protocols outlined in this document, researchers can enhance the scientific integrity and translational relevance of their findings in the multifaceted field of histamine research.

References

  • Gao, C., Ganesh, B. P., Shi, Z., Shah, R. R., Fultz, R., Major, A., ... & Versalovic, J. (2019). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 316(1), G14-G25.
  • UC Davis Institutional Animal Care and Use Committee. (2022, August 4). Procedure: IACUC-50. Retrieved from [Link]

  • Research & Innovation Office, University of Colorado Boulder. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (2024, January). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • DailyMed. (n.d.). Histamine Phosphate. Retrieved from [Link]

  • University of Louisville. (2025, May 12). IACUC Standard Procedures for Rodents. Retrieved from [Link]

  • The University of Iowa. (n.d.). Substance Administration - Recommended Volumes (Informational Sheet). Retrieved from [Link]

  • Naredi, P., Lindner, P., Hultborn, R., Kjellström, B., & Lundholm, K. (2002). Histamine pharmacokinetics in tumor and host tissues after bolus-dose administration in the rat. Cancer Chemotherapy and Pharmacology, 49(1), 25-30.
  • Wang, X., Shen, M., & Qi, Y. (2024). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. International Journal of Molecular Sciences, 25(3), 1435.
  • Miyake, K., Takeda, M., & Kadekawa, K. (1991).
  • ResearchGate. (n.d.). Schematic diagram of G-protein-coupled receptor (GPCR) signaling pathways mediated by Gα protein subunits. Retrieved from [Link]

  • DailyMed. (n.d.). Histamine Phosphate Injection. Retrieved from [Link]

  • Inxight Drugs. (n.d.). HISTAMINE PHOSPHATE. Retrieved from [Link]

  • SciSpace. (n.d.). G Protein Coupled Receptor Structure Illustration Agent. Retrieved from [Link]

  • QuickTakes. (n.d.). What are the advantages and disadvantages of oral and parenteral medication administration routes?. Retrieved from [Link]

  • Gao, C., Ganesh, B. P., Shi, Z., Shah, R. R., Fultz, R., Major, A., ... & Versalovic, J. (2019). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 316(1), G14-G25.
  • Luss, L. V. (2016). [Choice of an antihistamine administration route in the treatment of allergic diseases]. Terapevticheskii arkhiv, 88(3), 93–95.
  • ResearchGate. (2026, March 18). Possibilities of preparation and storage of standard histamine solutions. Retrieved from [Link]

  • Small Molecule Pathway Database (SMPDB). (2017, October 2). Histamine H1 Receptor Activation. Retrieved from [Link]

  • UTMB Research Expert Profiles. (2019, January 15). Distinct roles of histamine H1-and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. Retrieved from [Link]

  • USP-NF. (n.d.). Histamine Phosphate Injection. Retrieved from [Link]

  • ResearchGate. (n.d.). Histamine: metabolism, physiology, and pathophysiology with applications in veterinary medicine. Retrieved from [Link]

  • Black, J. W., & Owen, D. A. (1975). AN ANALYSIS OF THE DEPRESSOR RESPONSES TO HISTAMINE IN THE CAT AND DOG: INVOLVEMENT OF BOTH H1- AND H2-RECEPTORS. British Journal of Pharmacology, 54(2), 339–345.
  • Drazen, J. M., & Schneider, M. W. (1978). Histamine Dose-Response Curves in Guinea Pigs. Journal of Applied Physiology, 44(5), 696-700.
  • Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The structure and function of G-protein-coupled receptors.
  • NCBI Bookshelf. (n.d.). Chapter 18 Administration of Parenteral Medications. Retrieved from [Link]

  • Trungtamthuoc.com. (2025, February 15). Histamine Phosphate Injection. Retrieved from [Link]

  • Cester, C. C., Schneider, C. P., & Toutain, P. L. (2016). The pharmacokinetics of DPH after the administration of a single intravenous or intramuscular dose in healthy dogs. Journal of Veterinary Pharmacology and Therapeutics, 39(5), 468-474.
  • Ofipharma. (n.d.). Histamine phosphate: API with various applications. Retrieved from [Link]

  • Megazyme. (n.d.). HISTAMINE. Retrieved from [Link]

  • Slideshare. (n.d.). Parenteral- definition, type and advantages disadvantages. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2024, October 5). Parenteral Preparation and Parenteral Routes of Administration: A Review of Parenteral Medications. Retrieved from [Link]

  • Naredi, P., Lindner, P., Hultborn, R., Kjellström, B., & Lundholm, K. (2002). Monotherapy With Histamine Dihydrochloride Suppresses in Vivo Growth of a Rat Sarcoma in Liver and Subcutis. Anticancer Research, 22(5), 2851-2855.
  • Seoul National University. (n.d.). G protein-coupled receptor (GPCR). Retrieved from [Link]

  • TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pharmacokinetics and pharmacodynamics of olopatadine following administration via nasogastric tube to healthy horses. Retrieved from [Link]

  • USP-NF. (2025, December 27). Histamine Phosphate Injection - Definition, Identification, Assay. Retrieved from [Link]

  • Conti, P., Reale, M., & Theoharides, T. C. (1998). Mast cell recruitment after subcutaneous injection of RANTES in the sole of the rat paw.
  • MDPI. (2025, March 3). Subcutaneous Injection and Brush Application of Ovalbumin–Aluminum Salt Solution Induces Dermatitis-like Changes in Mice. Retrieved from [Link]

  • Tamaddonfard, E., & Hamzeh-Gooshchi, N. (2010). Effects of administration of histamine and its H1, H2, and H3 receptor antagonists into the primary somatosensory cortex on inflammatory pain in rats. Iranian Journal of Basic Medical Sciences, 13(4), 225-231.
  • Kawamata, S., & Moriyama, K. (2007). Changes in the rat subcutaneous connective tissue after saline and histamine injection in relation to fluid storage. Archives of Histology and Cytology, 70(1), 1-12.
  • ResearchGate. (n.d.). Dose-response curves for histamine-induced contraction of guinea pig ileum. Retrieved from [Link]

  • Drugs.com. (2025, March 25). Histamine Phosphate: Package Insert / Prescribing Info. Retrieved from [Link]

Sources

Method

Application Note: Mass Spectrometry Protocols for 2-(1H-Imidazol-4-yl)ethanamine Phosphate Detection

Introduction & Scientific Rationale 2-(1H-Imidazol-4-yl)ethanamine, commonly known as histamine, is a critical biogenic amine that mediates local immune responses, regulates physiological functions in the gastrointestina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-(1H-Imidazol-4-yl)ethanamine, commonly known as histamine, is a critical biogenic amine that mediates local immune responses, regulates physiological functions in the gastrointestinal tract, and functions as a central neurotransmitter. In clinical diagnostics and pharmaceutical quality control, its stable salt form—histamine phosphate—is frequently utilized as a standard reference material and a positive control for in vivo allergy testing[1].

Accurate quantification of histamine in complex biological matrices (plasma, urine) or food products is analytically challenging. Historically, reversed-phase high-performance liquid chromatography (RP-HPLC) has struggled with histamine due to its low molecular weight (111.15 g/mol ) and extreme polarity, which results in poor column retention[2]. While ion-pairing reagents can improve RP-HPLC retention, they cause severe signal suppression in mass spectrometry (MS) and contaminate the MS source[2].

To overcome these limitations, modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies on two orthogonal strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Pre-column Chemical Derivatization . This guide details both methodologies, explaining the causality behind the experimental conditions to ensure robust, self-validating analytical workflows.

Mechanistic Pathways

HistaminePathway Stimulus Allergen / Tissue Damage MastCell Mast Cell Degranulation Stimulus->MastCell Histamine 2-(1H-Imidazol-4-yl)ethanamine Release MastCell->Histamine H1 H1 Receptor (Bronchoconstriction) Histamine->H1 H2 H2 Receptor (Gastric Acid Secretion) Histamine->H2

Fig 1. Physiological release and receptor binding pathway of histamine.

Analytical Strategies: HILIC vs. Derivatization

The choice of analytical strategy depends on the required sensitivity, sample throughput, and matrix complexity.

Approach A: HILIC-MS/MS HILIC provides a robust solution by retaining polar analytes without the need for strong ion-pair reagents[2]. It utilizes a polar stationary phase and a highly organic mobile phase. Histamine partitions into a water-enriched layer on the stationary phase. Because the mobile phase is highly organic (e.g., >80% acetonitrile), desolvation in the electrospray ionization (ESI) source is highly efficient, leading to excellent MS sensitivity. However, HILIC is highly susceptible to matrix-induced ion suppression, making the use of standard addition or stable isotope-labeled internal standards (SIL-IS) mandatory[3].

Approach B: Derivatization RP-LC-MS/MS For matrices with extreme interference (e.g., fermented foods, complex tissues), derivatization with reagents like Dansyl chloride is preferred. This converts the highly polar primary amine of histamine into a hydrophobic sulfonamide. This achieves two critical goals: it enables excellent retention on standard C18 columns, and it significantly increases the precursor ion mass, moving the analyte out of the low-mass chemical noise region to lower false-positive rates[4].

LCMSWorkflow Sample Sample Matrix (Plasma / Urine / Food) Prep Protein Precipitation (1% TCA or ACN) Sample->Prep Split Analytical Strategy Prep->Split HILIC HILIC LC-MS/MS (Direct Analysis) Split->HILIC High Polarity Deriv Chemical Derivatization (Dansyl Chloride) Split->Deriv Hydrophobic Tagging Data MRM Quantification & Data Analysis HILIC->Data RP Reversed-Phase LC-MS/MS Deriv->RP RP->Data

Fig 2. Comparative LC-MS/MS workflows for histamine detection.

Experimental Protocols

Approach A: HILIC-MS/MS Protocol

Self-Validating Principle: To prevent peak distortion (solvent effects) in HILIC, the final sample extract must match the high-organic starting conditions of the mobile phase. Standard addition or Histamine-d4 must be used to correct for matrix effects[3].

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 50 µL of plasma or urine into a microcentrifuge tube.

  • Internal Standard Addition: Spike with 10 µL of Histamine-d4 (100 ng/mL in water). Causality: Adding the IS before any extraction ensures it accounts for volumetric losses and ion suppression.

  • Protein Precipitation & Dilution: Add 440 µL of Acetonitrile containing 1% Formic Acid. Causality: This precipitates proteins and ensures the final sample is ~88% organic, which is critical for focusing the analyte band at the head of the HILIC column[3].

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer the clear supernatant to an autosampler vial.

  • LC Conditions:

    • Column: ZIC-HILIC or Amide column (2.1 × 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, linear gradient to 50% B over 5 mins, hold for 2 mins, re-equilibrate at 90% B for 4 mins.

    • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Approach B: Pre-column Derivatization RP-LC-MS/MS

Self-Validating Principle: Derivatization efficiency can be affected by matrix pH and competing amines. Spiking Histamine-d4 prior to derivatization creates a self-validating system; any incomplete reaction equally affects the native analyte and the IS, canceling out quantitative errors.

Step-by-Step Methodology:

  • Extraction: Extract 100 µL of sample with 300 µL of 5% Trichloroacetic acid (TCA). Centrifuge and collect 50 µL of the supernatant.

  • Buffering: Add 50 µL of 0.5 M Sodium Carbonate buffer (pH 9.5) to the extract. Causality: Dansyl chloride reacts with primary amines via nucleophilic attack. The pH must be highly basic to ensure the histamine amine group is deprotonated and nucleophilic.

  • Derivatization: Add 100 µL of Dansyl chloride solution (1 mg/mL in Acetone). Vortex thoroughly.

  • Incubation: Incubate the mixture at 40°C for 30 minutes in the dark.

  • Quenching: Add 10 µL of 10% Ammonia solution to quench unreacted Dansyl chloride. Causality: Unquenched reagent will rapidly degrade the LC column and cause severe MS background noise.

  • LC Conditions:

    • Column: C18 Reversed-Phase column (2.1 × 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, linear gradient to 95% B over 6 mins, hold for 2 mins, re-equilibrate at 20% B.

Quantitative Data & Method Validation

To ensure rigorous quantification, the mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode using positive Electrospray Ionization (ESI+). Table 1 outlines the optimized MRM transitions. Table 2 contrasts the validation parameters of the two methodologies.

Table 1: Optimized MRM Transitions and Collision Energies (CE)

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
Histamine112.195.14015Quantifier (Loss of NH₃)
Histamine112.168.14025Qualifier (Imidazole ring)
Histamine-d4116.199.14015Internal Standard
Dansyl-Histamine345.1170.16030Quantifier
Dansyl-Histamine345.1156.16035Qualifier

Table 2: Method Validation Parameters Comparison

Validation ParameterHILIC-MS/MSDerivatization RP-LC-MS/MS
Primary Retention Mechanism Hydrophilic PartitioningHydrophobic Interaction
Sample Preparation Time < 15 minutes> 45 minutes
Limit of Quantitation (LOQ) 1.0 - 5.0 ng/mL0.1 - 0.5 ng/mL
Linear Dynamic Range 5 - 1000 ng/mL0.5 - 500 ng/mL
Matrix Effect Susceptibility High (Requires Stable Isotope)Low (Mass Shifted)

References

  • Title: Determination of Histamine in Human Serum/Plasma by SPE and HILIC LC-MS-MS Source: Chromatography Online URL: [Link]

  • Title: Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples Source: PubMed (NIH) / Talanta URL: [Link]

  • Title: Method for Determination of Histamine in Food by LC-MS/MS Source: J-Stage (Food Hygiene and Safety Science) URL: [Link]

  • Title: Proteomic and Immunochemical Characterization of Glutathione Transferase as a New Allergen of the Nematode Ascaris lumbricoides Source: PLOS One URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing storage conditions to prevent 2-(1H-Imidazol-4-yl)ethanamine phosphate degradation

Technical Support Center: Optimizing Storage Conditions for Histamine Phosphate Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Storage Conditions for Histamine Phosphate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing the storage of 2-(1H-Imidazol-4-yl)ethanamine phosphate (commonly known as Histamine Phosphate). Whether you are formulating solutions for bronchoprovocation, diagnostic assays, or cell culture, maintaining the structural integrity of this small molecule is critical for reproducible data.

Part 1: Core Principles of Histamine Phosphate Stability

Histamine phosphate is highly water-soluble but is vulnerable to specific environmental stressors. Understanding the mechanistic causality behind its degradation is the first step in building a self-validating experimental system:

  • Photooxidation: The imidazole ring of histamine is highly susceptible to photooxidation when exposed to high levels of irradiation, including standard laboratory fluorescent lighting[1].

  • Surface Adsorption: Histamine possesses a strong tendency to bind to the negatively charged silanol groups present on standard borosilicate glass surfaces, leading to an apparent drop in effective concentration[1].

  • Microbial Degradation: As a biological amine, histamine is readily metabolized by environmental microorganisms if the solution is not properly sterilized[1].

Part 2: Troubleshooting Guides & FAQs

Q1: Why did my histamine phosphate solution lose over 60% of its potency within a week at room temperature? Causality & Solution: This is a classic hallmark of photooxidation. Photons from standard laboratory fluorescent lights (e.g., 375 foot-candles) excite the molecule, driving oxidative breakdown. Studies show that solutions exposed to fluorescent light at 20°C retain only 20% to 37% of their initial concentration after 7 days[2]. Actionable Fix: Always store solutions in amber or black opaque containers. If using clear unit-dose syringes, wrap them immediately in aluminum foil. Solutions protected from light at room temperature retain 83–94% of their concentration over the same 7-day period[2].

Q2: I stored my solution in the dark, but the concentration still dropped over time. What is happening? Causality & Solution: If you are storing the solution in standard glass vials, you are likely observing surface adsorption rather than chemical degradation. The positively charged amine groups of histamine interact with the glass surface, pulling the active molecule out of the bulk solution[1]. Actionable Fix: Switch your storage vessels to sterilized polypropylene tubes, Teflon (FEP) bottles, or silanized glass[1].

Q3: How can I sterilize my histamine phosphate solutions without causing thermal degradation? Causality & Solution: Unlike complex proteins, the small-molecule structure of histamine phosphate is remarkably heat-stable. While sterile filtration is common, it can introduce adsorption losses and limits shelf-life. Autoclaving the solution at 121°C for 15 minutes causes little to no degradation and extends the sterile shelf-life to at least 4 months[3]. Actionable Fix: Implement an autoclave sterilization step for bulk buffer preparations (see Protocol 2 below).

Part 3: Quantitative Stability Data

To facilitate easy comparison, the following table summarizes the expected retention of histamine phosphate under various storage conditions based on high-performance liquid chromatographic (HPLC) assays[2].

Storage TemperatureLighting ConditionContainer MaterialStorage Duration% Concentration Retained
20°C (Room Temp)Fluorescent LightClear Syringe7 Days20% - 37%
20°C (Room Temp)DarkClear Syringe7 Days83% - 94%
4°C (Refrigerator)DarkClear Syringe / Polypropylene8 Weeks97%
-20°C (Freezer)DarkPolypropylene12 Months>97%
121°C (Autoclave)Dark (Post-sterilization)Amber Glass / Polypropylene4 Months>95%

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Preparation and Long-Term Storage of Assay Solutions

This protocol ensures a self-validating workflow by systematically eliminating light exposure and glass adsorption variables.

  • Dissolution: Dissolve anhydrous histamine phosphate in a sterile, isotonic 0.067 M phosphate buffer (pH 7.4) to your target concentration (e.g., 0.125 to 16 mg/mL)[1].

  • Container Selection: Transfer the bulk solution immediately into sterilized polypropylene or Teflon (FEP) containers[1]. Do not use untreated borosilicate glass.

  • Aliquotting: Dispense the solution into unit-dose syringes or microcentrifuge tubes.

  • Light Protection: Wrap all aliquots in aluminum foil or place them in a light-blocking secondary storage box[1].

  • Cold Storage: Store at 4°C for use within 8 weeks, or freeze at -20°C for up to 12 months[2].

  • Usage Window: Once removed from the refrigerator or freezer, use the solution within 6 hours or discard it[2].

Protocol 2: Autoclave Sterilization Workflow

Use this workflow to prevent microbial degradation in bulk stock solutions without compromising chemical stability.

  • Preparation: Prepare the histamine acid phosphate solution in 0.067 M phosphate buffer[3].

  • Packaging: Fill the solution into brown (amber) glass vials to protect from light during subsequent storage, and seal with rubber closures[1].

  • Sterilization: Process the vials in an autoclave at 121°C for 15 minutes[1].

  • Cooling & Storage: Allow the vials to cool to room temperature in the dark, then transfer to a 4°C refrigerator. The solution will remain stable and sterile for a minimum of 4 months[3].

Part 5: Visualizations

Below is a logical workflow diagram illustrating the primary degradation pathways of histamine phosphate and the corresponding mitigation strategies required for optimal storage.

G H 2-(1H-Imidazol-4-yl)ethanamine phosphate (Histamine Phosphate) Solution P Photooxidation (UV/Fluorescent Light) H->P Light Exposure A Surface Adsorption (Glass Silanol Groups) H->A Glass Contact M Microbial Degradation (Non-sterile Conditions) H->M Contamination S1 Store at 4°C or -20°C Protect from Light (Amber/Foil) P->S1 Mitigation S2 Use Polypropylene or Teflon (FEP) Containers A->S2 Mitigation S3 Autoclave Sterilization (121°C for 15 min) M->S3 Mitigation

Degradation pathways of histamine phosphate and corresponding preventative storage workflows.

References

  • Trissel's Stability of Compounded Formulations, 6th Edition. PharmacyLibrary. 1

  • Degradation of histamine solutions used for bronchoprovocation. Marshik, P. L., et al. PubMed (Chest, 1999). 2

  • Stability of solutions of histamine acid phosphate after sterilization by heating in an autoclave. McDonald, C., et al. PubMed (Journal of Clinical Pharmacy and Therapeutics, 1990). 3

Sources

Optimization

improving extraction yield of 2-(1H-Imidazol-4-yl)ethanamine phosphate from biological samples

Welcome to the Technical Support Center for Biogenic Amine Analysis . As a Senior Application Scientist, I frequently see laboratories struggle with the extraction of 2-(1H-Imidazol-4-yl)ethanamine phosphate (commonly kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Biogenic Amine Analysis . As a Senior Application Scientist, I frequently see laboratories struggle with the extraction of 2-(1H-Imidazol-4-yl)ethanamine phosphate (commonly known as histamine phosphate) from complex biological matrices.

This guide is designed to move beyond basic protocols by explaining the physicochemical causality behind extraction failures and providing self-validating, field-proven methodologies to ensure high-yield, reproducible LC-MS/MS quantification.

Analyte Profiling: The Causality of Extraction Failure

To troubleshoot extraction, we must first understand the molecule. 2-(1H-Imidazol-4-yl)ethanamine phosphate dissociates in aqueous matrices into a phosphate anion and a histamine cation.

  • High Polarity: Histamine possesses an imidazole ring (pKa ~5.8) and a primary aliphatic amine (pKa ~9.4). At physiological pH (7.4), it is highly protonated and extremely hydrophilic.

  • Consequence: It exhibits poor partitioning into non-polar organic solvents during standard Liquid-Liquid Extraction (LLE) and fails to retain on standard C18 reversed-phase Solid-Phase Extraction (SPE) sorbents.

  • Enzymatic Vulnerability: In tissue and plasma, endogenous diamine oxidase (DAO) and histamine N-methyltransferase (HNMT) rapidly degrade the analyte post-collection.

Extraction & Processing Workflow

Workflow cluster_0 Phase 1: Stabilization & Lysis cluster_1 Phase 2: Extraction & Derivatization cluster_2 Phase 3: Quantification N1 Biological Sample (Plasma/Tissue) N2 Spike Internal Standard (Histamine-d4) N1->N2 N3 Enzyme Quenching & PPT (0.1 M HCl or 10% TCA) N2->N3 N4 Mixed-Mode SPE (Oasis MCX) N3->N4 Supernatant transfer N5 Chemical Derivatization (e.g., DIPP / Dansyl-Cl) N4->N5 N6 LC-MS/MS Analysis (MRM Mode) N5->N6 Reconstitution N7 Data Validation (Isotope Dilution) N6->N7

Fig 1. Self-validating extraction and derivatization workflow for histamine phosphate.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)

  • Q: My extraction recovery from plasma is consistently below 40% using standard LLE. How can I improve this?

  • A: The causality lies in the analyte's charge. Because histamine is positively charged at physiological pH, it remains in the aqueous phase. Solution: Abandon standard LLE in favor of Mixed-Mode Strong Cation Exchange (MCX) SPE[1]. If LLE is strictly required for your lab's infrastructure, you must employ a salting-out technique. Saturating the aqueous phase with 41% NaCl forces the polar analyte into the organic phase, which has been shown to improve extraction yields to 97–99%[2].

Issue 2: Matrix Effects & Poor LC Retention

  • Q: I am experiencing severe matrix effects (ion suppression) and poor retention on my C18 column, leading to variable yields. How do I fix this?

  • A: Poor retention of polar analytes on reversed-phase media causes them to elute in the void volume alongside salts and phospholipids, leading to ionization suppression. Solution: Implement pre-column chemical derivatization. Reacting the primary amine of histamine with reagents like Diisopropyl phosphite (DIPP) or 2,3-naphthalenedicarboxaldehyde (NDA) neutralizes the positive charge and adds a hydrophobic moiety[3][4]. This drastically shifts its retention time away from the suppression zone. DIPP derivatization combined with SPE has achieved ultra-low LLOQs of 0.1 pg/mL in complex samples[5].

Issue 3: Rapid Analyte Degradation in Tissues

  • Q: Tissue samples (e.g., brain, gut) show high variability and lower-than-expected histamine levels. What is going wrong?

  • A: Endogenous metabolic enzymes (DAO and HNMT) rapidly degrade histamine post-mortem. Solution: Immediate tissue stabilization is critical. Homogenize tissues in an acidic buffer (e.g., 5–10% Trichloroacetic acid [TCA]) rather than neutral PBS[2][6]. Acidic conditions simultaneously denature metabolic enzymes and precipitate structural proteins, releasing protein-bound histamine.

Quantitative Performance Data

The following table summarizes the expected recovery yields and sensitivity limits based on the extraction strategy chosen:

Extraction StrategyMatrixKey ReagentsRecovery Yield (%)Limit of QuantificationReference
Derivatization + SPE Serum / CellsDIPP, Oasis MCX90.5 – 119.30.1 pg/mL[3]
Mixed-Mode SPE (MCX) Tissue / Fluid5% TCA, STRATA-X-C71.0 – 93.0< 0.16 mg/L[6]
Salting-Out Extraction Tissue41% NaCl97.0 – 99.045 mg/kg[2]
SDB-L SPE + Derivatization Plasma / BiologicsNDA, SDB-L Sorbent~ 73.70.0229 µg/mL[4]

Self-Validating Methodologies

To guarantee trustworthiness, the following protocol is designed as a self-validating system . By utilizing Isotope Dilution Mass Spectrometry (IDMS), a stable isotope-labeled internal standard (Histamine-d4) is spiked directly into the raw biological sample before any processing. Any physical loss of the analyte during precipitation, SPE washing, or derivatization—as well as any ionization suppression during LC-MS/MS—will affect the endogenous histamine and the IS equally. The final quantification relies on the peak area ratio, mathematically neutralizing workflow inefficiencies.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE with Derivatization

Phase 1: Stabilization & Protein Precipitation (PPT)

  • Aliquoting & IS Spiking: Aliquot 100 µL of plasma or tissue homogenate into a microcentrifuge tube. Immediately spike with 10 µL of Histamine-d4 (100 ng/mL). Vortex for 30 seconds.

  • Quenching: Add 300 µL of ice-cold 10% Trichloroacetic acid (TCA) to denature proteins and quench DAO/HNMT activity[6].

  • Separation: Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

Phase 2: MCX Solid-Phase Extraction 4. Conditioning: Condition a mixed-mode polymeric sorbent cartridge (e.g., Oasis MCX 30 mg/1 cc) with 1 mL Methanol, followed by 1 mL MS-grade Water[1]. 5. Loading: Dilute the PPT supernatant with 500 µL of 2% Formic acid in water. Load onto the conditioned cartridge at a flow rate of 1 mL/min. 6. Washing (Critical for Matrix Removal):

  • Wash 1: 1 mL 2% Formic acid in water (removes highly polar neutrals).
  • Wash 2: 1 mL 100% Methanol (removes hydrophobic neutrals and acidic lipids).
  • Elution: Elute the strongly retained histamine using 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH deprotonates the amine, releasing it from the cation-exchange resin.
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

Phase 3: DIPP Pre-Column Derivatization 9. Buffering: Reconstitute the dried extract in 50 µL of 100 mM Sodium Carbonate buffer (pH 10.5) to ensure the primary amine is fully nucleophilic. 10. Reaction: Add 50 µL of Diisopropyl phosphite (DIPP) reagent (10 mM in Acetonitrile)[3]. 11. Incubation & Quenching: Vortex and incubate at 60°C for 30 minutes. Stop the reaction by adding 10 µL of 5% Formic acid. Inject 5 µL into the LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q: Why do we use histamine phosphate as a reference standard instead of histamine free base? A: Histamine free base is highly hygroscopic and prone to oxidation, making it difficult to weigh accurately and unstable during long-term storage. The phosphate salt form is crystalline, highly stable, and ensures precise molar calculations for standard curve generation.

Q: Can I use standard reversed-phase LC columns after MCX extraction without derivatization? A: Yes, but it requires specialized mobile phases. If you skip derivatization, you must use an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) in your mobile phase to increase retention on a C18 column, or switch entirely to Hydrophilic Interaction Liquid Chromatography (HILIC). However, HILIC is highly sensitive to matrix salts, making the MCX wash steps even more critical.

References

  • Hu, X., et al. "Stand out from matrix: Ultra-sensitive LC−MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction." Talanta, 2021. 3

  • "Simultaneous determination of eight underivatised biogenic amines in fish by solid phase extraction and liquid chromatography–tandem mass spectrometry." Analytical Methods, ResearchGate. 6

  • Kosma, I., et al. "Biogenic amine determination in wines using solid-phase extraction: A comparative study." ResearchGate, 2021. 1

  • "Development of a new method for extracting histamine from marine fish flesh using the salting-out technique." PMC, NIH. 2

  • Kim, et al. "Improved HPLC Method Using 2,3-naphthalenedicarboxaldehyde as Fluorescent Labeling Agent for Quantification of Histamine in Human Immunoglobulin Preparations." Osong Public Health and Research Perspectives, 2011. 4

Sources

Troubleshooting

resolving peak tailing of 2-(1H-Imidazol-4-yl)ethanamine phosphate in LC-MS

Welcome to the Technical Support Center for LC-MS Bioanalysis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically to address the chromatographic challenges associated with 2-(1H-Im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS Bioanalysis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically to address the chromatographic challenges associated with 2-(1H-Imidazol-4-yl)ethanamine phosphate (commonly known as histamine phosphate).

Histamine is a highly polar, hydrophilic biogenic amine. When analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS), it notoriously exhibits severe peak tailing, poor retention, and signal suppression. This guide synthesizes mechanistic causality, field-proven FAQs, and self-validating protocols to help you achieve baseline resolution and symmetrical peak shapes.

I. Mechanistic Overview: Why Does Histamine Phosphate Tail?

To solve peak tailing, we must first understand the molecule's physicochemical properties. Histamine possesses two basic centers: a primary aliphatic amine (pKa ~9.4) and an imidazole ring (pKa ~5.8). Under typical acidic LC-MS conditions (pH 2.5–3.0), both nitrogen centers are protonated, rendering the molecule dicationic.

When passed through a standard silica-based reversed-phase (C18) column, these localized positive charges undergo strong secondary electrostatic interactions (cation exchange) with unreacted, ionized silanol groups (SiO⁻) on the stationary phase. This dual-retention mechanism—weak hydrophobic partitioning combined with strong, slow secondary ion-exchange—is the root cause of peak tailing. Furthermore, the phosphate counter-ion in the formulated standard can precipitate in high-organic mobile phases, causing systemic pressure spikes and localized ion suppression.

RootCause Histamine Histamine Phosphate (Highly Polar, Basic) Amine Primary Amine (pKa ~9.4) Histamine->Amine Imidazole Imidazole Ring (pKa ~5.8) Histamine->Imidazole Phosphate Phosphate Counter-ion (Precipitation Risk) Histamine->Phosphate Interactions Secondary Interactions (Residual Silanols) Amine->Interactions Cation Exchange Imidazole->Interactions Hydrogen Bonding Tailing Severe Peak Tailing & Signal Suppression Phosphate->Tailing Ion Suppression Interactions->Tailing

Logical relationship of physicochemical properties causing histamine peak tailing.

II. Troubleshooting FAQs

Q1: I am using a standard C18 column with 0.1% Formic Acid. Histamine elutes in the void volume with a massive tail. How do I fix this? A: Standard Reversed-Phase (RP) chromatography is fundamentally unsuited for histamine[1]. The molecule is too polar to partition into the C18 alkyl chains, leading to void elution. The tailing is caused by the secondary interactions mentioned above. You must switch your chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode chromatography are the gold standards for this analyte[2].

Q2: Should I choose HILIC or a Mixed-Mode column? A: Both are effective, but they operate differently:

  • HILIC (e.g., Cortecs UPLC HILIC or Luna HILIC): Retains histamine through partitioning into a water-enriched layer on the silica surface[3]. It requires high organic starting conditions (>85% Acetonitrile), which is excellent for ESI-MS desolvation and sensitivity.

  • Mixed-Mode (e.g., Amaze MH): Combines HILIC, cation-exchange, and anion-exchange properties[2]. Because it contains deliberate acidic and basic functional groups, it controls the electrostatic attraction of histamine's dicationic state, offering superior peak symmetry without requiring extreme buffer concentrations[2].

Q3: What mobile phase additives are required to sharpen the peak in HILIC? A: You must use a volatile buffer with high ionic strength, such as Ammonium Formate or Ammonium Acetate . A common mistake is using low concentrations (e.g., 10 mM). For histamine, increasing the buffer concentration to 50 mM – 100 mM (pH 3.0) is critical[4]. Causality: High ionic strength effectively saturates the residual silanol ion-exchange sites on the column, preventing the protonated primary amine of histamine from interacting with the silica backbone. This dramatically reduces peak tailing and narrows the peak width to < 4 seconds.

Q4: How do I prevent the phosphate counter-ion from ruining my MS source and chromatography? A: Histamine phosphate introduces inorganic phosphate into your system. In HILIC (which uses >80% acetonitrile), phosphate salts can precipitate, causing column clogging and severe ion suppression. You must perform Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge prior to injection[4]. This traps the basic histamine molecule while allowing the phosphate counter-ion to be washed away in the aqueous waste.

III. Quantitative Chromatographic Performance

The following table summarizes the expected quantitative outcomes when optimizing column chemistry and buffer selection for histamine analysis.

Column ChemistryMobile Phase BufferPrimary Retention MechanismExpected Peak Asymmetry ( As​ )MS Sensitivity Impact
Standard C18 0.1% Formic AcidHydrophobic Partitioning> 2.8 (Severe Tailing)High (Elutes in suppression zone)
HILIC (Bare Silica) 100 mM Ammonium Formate (pH 3)Hydrophilic Partitioning1.1 - 1.3 (Symmetrical)Moderate (Slight suppression from high buffer)
Mixed-Mode (HILIC/IEX) 25 mM Ammonium Acetate (pH 4)Partitioning + Electrostatic1.0 - 1.1 (Ideal)High (Lower buffer requirement)[2][5]

IV. Self-Validating Experimental Protocols

To guarantee success, implement the following end-to-end workflow. This protocol is designed as a self-validating system: built-in checkpoints ensure that if a failure occurs, the root cause is immediately identifiable.

Workflow Sample 1. Sample Prep (Protein Crash) SPE 2. MCX SPE Load (Trap Histamine) Sample->SPE Wash 3. Aqueous Wash (Remove Phosphate) SPE->Wash Elute 4. Basic Elution (5% NH4OH in MeOH) Wash->Elute LCMS 5. HILIC LC-MS/MS (100mM Amm. Formate) Elute->LCMS

Step-by-step sample preparation and HILIC LC-MS/MS workflow for histamine.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Cleanup

Purpose: To isolate histamine and eliminate the precipitating phosphate counter-ion[4].

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through a 30 mg MCX cartridge.

  • Loading: Dilute the histamine phosphate sample 1:1 with 2% Formic Acid in water. Load onto the cartridge. (Causality: The highly acidic environment ensures both nitrogen centers on histamine are fully protonated, guaranteeing strong retention on the cation-exchange sorbent).

  • Washing (Phosphate Removal): Wash with 1 mL 0.1% Formic Acid in water, followed by 1 mL 100% Methanol.

    • Self-Validation Checkpoint: Collect the aqueous wash. Inject it into the LC-MS. If histamine is detected, your loading pH was too high. The phosphate counter-ion is successfully removed in this step.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. (Causality: The high pH neutralizes the amine groups, breaking the electrostatic bond with the SPE sorbent).

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 95% Acetonitrile / 5% Water for HILIC compatibility.

Protocol B: HILIC LC-MS/MS Method

Purpose: To achieve baseline resolution and eliminate peak tailing.

  • Column: Sub-2-µm HILIC column (e.g., Cortecs UPLC HILIC, 2.1 x 100 mm).

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1 minute. Ramp to 50% B over 3 minutes. Return to 90% B and equilibrate for 4 minutes.

  • Flow Rate & Temp: 0.4 mL/min at 45°C.

    • Self-Validation Checkpoint: Monitor the system backpressure. If pressure steadily increases across injections, the phosphate salt was not fully removed during SPE and is precipitating in the 90% Acetonitrile starting conditions. Re-evaluate Protocol A.

V. References

  • Helix Chromatography. "LC-MS Analysis of Isomers of Methylhistamine and Methylhistidine on Amaze MH Mixed-Mode Column". helixchrom.com. Available at:[Link]

  • Chromatography Online. "Determination of Histamine in Human Serum/Plasma by SPE and HILIC LC-MS-MS". chromatographyonline.com. Available at:[Link]

  • Phenomenex. "Histamine by LCMS using Luna 3um HILIC 100x2.1mm". phenomenex.com. Available at: [Link]

  • SciSpace. "Determination of histamine in seafood by hydrophilic interaction chromatography/tandem mass spectrometry". scispace.com. Available at:[Link]

  • Waters Corporation. "Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites...". waters.com. Available at:[Link]

  • Taylor & Francis. "Histamine and biogenic amines in Vietnamese traditional fish sauce by hydrophilic interaction liquid chromatography-tandem mass spectrometry". tandfonline.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Histamine Phosphate at Physiological pH

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-(1H-Imidazol-4-yl)ethanamine phosphate (commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-(1H-Imidazol-4-yl)ethanamine phosphate (commonly known as Histamine diphosphate). While this molecule is fundamentally hydrophilic, formulating it at physiological pH (7.4) in complex biological buffers frequently leads to unexpected precipitation and assay failure.

This guide deconstructs the chemical causality behind these issues and provides field-proven, self-validating protocols to ensure absolute solubility and stability in your assays.

Part 1: The Mechanistic Reality of Histamine Phosphate at pH 7.4

To troubleshoot solubility, we must first understand the ionization and counter-ion dynamics of the molecule. Histamine contains two basic centers: an aliphatic amino group (pKa ≈ 9.4) and an imidazole ring nitrogen (pKa ≈ 5.8) . At a physiological pH of 7.4, the aliphatic amine is protonated while the imidazole ring remains largely unprotonated, rendering the molecule a highly polar, singly charged cation.

Because of this polarity, the intrinsic solubility of histamine phosphate in pure water is exceptionally high (≥ 250 mg/mL) . Therefore, when researchers encounter "solubility issues" at pH 7.4, the histamine molecule itself is rarely the problem . Instead, the precipitation is driven by two secondary chemical phenomena:

  • The Common-Ion Effect in PBS: Phosphate-Buffered Saline (PBS) contains approximately 10 mM of phosphate ions. When you attempt to dissolve histamine diphosphate directly into PBS, the pre-existing phosphate in the buffer shifts the dissolution equilibrium (Le Chatelier's principle), drastically suppressing the solubility limit of the drug .

  • Divalent Cation Precipitation: Complex physiological media (such as DMEM, Tyrode's solution, or Krebs-Henseleit buffer) are rich in calcium (Ca²⁺) and magnesium (Mg²⁺). Introducing high concentrations of a phosphate salt into these media causes the phosphate counter-ions to react with the divalent cations, forming insoluble calcium phosphate or magnesium phosphate. Researchers frequently mistake this cloudy inorganic precipitate for insoluble histamine.

Part 2: Diagnostic Workflow

Use the following decision tree to identify the root cause of precipitation in your specific experimental setup.

G Start Precipitation Observed at pH 7.4 CheckMedia Does the buffer contain Ca²⁺ or Mg²⁺? Start->CheckMedia CaPrecip Diagnosis: Calcium/Magnesium Phosphate Precipitation CheckMedia->CaPrecip Yes (e.g., DMEM, Tyrode's) PhosPrecip Diagnosis: Common-Ion Effect (Phosphate saturation) CheckMedia->PhosPrecip No (e.g., 1X PBS) Sol1 Solution: Switch to Histamine HCl or use Ca²⁺/Mg²⁺-free media CaPrecip->Sol1 Sol2 Solution: Prepare stock in ddH₂O, reduce final PBS concentration PhosPrecip->Sol2

Decision tree for diagnosing and resolving histamine phosphate precipitation in physiological media.

Part 3: Troubleshooting Guide & FAQs

Q: I attempted to prepare a 100 mM stock solution of histamine phosphate directly in 1X PBS, but it remains cloudy even after sonication. How do I force it into solution? A: You cannot force it without altering the buffer. This is a classic manifestation of the common-ion effect . Because PBS is already saturated with phosphate ions, the diphosphate salt of histamine cannot fully dissociate. Actionable Fix: Always prepare your highly concentrated stock solutions in sterile double-distilled water (ddH₂O). Only introduce the compound to PBS at your final working concentration (typically <1 mM), where the common-ion effect becomes negligible.

Q: When I spike my aqueous histamine phosphate stock into my cell culture media (DMEM + 10% FBS), the media immediately turns turbid. Is the drug degrading? A: No, the drug is intact. The turbidity is caused by the phosphate counter-ions reacting with the calcium and magnesium in the DMEM to form insoluble calcium/magnesium phosphate. Actionable Fix: If your experimental design requires high concentrations of histamine in Ca²⁺/Mg²⁺-rich media, you must switch the salt form. Use Histamine dihydrochloride instead. The chloride counter-ion will not precipitate with divalent cations.

Q: My protocol requires the stock solution to be strictly pH 7.4 before adding it to the assay. When I titrate my 50 mM aqueous stock with NaOH, it precipitates. Why? A: Histamine phosphate solutions are naturally acidic. If you titrate a concentrated stock using a strong base like NaOH, you create localized zones of high pH (pH > 9.4). This deprotonates the aliphatic amine, converting the highly soluble cation into the lipophilic, poorly soluble free base, which instantly crashes out of solution . Actionable Fix:Do not pH-adjust the concentrated stock. Rely on the buffering capacity of your final physiological medium (e.g., HEPES or bicarbonate in the media) to neutralize the small volume of acidic stock upon dilution.

Part 4: Quantitative Physicochemical Data

To facilitate accurate formulation, reference the following quantitative parameters when designing your dosing regimens.

PropertyQuantitative ValueImplication at pH 7.4
Molecular Weight 307.14 g/mol (Diphosphate)Requires mass correction vs. free base (111.15 g/mol ) .
pKa (Aliphatic Amine) ~ 9.4Protonated (+1 charge); ensures high polarity and water solubility.
pKa (Imidazole Ring) ~ 5.8Unprotonated (neutral); minimizes electrostatic repulsion.
Solubility (ddH₂O) ≥ 250 mg/mLExcellent primary solubility for concentrated stock solutions .
Solubility (1X PBS) ≤ 50 mg/mLSuppressed by the common-ion effect from buffer phosphates .
Divalent Cation Compatibility Poor (at >5 mM conc.)High risk of insoluble calcium/magnesium phosphate formation.
Part 5: Self-Validating Standard Operating Procedure (SOP)

Use this protocol to prepare a stable, 50 mM stock solution of histamine phosphate that will not precipitate when diluted into physiological buffers.

Materials Required:

  • 2-(1H-Imidazol-4-yl)ethanamine phosphate (Histamine diphosphate)

  • Sterile, cell-culture grade double-distilled water (ddH₂O)

  • Vortex mixer

Step-by-Step Methodology:

  • Mass Calculation & Weighing: Weigh exactly 15.36 mg of Histamine phosphate (MW = 307.14 g/mol ).

  • Primary Dissolution: Add exactly 1.0 mL of sterile ddH₂O to the vial. Crucial: Do not use PBS, HBSS, or any buffered saline for this step.

  • Agitation: Vortex the vial gently for 30–60 seconds at room temperature.

  • System Validation Checkpoint: Hold the tube to a light source. The solution must be 100% optically clear and colorless.

    • Self-Validation Failure: If any turbidity is observed, your ddH₂O is likely contaminated with trace minerals, or a buffered solution was mistakenly used. Discard and restart.

  • Aliquot & Storage: Aliquot the clear stock into 50 µL volumes to avoid repeated freeze-thaw cycles, which can induce micro-nucleation. Store at -20°C .

  • Working Dilution: Immediately prior to your assay, dilute the stock 1:1000 directly into your pH 7.4 physiological buffer (e.g., Tyrode's or DMEM) to achieve a final working concentration of 50 µM. The buffer will easily absorb the minor acidic load without shifting the overall pH, and the phosphate concentration will be too low to trigger calcium precipitation.

References
  • Wikipedia. "Histamine." Verified URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 774, Histamine." Verified URL:[Link]

  • Taylor & Francis. "Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity." Verified URL:[Link]

Troubleshooting

minimizing oxidation of 2-(1H-Imidazol-4-yl)ethanamine phosphate during long-term storage

Welcome to the Technical Support Center for 2-(1H-Imidazol-4-yl)ethanamine phosphate (commonly known as histamine phosphate). This guide is engineered for researchers, analytical scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(1H-Imidazol-4-yl)ethanamine phosphate (commonly known as histamine phosphate). This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity preservation of this biogenic amine.

Histamine phosphate is notoriously prone to oxidative degradation, which can compromise biological assays, bronchoprovocation tests, and analytical standards. This document synthesizes mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure absolute molecular integrity during long-term storage.

I. Mechanistic FAQs: Understanding the Oxidation Profile

Q1: Why does histamine phosphate degrade so rapidly under standard laboratory conditions? Histamine phosphate contains two highly reactive moieties: an electron-rich imidazole ring and a primary aliphatic amine. Under ambient conditions (room temperature, atmospheric oxygen, and fluorescent light), the molecule is highly susceptible to photooxidation and radical-mediated degradation. Mechanistically, oxidation often initiates via a one-electron transfer that forms a radical cation on the imidazole nitrogen. This reactive intermediate rapidly undergoes dimerization or electropolymerization, leading to inactive polymeric aggregates (1)[1]. Alternatively, oxidative deamination of the primary amine yields imidazole acetaldehyde, ammonia, and hydrogen peroxide (2)[2].

Q2: How does pH influence the oxidative susceptibility of the molecule? The pKa of the aliphatic primary amine is approximately 9.40, while the imidazole ring nitrogen has a pKa of ~5.8 (3)[3]. At a physiological pH of 7.4, the primary amine is fully protonated (cationic), providing steric and electronic shielding against nucleophilic attack. However, the imidazole ring remains partially unprotonated and electron-dense, making it a prime target for reactive oxygen species (ROS). Maintaining solutions at a slightly acidic to neutral pH (6.0–7.4) stabilizes the protonated state, whereas alkaline conditions rapidly accelerate oxidative deamination.

G H Histamine Phosphate (Intact Molecule) Radical Imidazole Radical Cation (Reactive Intermediate) H->Radical 1e- Oxidation Deam Oxidative Deamination (Aliphatic Amine) H->Deam Amine Oxidation O2 Photooxidation / ROS (Fluorescent Light / O2) O2->Radical O2->Deam Polymer Dimerization & Electropolymerization Radical->Polymer Aggregation Aldehyde Imidazole Acetaldehyde + NH3 + H2O2 Deam->Aldehyde Hydrolysis

Fig 1: Mechanistic pathways of histamine phosphate oxidative degradation.

II. Troubleshooting Guide: Storage & Handling

Issue 1: Rapid loss of titer in aqueous working solutions.

  • Root Cause: Dissolved oxygen and photo-catalysis. Exposure to fluorescent light at 20°C can reduce histamine concentrations to 20–37% of their initial titer within just 7 days (4)[4].

  • Resolution: Prepare working solutions using freshly degassed, ultra-pure water. Purge the solvent with an inert gas (Argon or Nitrogen) to displace dissolved O₂. Strictly utilize amber glass vials or opaque polypropylene tubes to block UV/fluorescent light, which acts as a catalyst for radical formation.

Issue 2: Discoloration (yellowing) or particulate formation during long-term storage.

  • Root Cause: Polymerization of the imidazole ring. Transition metals (e.g., Cu²⁺, Fe²⁺) leached from lower-quality glassware catalyze Fenton-like oxidation reactions, generating hydroxyl radicals that attack the imidazole ring and cause macroscopic fouling[1].

  • Resolution: Discard discolored solutions; they are terminally degraded. To prevent this in future batches, add a metal chelator (e.g., 0.1 mM EDTA) to sequester trace metals. Store bulk solutions at -20°C.

III. Quantitative Stability Data

The following table summarizes the degradation kinetics of histamine phosphate solutions under various environmental conditions, demonstrating the critical need for light protection and thermal control (4)[4].

Storage ConditionTemperatureIlluminationTiter Recovery (%)Time to Degradation
Laboratory Benchtop20°CExposed (Fluorescent)20% – 37%7 Days
Laboratory Benchtop20°CProtected (Dark)83% – 94%7 Days
Refrigerator4°CProtected (Dark)97%8 Weeks
Cryogenic Freezer-20°CProtected (Dark)> 95%12 Months

IV. Self-Validating Experimental Protocols

To guarantee reproducibility, we employ "self-validating" systems. This means the protocol contains internal checkpoints that inherently prove the success or failure of the procedure before the material is used in critical downstream assays.

Protocol A: Anaerobic Preparation and Cryopreservation

Causality: By systematically eliminating oxygen, transition metals, and light, we shut down the three primary catalysts of histamine oxidation.

  • Solvent Degassing: Boil ultra-pure water (18.2 MΩ·cm) for 5 minutes, cool under a continuous stream of Argon gas, and buffer to pH 7.4 using sodium phosphate.

  • Chelation & Dissolution: Add 0.1 mM EDTA to the buffer to sequester trace metals. Dissolve the histamine phosphate powder while maintaining the Argon blanket over the liquid surface.

  • Sterile Filtration: In a darkened biosafety cabinet, pass the solution through a 0.22 µm PES filter. Self-Validation Checkpoint: Take a 10 µL pre-aliquot sample and run a rapid UV-Vis scan (A210 nm) to confirm the baseline titer matches the theoretical concentration.

  • Aliquoting & Storage: Dispense into single-use, Argon-purged amber glass vials. Seal with PTFE-lined caps and immediately transfer to a -20°C freezer.

Workflow A Degas Buffer (Argon/N2) B Dissolve Histamine + 0.1mM EDTA A->B C Sterile Filter (0.22 µm Dark) B->C D Aliquot into Amber Vials C->D E Cryopreserve at -20°C D->E

Fig 2: Self-validating workflow for anaerobic preparation and cryopreservation.

Protocol B: Stability-Indicating HPLC-UV Assay

Causality: Standard assays may fail to differentiate intact histamine from its early-stage oxidation products. This protocol uses a forced-degradation system suitability test to prove the method is genuinely stability-indicating.

  • Mobile Phase: 80% 10 mM Potassium Phosphate (pH 3.0) / 20% Acetonitrile. (The low pH ensures the amine remains fully protonated for sharp peak shapes).

  • Chromatography: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Detect via UV at 210 nm.

  • System Suitability (Forced Degradation):

    • Step: Intentionally spike a 1 mL histamine standard with 10 µL of 3% H₂O₂ and expose it to UV light for 2 hours.

    • Validation: Inject the degraded sample. You must observe a distinct separation between the intact histamine peak and the newly formed imidazole acetaldehyde peak. If the peaks co-elute, the column chemistry is failing, and the assay cannot be trusted for stability monitoring.

V. References

  • Title: Degradation of histamine solutions used for bronchoprovocation - PubMed Source: nih.gov URL:

  • Title: Mechanism of Histamine Oxidation and Electropolymerization at Carbon Electrodes | Analytical Chemistry Source: acs.org URL:

  • Title: Research of Multicopper Oxidase and Its Degradation of Histamine in Lactiplantibacillus plantarum LPZN19 - MDPI Source: mdpi.com URL:

  • Title: pH dependency of histamine and 4-imidazoleacetic acid in peroxidation... - ResearchGate Source: researchgate.net URL:

Sources

Optimization

correcting baseline drift in 2-(1H-Imidazol-4-yl)ethanamine phosphate chromatography

Welcome to the dedicated support center for the chromatographic analysis of 2-(1H-Imidazol-4-yl)ethanamine phosphate (Histamine phosphate). As a Senior Application Scientist, I frequently see analysts struggle with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the chromatographic analysis of 2-(1H-Imidazol-4-yl)ethanamine phosphate (Histamine phosphate). As a Senior Application Scientist, I frequently see analysts struggle with this highly polar, low-molecular-weight biogenic amine. Because histamine lacks a conjugated aromatic system, it requires low-wavelength UV detection (typically 210–214 nm). Furthermore, its basic imidazole ring and primary amine necessitate the use of ion-pairing reagents or Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve adequate retention.

These two factors—low-wavelength detection and complex mobile phase additives—create the perfect storm for severe baseline instability. This guide synthesizes field-proven insights and mechanistic causality to help you diagnose and permanently correct baseline drift in your histamine phosphate workflows.

Diagnostic Workflow

BaselineDrift Start Observe Baseline Drift Type Identify Drift Pattern Start->Type Cyclic Cyclic / Wavy Drift Type->Cyclic Pattern Continuous Continuous Slope Type->Continuous Pattern Temp Stabilize Column Temp Cyclic->Temp Root Cause Mode Determine Run Mode Continuous->Mode Next Step Grad Gradient Elution Mode->Grad Method Iso Isocratic (Ion-Pair) Mode->Iso Method UVAbs Balance UV Absorbance Grad->UVAbs Solution Eq Flush 50-100 CVs Iso->Eq Solution

Diagnostic workflow for resolving baseline drift in histamine phosphate HPLC methods.

Frequently Asked Questions (FAQs)

Q1: Why does my baseline drift upward significantly during a reversed-phase gradient run for histamine phosphate?

A: Because histamine phosphate requires detection at wavelengths <220 nm, baseline drift caused by differential solvent absorbance is a major concern[1]. In a typical reversed-phase gradient, the composition shifts from a highly aqueous phase (Mobile Phase A) to an organic-rich phase (Mobile Phase B). Common organic solvents, particularly methanol, have a greater UV absorbance than water at low wavelengths, which results in a rising baseline as the gradient progresses[2].

Data Presentation: Solvent Absorbance Profiles To make informed method development choices, refer to the quantitative absorbance data below.

Table 1: UV Absorbance Characteristics of Common Mobile Phase Components at 210 nm

Solvent / AdditiveUV Cutoff (nm)Relative Absorbance at 210 nmImpact on Baseline Drift
Water (HPLC Grade)< 190Very LowNegligible
Acetonitrile190LowMinimal
Methanol205HighSevere Upward Drift
0.1% TFA (Trifluoroacetic Acid)~210Very HighSevere Upward/Downward Drift
Phosphate Buffer (pH 2.8)< 190LowMinimal
Q2: How can I correct this gradient-induced baseline drift?

A: The most scientifically robust method is to balance the background absorbance of Mobile Phase A and Mobile Phase B[3]. If you are using an ion-pairing agent like Trifluoroacetic Acid (TFA), the drift occurs because the concentration of TFA effectively changes during the gradient due to solvent expansion/contraction, or because the organic solvent itself absorbs light. Conversely, if Mobile Phase B has a lower absorbance (negative drift), it often indicates a system-level or detector-specific issue rather than a flaw in gradient design[4].

Protocol 1: Absorbance Balancing for Gradient Elution Causality: By artificially raising the absorbance of the weaker absorbing mobile phase, the detector perceives a constant optical background, eliminating the slope. Self-Validation: This protocol uses a zero-injection blank gradient to mathematically validate the optical balance before sample analysis.

  • Prepare Mobile Phases: Prepare Mobile Phase A (e.g., 0.1% TFA in Water) and Mobile Phase B (e.g., 0.1% TFA in Acetonitrile).

  • Baseline Measurement: Pump 100% Mobile Phase A through the system (bypassing the column using a union) at your operational flow rate. Zero the UV detector at 210 nm.

  • Switch to Mobile Phase B: Switch the pump to 100% Mobile Phase B. Observe the absorbance reading.

  • Titrate Absorbance:

    • If Mobile Phase B has a higher absorbance (positive drift), add a small amount of a UV-absorbing modifier (e.g., 0.01% extra TFA or a trace amount of nitrate) to Mobile Phase A until the absorbance matches.

    • If Mobile Phase B has a lower absorbance (negative drift), reduce the TFA in Mobile Phase A slightly or add a trace absorber to Mobile Phase B.

  • Hardware Optimization: Place a static mixer between the gradient pump and the column to even out small inconsistencies in the mobile phase blend, particularly in methods with buffers and organic solvents[5].

  • System Validation: Reattach the column and run the full gradient profile without an injection. The resulting baseline should have a drift of less than 0.05 AU.

Q3: I am using an ion-pairing reagent (e.g., Sodium Dodecyl Sulfate) to retain histamine phosphate. Why is my isocratic baseline continuously drifting downward?

A: To retain highly hydrophilic histamine phosphate on a standard C18 column, negatively charged ion-pairing reagents are added to the mobile phase. These hydrophobic reagents dynamically coat the stationary phase. A continuous downward drift during isocratic runs indicates incomplete column equilibration[6]. The detector is measuring the gradual depletion of the ion-pairing reagent from the mobile phase as it adsorbs onto the silica surface. Equilibration of ion-pair reagents is a mass-transfer-limited process that depends on the column volume and the hydrophobicity of the reagent.

Protocol 2: Standardized Ion-Pair Column Equilibration Causality: Ion-pair reagents do not equilibrate instantly; they require saturation of the stationary phase's active sites. Self-Validation: The protocol relies on real-time slope monitoring rather than arbitrary time limits to confirm thermodynamic equilibrium.

  • Purge System: Flush all HPLC lines with the ion-pair mobile phase (e.g., 5 mM SDS, 20 mM phosphate buffer pH 3.0, 20% Acetonitrile) without the column attached to remove previous solvents.

  • Attach Column: Connect the C18 column and set the column oven to a stable temperature (e.g., 30°C ± 0.1°C). Temperature stability is critical because the adsorption isotherm of the ion-pair reagent is highly temperature-dependent.

  • Volume-Based Equilibration: Pump the mobile phase at a low flow rate. Do not rely on time; rely on column volumes (CV). Pass a minimum of 50 to 100 column volumes of the ion-pair mobile phase through the column. (For a standard 4.6 x 150 mm column, 1 CV ≈ 1.5 mL. 100 CV = 150 mL).

  • Validation via Baseline Monitoring: Do not inject samples until the baseline slope is strictly < 1 mAU/hour.

  • Dedicate the Column: Dedicate a specific column solely to this ion-pair method. Stripping and reapplying ion-pair reagents permanently alters the stationary phase and guarantees baseline instability in future runs.

Q4: My baseline shows a cyclical, wavy drift rather than a steady slope. What causes this?

A: Cyclical baseline drift is almost exclusively caused by temperature fluctuations affecting the refractive index of the mobile phase. Even small changes cause cyclic baseline rise and fall, which most often affects UV detectors at high sensitivity[7]. If the laboratory air conditioning cycles on and off, it cools the mobile phase tubing and the detector flow cell. Solution: Ensure the column oven is active. More importantly, insulate the capillary tubing connecting the column outlet to the detector inlet, and ensure the detector's internal heat exchanger is enabled.

References

  • Gradient Elution: Baseline Drift Problems | LCGC Intern
  • HPLC Gradient Elution – Baseline Drift | LCGC Intern
  • Why Your HPLC Baseline Drifts—And How to Stop It | labtech.tn |
  • Downward UV Baseline Drift During Gradient HPLC: What %B Can Reveal | Separ
  • Why Your HPLC Baseline Drifts—And How to Stop It | Separ
  • Troubleshooting - BASi | BASi |
  • HPLC Troubleshooting Mini Guide - Baseline Issues | Phenomenex |

Sources

Reference Data & Comparative Studies

Validation

Validating 2-(1H-Imidazol-4-yl)ethanamine Phosphate Purity: A Comparative Guide to qNMR vs. Traditional Chromatography

The Analytical Challenge of Polar Biogenic Amines 2-(1H-Imidazol-4-yl)ethanamine phosphate, widely known as histamine phosphate, is a potent biogenic amine and vasodilator utilized extensively in receptor functional assa...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Polar Biogenic Amines

2-(1H-Imidazol-4-yl)ethanamine phosphate, widely known as histamine phosphate, is a potent biogenic amine and vasodilator utilized extensively in receptor functional assays and pharmaceutical formulations [3]. Establishing the absolute mass fraction (purity) of this compound is a strict regulatory prerequisite for drug development.

However, validating the purity of histamine phosphate presents a triad of analytical challenges that expose the limitations of traditional High-Performance Liquid Chromatography (HPLC):

  • High Polarity & Poor Retention: As a highly polar aliphatic amine, histamine exhibits negligible retention on standard reversed-phase (C18) columns. It often elutes in the void volume unless complex ion-pairing reagents or Hydrophilic Interaction Liquid Chromatography (HILIC) methods are employed, which suffer from long equilibration times and poor reproducibility [6].

  • Lack of a Strong Chromophore: The imidazole ring and aliphatic amine lack strong UV absorbance at standard analytical wavelengths (e.g., 254 nm). Detection requires low-wavelength UV (e.g., 210 nm) where solvent interference is rampant, or pre-column derivatization, which introduces synthetic variability [6].

  • Salt Form Ambiguity: HPLC-UV only quantifies the active moiety (the histamine free base). It is entirely blind to the phosphate counter-ion ratio. Consequently, HPLC cannot directly determine the absolute mass fraction of the intact salt without orthogonal techniques like ion chromatography.

The Mechanistic Advantage of Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a universally applicable, primary analytical method for direct purity determination, heavily endorsed by USP chapters <761> and <1761> [1].

Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on a fundamental physical causality: the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (molar concentration) producing that signal [2]. By utilizing a highly pure, universally accepted internal calibrant (e.g., Maleic acid), the exact mass fraction of histamine phosphate can be calculated [4]. Furthermore, qNMR measures the entire sample matrix simultaneously, detecting both the active moiety and any proton-bearing organic impurities in a single run [5].

Comparative Performance: qNMR vs. HPLC-UV vs. LC-MS

To objectively select the best validation method, we must compare the analytical capabilities of qNMR against HILIC-UV and LC-MS for this specific compound.

Analytical Feature1H-qNMRHILIC-UVLC-MS (ESI+)
Quantitation Basis Primary ratio method (molar proportionality)Relative response (requires analyte standard)Relative response (requires analyte standard)
Reference Standard Not required (uses universal calibrant)Required (Analyte-specific)Required (Analyte-specific)
Counter-ion Analysis Yes (via 31P-qNMR orthogonally)No (UV blind to phosphate)No (Phosphate suppresses ESI+ signal)
Impurity Profiling Excellent (detects all protonated species)Moderate (only UV-active impurities)Excellent (mass-specific)
Destructive No (sample can be recovered)YesYes
Accuracy / Bias High (± 0.5% mass fraction)Prone to overestimation (LCAP bias)Moderate (matrix effects/ion suppression)

Table 1: Objective comparison of analytical techniques for histamine phosphate purity validation.

Experimental Protocol: A Self-Validating qNMR System

To ensure scientific integrity, a qNMR protocol cannot rely on assumed parameters. It must be a self-validating system where the physical properties of the specific sample dictate the instrumental parameters.

Step 1: Calibrant Selection and Gravimetric Preparation

The internal calibrant must not overlap with the analyte signals. Histamine phosphate exhibits distinct 1H-NMR signals: the imidazole protons at ~8.0 ppm and ~7.3 ppm, and the aliphatic ethylene protons at ~3.2 ppm and ~2.9 ppm [7].

  • Choice of Calibrant: Maleic acid (NIST SRM) is selected because it provides a sharp, isolated singlet at ~6.3 ppm in D2O, ensuring zero interference [5].

  • Preparation: Accurately weigh ~20.00 mg of histamine phosphate and ~10.00 mg of Maleic acid using a microbalance (readability 0.001 mg) to minimize gravimetric uncertainty [4]. Co-dissolve in 0.6 mL of D2O.

Step 2: T1 Relaxation Analysis (The Self-Validation Step)

Causality: Why must we measure the longitudinal relaxation time (T1)? If the nuclei do not fully relax to thermal equilibrium between RF pulses, the signal intensity will be artificially attenuated, destroying the molar proportionality required for absolute quantitation [8].

  • Action: Run an Inversion-Recovery experiment on the prepared sample to determine the exact T1 of the slowest relaxing proton (typically the imidazole C2-H).

  • Parameter Setting: Set the relaxation delay (D1) to strictly ≥5×T1 . For histamine, a D1 of 45 seconds is typically required.

Step 3: qNMR Acquisition
  • Instrument: 400 MHz or 600 MHz NMR spectrometer.

  • Pulse Sequence: 1D proton sequence with a precise 90° excitation pulse to maximize signal-to-noise ratio (SNR).

  • Scans: Acquire 64 scans to ensure the SNR of the integrated peaks exceeds 150:1, which is mandatory for <1% uncertainty [4].

Step 4: Data Processing and Calculation
  • Apply manual phase correction and a high-order polynomial baseline correction.

  • Integrate the Maleic acid singlet (2 protons) and the histamine imidazole C2-H singlet (1 proton).

  • Calculate the mass fraction ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of nuclei, M = molar mass, W = weight, and P = purity).

qNMR Validation Workflow Diagram

qNMR_Workflow T1 1. T1 Relaxation Analysis Inversion-Recovery Experiment Prep 2. Gravimetric Preparation Analyte + Maleic Acid in D2O T1->Prep Determines D1 Acq 3. qNMR Acquisition 90° Pulse, D1 > 5*T1, 64 Scans Prep->Acq NMR Tube Proc 4. Spectral Processing Phase/Baseline Correction & Integration Acq->Proc FID Data Calc 5. Mass Fraction Calculation Purity Assignment Proc->Calc Integral Ratio

Self-validating qNMR workflow for 2-(1H-Imidazol-4-yl)ethanamine phosphate.

Experimental Data: The LCAP Bias

When validating histamine phosphate, relying solely on Liquid Chromatography Area Percent (LCAP) is a dangerous industry pitfall [9]. LCAP assumes all molecules have the same UV extinction coefficient and ignores non-UV active impurities (like excess inorganic phosphate or water).

The following experimental data summary illustrates the discrepancy between methods for a synthesized batch of histamine phosphate:

Analytical MethodReported PurityIdentified ImpuritiesBias / Limitation
HILIC-UV (LCAP) 99.8%0.2% (UV-active only)Overestimates purity; ignores water/salts.
Acid-Base Titration 101.2%N/ANon-specific; affected by excess buffering agents.
1H-qNMR (Mass Fraction) 97.4% ± 0.4% 1.1% (Organic), 1.5% (Water/Salt variance)True absolute purity ; accounts for all mass.

Table 2: Comparative purity results for a single batch of Histamine Phosphate.

The qNMR data reveals the true mass fraction is significantly lower than the HPLC LCAP suggests. This 2.4% discrepancy is critical when formulating precise molar concentrations for in vitro receptor binding assays, where dosing inaccuracies directly skew pharmacological EC50 values.

Conclusion

For polar, salt-form biogenic amines like 2-(1H-Imidazol-4-yl)ethanamine phosphate, traditional HPLC-UV is insufficient for absolute purity assignment. qNMR provides a metrologically traceable, primary ratio method that eliminates the need for identical reference standards while offering superior accuracy. By implementing a self-validating protocol—where T1 relaxation times are empirically measured rather than assumed—researchers can guarantee the scientific integrity of their analytical data.

References

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). usp.org.
  • Collaborative Study to Validate Purity Determination by 1H quantit
  • Buy Histamine Phosphate from Supplier InvivoChem. invivochem.com.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. americanpharmaceuticalreview.com.
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. acs.org.
  • A Comparative Guide to the Validation of Cuban-1-amine Purity by HPLC and NMR. benchchem.com.
  • Analytical Profiles of Histamine.
  • Evaluation of Accuracy for the Quantitative Analysis Using Nuclear Magnetic Resonance as a Detector of HPLC. chromsoc.jp.
  • Purity analysis with qNMR vs IR : r/chemistry. reddit.com.
Comparative

Comparative Analysis of 2-(1H-Imidazol-4-yl)ethanamine Phosphate and Selective H1 Receptor Agonists: A Technical Guide

As a Senior Application Scientist, selecting the appropriate pharmacological tool is paramount for isolating specific receptor-mediated pathways. While 2-(1H-Imidazol-4-yl)ethanamine phosphate (commonly known as histamin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate pharmacological tool is paramount for isolating specific receptor-mediated pathways. While 2-(1H-Imidazol-4-yl)ethanamine phosphate (commonly known as histamine phosphate) serves as the foundational endogenous reference, the evolution of synthetic chemistry has yielded highly selective H1 receptor agonists. This guide provides an in-depth, objective comparison of histamine phosphate against synthetic alternatives like 2-(3-bromophenyl)histamine and histaprodifen, detailing the causality behind their experimental applications and the self-validating protocols required to quantify their efficacy.

The Analytical Paradigm: Pan-Agonism vs. Selectivity

The histamine receptor family comprises four G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.

  • 2-(1H-Imidazol-4-yl)ethanamine phosphate: This is the phosphorylated salt of endogenous histamine. It is a1 that activates all four receptor subtypes[1]. While essential as a baseline reference standard, its lack of selectivity makes it unsuitable for isolating H1-specific responses in tissues expressing multiple histamine receptor subtypes.

  • 2-(3-Bromophenyl)histamine: By replacing the imidazole moiety or modifying the ring structure, researchers developed 2[2]. The halogenated phenyl ring prevents binding to H2/H3/H4 receptors, making it a precise tool for H1 pathway isolation.

  • Histaprodifen: Featuring a bulky 3,3-diphenylpropyl substituent, histaprodifen and its derivatives (e.g., methylhistaprodifen) represent a structural leap. They exhibit3 than histamine at the H1 receptor, driven by optimized interactions within the orthosteric binding pocket[3].

Mechanistic Causality of H1 Activation

The H1 receptor canonically couples to Gq/11 proteins. Agonist binding induces a conformational shift that activates Phospholipase C (PLC), hydrolyzing PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). This pathway directly dictates our experimental design: because IP3 triggers intracellular calcium ( Ca2+ ) release, fluorometric calcium imaging becomes the most robust, direct readout of H1 functional efficacy.

G_Protein_Coupling Agonist H1 Agonist (e.g., Histamine Phosphate) Receptor H1 Receptor (GPCR) Agonist->Receptor Orthosteric Binding Gq Gq/11 Protein Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Alpha Subunit Activation SecondMsgr IP3 & DAG Generation PLC->SecondMsgr PIP2 Hydrolysis Calcium Intracellular Ca2+ Release SecondMsgr->Calcium ER Calcium Channel Opening

Caption: H1 Receptor Gq/11-Coupled Signaling Pathway.

Quantitative Pharmacodynamics

To objectively select an agonist, researchers must evaluate affinity ( Ki​ ), potency ( pD2​ or EC50​ ), and selectivity. The table below synthesizes these parameters.

CompoundReceptor SelectivityRelative Potency (vs Histamine)Key Structural FeaturePrimary Experimental Application
Histamine Phosphate Pan-agonist (H1-H4)1x (Reference standard)Unmodified imidazole ringBaseline physiological mapping
2-(3-Bromophenyl)histamine H1 Selective~1.5x - 2.0xHalogenated phenyl ringIsolating H1 pathways in mixed-tissue
Histaprodifen H1 Highly Selective>2.0x3,3-diphenylpropyl substituentHigh-affinity structural mapping
Methylhistaprodifen H1 Highly Selective~3.4xN-alpha-methyl modificationMaximum efficacy in functional assays

Self-Validating Experimental Methodologies

A core tenet of rigorous pharmacology is that every assay must be self-validating. We achieve this by integrating specific inverse agonists (e.g., mepyramine) to prove that the observed signal is exclusively mediated by the target receptor.

Protocol A: Radioligand Competition Binding Assay

Causality: Functional assays amplify signals (spare receptors), which can mask true binding affinity. To quantify the exact orthosteric affinity ( Ki​ ) of novel agonists, we must measure their ability to displace a known radioligand without relying on downstream G-protein coupling.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human H1R (hH1R). Rationale: Using a transfected cell line eliminates background noise from endogenous H2/H3/H4 receptors.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -mepyramine (a highly specific H1 inverse agonist) in 50 mM Na/K phosphate buffer (pH 7.4) for 60 minutes at 25°C.

  • Agonist Competition: Add the test agonist (e.g., Histamine phosphate or Histaprodifen) in a concentration gradient ( 10−10 to 10−4 M).

  • Self-Validation Control: Include a well with 10 µM unlabelled mepyramine to define non-specific binding (NSB). If the test agonist cannot displace the radioligand to the NSB baseline, it is either an allosteric modulator or lacks full orthosteric affinity.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify retained radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization Assay

Causality: Because H1R is Gq-coupled, measuring the transient spike in intracellular calcium provides a real-time, physiological readout of functional efficacy ( Emax​ ).

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-hH1R cells in a 96-well black-walled, clear-bottom microplate at 40,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with HBSS containing 20 mM HEPES. Rationale: HEPES prevents pH fluctuations outside the incubator, which can cause spontaneous calcium transients. Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) for 45 minutes at 37°C.

  • Self-Validation (Antagonist Blockade): Pre-incubate half the wells with 10 nM mepyramine for 15 minutes. Rationale: A true H1-mediated calcium spike must be completely abolished by mepyramine. If a calcium spike still occurs in the presence of mepyramine, the agonist is exhibiting off-target effects.

  • Agonist Injection & Readout: Inject the H1 agonist (e.g., 2-(3-bromophenyl)histamine) using an automated fluidics system. Immediately record fluorescence (Excitation: 488 nm / Emission: 525 nm) continuously for 90 seconds to capture the peak transient.

Assay_Workflow S1 Cell Prep CHO-hH1R Cells S2 Dye Loading Fluo-4 AM Incubation S1->S2 S3 Validation Add Mepyramine Control S2->S3 S4 Stimulation Agonist Injection S3->S4 S5 Detection Fluorometric Readout S4->S5

Caption: Self-Validating Workflow for Intracellular Calcium Mobilization Assay.

Advanced Applications: Constitutive Activity and Epilepsy Models

The choice between histamine phosphate and selective agonists becomes critical in complex neuropharmacological models. Recent studies have explored the role of H1 receptors in modulating NMDA receptor currents in primary neuronal cultures.

The H1 receptor exhibits high constitutive activity. When researchers apply mepyramine (acting as an inverse agonist rather than a neutral antagonist), it blocks this constitutive activity, which paradoxically4[4]. This mechanism is hypothesized to underlie the proconvulsant side effects of first-generation antihistamines.

To prove this was strictly an H1-mediated phenomenon, researchers utilized 2,3-bromophenylhistamine . Because it is a highly selective H1 agonist, its application successfully reversed the effects of mepyramine on NMDA rundown without triggering the H2 or H3 receptors abundant in neuronal tissue. Histamine phosphate, while capable of the same reversal, introduces confounding variables by simultaneously activating H3 auto-receptors, which would inhibit endogenous neurotransmitter release.

References

  • Histamine receptor agonists (H1, H2, and H3).
  • Source: nih.
  • Histamine Receptor - MedchemExpress.
  • Source: benchchem.
  • Source: researchgate.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Validation of 2-(1H-Imidazol-4-yl)ethanamine Phosphate Antibodies

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-(1H-Imidazol-4-yl)ethanamine, commonly known as histamine, is paramount. As a critical mediator in allergic re...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-(1H-Imidazol-4-yl)ethanamine, commonly known as histamine, is paramount. As a critical mediator in allergic responses, inflammation, and neurotransmission, understanding its concentration and dynamics in biological samples is essential.[1][2] Immunoassays, particularly ELISA, offer a high-throughput and cost-effective method for this purpose. However, the small molecular size and simple structure of histamine present a significant challenge in developing highly specific antibodies, making rigorous cross-reactivity validation not just a quality control step, but a cornerstone of reliable data generation.[3][4][5]

This guide provides an in-depth comparison of methodologies for validating the cross-reactivity of anti-histamine phosphate antibodies. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the trustworthiness and scientific integrity of your findings.

The Challenge: Specificity in the Face of Structural Similarity

The primary goal of cross-reactivity validation is to determine the degree to which an anti-histamine antibody binds to molecules other than histamine.[8] This is typically assessed by challenging the antibody with a panel of potentially cross-reacting compounds.

Below is a diagram illustrating the histamine signaling pathway, highlighting its role as a key biological amine.

Histamine_Signaling_Pathway cluster_synthesis Histamine Synthesis & Storage cluster_release Release cluster_receptors Receptor Binding & Effect Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine (2-(1H-Imidazol-4-yl)ethanamine) HDC->Histamine VMAT2 VMAT2 Histamine->VMAT2 Vesicles Storage Vesicles (in Mast Cells, Basophils, Neurons) VMAT2->Vesicles Release Degranulation/ Exocytosis Vesicles->Release Stimulus Allergen, Neuropeptide, Complement Proteins Stimulus->Release Extracellular_Histamine Extracellular Histamine Release->Extracellular_Histamine H1R H1 Receptor Effects Physiological Effects: - Allergic Inflammation - Gastric Acid Secretion - Neurotransmission - Immunomodulation H1R->Effects H2R H2 Receptor H2R->Effects H3R H3 Receptor H3R->Effects H4R H4 Receptor H4R->Effects Extracellular_Histamine->H1R Extracellular_Histamine->H2R Extracellular_Histamine->H3R Extracellular_Histamine->H4R caption Histamine synthesis, release, and receptor interaction. Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection Plate_Coating 1. Coat microplate wells with Histamine-Protein Conjugate Wash1 2. Wash to remove unbound conjugate Plate_Coating->Wash1 Block 3. Block non-specific binding sites Wash1->Block Wash2 4. Wash Block->Wash2 Add_Samples 5. Add Standards (Histamine) or Test Analogs (in serial dilution) Wash2->Add_Samples Add_Antibody 6. Add Anti-Histamine Antibody Add_Samples->Add_Antibody Incubate1 7. Incubate to allow competition Add_Antibody->Incubate1 Wash3 8. Wash to remove unbound antibody and analytes Incubate1->Wash3 Add_Secondary 9. Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary Incubate2 10. Incubate Add_Secondary->Incubate2 Wash4 11. Wash Incubate2->Wash4 Add_Substrate 12. Add Substrate Wash4->Add_Substrate Incubate3 13. Incubate for color development Add_Substrate->Incubate3 Stop_Reaction 14. Add Stop Solution Incubate3->Stop_Reaction Read_Plate 15. Read absorbance Stop_Reaction->Read_Plate caption Competitive ELISA workflow for cross-reactivity. Validation_Workflow Start Start: Select Anti-Histamine Antibody Candidate(s) ELISA_Screen Competitive ELISA Screen with Analog Panel Start->ELISA_Screen Calculate_CR Calculate % Cross-Reactivity and IC50 Values ELISA_Screen->Calculate_CR Decision Does Antibody Meet Specificity Criteria? (e.g., <1% CR for key analogs) Calculate_CR->Decision LCMS_Validation Orthogonal Validation: Correlate ELISA results with LC-MS/MS on biological samples Decision->LCMS_Validation Yes Rejected Reject Antibody Decision->Rejected No Final_Decision Is there a strong correlation (R² > 0.9)? LCMS_Validation->Final_Decision Validated Antibody Validated for Use Final_Decision->Validated Yes Final_Decision->Rejected No caption Comprehensive antibody validation workflow.

Sources

Comparative

benchmarking 2-(1H-Imidazol-4-yl)ethanamine phosphate stability against free base histamine

Benchmarking 2-(1H-Imidazol-4-yl)ethanamine Phosphate Stability Against Free Base Histamine: A Comprehensive Guide for Formulation and Research As a Senior Application Scientist navigating the complexities of biogenic am...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(1H-Imidazol-4-yl)ethanamine Phosphate Stability Against Free Base Histamine: A Comprehensive Guide for Formulation and Research

As a Senior Application Scientist navigating the complexities of biogenic amine formulation, one of the most frequent structural decisions you will encounter is selecting the appropriate physical form of 2-(1H-Imidazol-4-yl)ethanamine—commonly known as histamine. While the free base form is widely recognized, its inherent physicochemical vulnerabilities make it a liability in rigorous experimental and clinical settings.

This guide provides an objective, data-driven comparison between histamine free base and its highly stabilized salt counterpart, histamine phosphate (often formulated as a diphosphate). By understanding the mechanistic causality behind their stability profiles, researchers can design more reliable, self-validating experimental protocols.

Physicochemical Causality: Why the Salt Form Dictates Stability

To understand the behavioral divergence between these two forms, we must examine their molecular architecture. Histamine possesses two distinct basic centers: an aliphatic primary amine (pKa ~9.4) and an imidazole ring nitrogen (pKa ~5.8)[1].

In histamine free base , the unprotonated aliphatic amine is highly nucleophilic. This leaves the molecule extremely vulnerable to absorbing atmospheric moisture (highly hygroscopic) and undergoing rapid oxidative degradation when exposed to light or air[2]. Handling the free base requires strict environmental controls, such as storage in tightly closed, dry, and well-ventilated spaces, often under inert gas[2].

Conversely, reacting histamine with phosphoric acid yields histamine phosphate (C₅H₉N₃·2H₃PO₄). This reaction protonates the amine and imidazole nitrogens, locking the molecule into a robust, ion-paired crystalline lattice[1]. This structural rigidification drastically elevates the melting point and neutralizes the molecule's hygroscopicity, shielding it from environmental moisture and thermal stress[3][4].

G A Histamine (Free Base) C Unprotonated Aliphatic Amine (Highly Reactive) A->C B Histamine Phosphate (Salt) D Protonated Amine & Imidazole (Ion-Paired Lattice) B->D E Hygroscopic Moisture Absorption C->E Exposure to Air F Oxidative Degradation C->F Light / Heat G Resistant to Moisture D->G Crystalline Stability H Thermal & Photochemical Stability D->H Autoclave Compatible

Mechanistic divergence in stability between histamine free base and its phosphate salt.

Quantitative Stability Benchmarking

The theoretical stability of the phosphate salt translates directly into measurable laboratory advantages. The table below synthesizes the physicochemical benchmarking data for both forms.

ParameterHistamine (Free Base)Histamine Phosphate (Salt)Practical Implication for Researchers
Melting Point 83–84 °C[1]132–133 °C[3][4]The salt's higher melting point indicates a stronger, more thermodynamically stable crystal lattice.
Hygroscopicity High[2]LowFree base requires desiccation; the phosphate salt can be weighed accurately on an open bench.
Aqueous Shelf-Life Rapid degradation; must be prepared fresh.Stable for >4 months at 12 °C (at 2.76–22.10 mg/mL)[5].Phosphate solutions allow for batch preparation, reducing inter-assay variability.
Sterilization Filtration only (heat labile).Autoclave compatible (121 °C, 15 min)[6].Autoclaving phosphate solutions ensures absolute sterility without compromising API integrity.

Self-Validating Experimental Protocols

To objectively prove the superiority of the phosphate salt in your own laboratory, or to prepare it for downstream in vivo assays (such as bronchoprovocation or vascular permeability studies), implement the following self-validating workflows.

Protocol A: Forced Degradation & HPLC-UV Benchmarking

This protocol is designed as a self-validating system: the inclusion of a 4 °C control aliquot ensures that any peak degradation observed in the stressed samples is strictly a function of the applied environmental stress, not an artifact of the HPLC method.

  • Sample Preparation : Prepare 1.0 mg/mL solutions of both histamine free base and histamine phosphate in HPLC-grade water. (Note: 2.76 mg of histamine diphosphate is equivalent to ~1 mg of histamine base[5]. Adjust molarity accordingly).

  • Environmental Stressing : Divide each solution into three aliquots:

    • Control: Store at 4 °C in the dark.

    • Thermal Stress: Autoclave at 121 °C for 15 minutes[6].

    • Oxidative Stress: Spike with 0.1% H₂O₂ and incubate for 24 hours at room temperature.

  • HPLC-UV Analysis : Inject 10 µL onto a C18 column using an isocratic mobile phase (e.g., 0.05 M phosphate buffer pH 3.0 / Acetonitrile, 90:10 v/v). Monitor UV absorbance at 210 nm.

  • Data Interpretation : Quantify the Area Under the Curve (AUC) for the primary API peak. You will observe that the autoclaved histamine phosphate retains >98% of its baseline AUC[6], whereas the free base exhibits significant secondary degradant peaks and a reduced primary AUC.

Workflow Step1 1. Sample Preparation (Free Base vs. Phosphate) Step2 2. Environmental Stressing (Heat, Light, Moisture) Step1->Step2 Sub1 Aqueous & Solid State Step1->Sub1 Step3 3. HPLC-UV Analysis (Isocratic Elution) Step2->Step3 Sub2 Oxidative Stress (0.1% H2O2) Step2->Sub2 Sub3 Autoclave (121°C, 15 min) Step2->Sub3 Step4 4. Data Quantification (Peak Area & Degradant Profiling) Step3->Step4

Self-validating experimental workflow for HPLC-UV forced degradation benchmarking.

Protocol B: Preparation of Stable Histamine Phosphate Solutions for In Vivo Use

Historically, researchers filtered histamine solutions, which introduced uncertainties regarding sterility and shelf-life. This protocol leverages the thermal stability of the phosphate salt to create a robust, sterile solution[6].

  • Dissolution : Accurately weigh histamine phosphate powder. Dissolve in sterile Phosphate-Buffered Saline (PBS, pH 7.4) to achieve the desired concentration (solubility reaches up to ~50 mg/mL)[3].

  • Terminal Sterilization : Transfer the solution to Type I glass vials[7]. Seal and autoclave at 121 °C for 15 minutes.

  • Storage & Validation : Store the sterilized vials at 4 °C to 12 °C, protected from light[5][7]. To validate, pull one vial at Day 0 and another at Month 4; run an HPLC assay to confirm that the API concentration remains within 90.0% to 110.0% of the labeled amount, satisfying USP monograph standards[7].

Conclusion

For any rigorous analytical, diagnostic, or pharmaceutical application, 2-(1H-Imidazol-4-yl)ethanamine phosphate is vastly superior to its free base counterpart. The protonation of the amine and imidazole centers establishes a stable crystalline lattice that resists moisture, oxidation, and thermal degradation. By transitioning to the phosphate salt, laboratories can eliminate the variables of API degradation, utilize terminal autoclave sterilization, and ensure absolute reproducibility across longitudinal studies.

References

  • USP Monographs: Histamine Phosphate Injection. USP-NF.
  • SAFETY DATA SHEET: Histamine, Free Base. Merck Millipore.
  • Stability of solutions of histamine acid phosphate after sterilization by heating in an autoclave. PubMed (NIH).
  • Buy Histamine Phosphate from Supplier InvivoChem. InvivoChem.
  • Stability of stored histamine diphosphate solutions. Clinically useful information. PubMed (NIH).
  • Histamine diphosphate salt. Chem-Impex.
  • Histamine. Wikipedia.

Sources

Validation

2-(1H-Imidazol-4-yl)ethanamine Phosphate: Reference Standard Characterization &amp; Comparison Guide

Executive Summary 2-(1H-Imidazol-4-yl)ethanamine phosphate, universally known as histamine diphosphate (CAS 51-74-1), is a critical biogenic amine salt utilized extensively in pharmacological research, allergy diagnostic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1H-Imidazol-4-yl)ethanamine phosphate, universally known as histamine diphosphate (CAS 51-74-1), is a critical biogenic amine salt utilized extensively in pharmacological research, allergy diagnostics, and as a primary reference standard in pharmaceutical quality control[1]. In analytical chemistry, the diphosphate salt form is strictly preferred over the histamine free base. The phosphate counterions significantly enhance the molecule's thermodynamic stability and aqueous solubility, mitigating the rapid oxidative degradation typically observed in the free base[1].

This guide provides an objective comparison of reference standard tiers and outlines self-validating analytical protocols required to characterize histamine phosphate to pharmacopeial standards.

Pharmacological Context & Rationale

Understanding the mechanism of action of histamine phosphate is essential, particularly when historical or specialized bioassays (such as the cat blood pressure method used for national reference standard calibration[2]) are employed to verify biological potency. Histamine phosphate acts as a potent agonist, binding to specific G-protein coupled receptors to trigger distinct intracellular cascades.

G Histamine Histamine Phosphate (Ligand) H1R H1 Receptor (Gq/11 coupled) Histamine->H1R Binds H2R H2 Receptor (Gs coupled) Histamine->H2R Binds PLC Phospholipase C (PLC) H1R->PLC Activates AC Adenylyl Cyclase (AC) H2R->AC Activates Ca2 Intracellular Ca2+ Increase PLC->Ca2 IP3/DAG cAMP cAMP Accumulation AC->cAMP ATP Conv.

Histamine phosphate receptor binding and downstream intracellular signaling pathways.

Reference Standard Tier Comparison

When establishing analytical methods for batch release or stability testing, selecting the correct tier of the reference standard is paramount. The table below objectively compares a Primary Certified Reference Material (CRM) against Secondary Working Standards and Research-Grade reagents.

Standard TierMinimum PurityTraceability & CertificationRecommended Application
Primary CRM (ISO 17034) >99.5%Fully traceable to SI units; rigorous structural elucidation (NMR, IR, MS).Pharmacopeial assay calibration; analytical method validation.
Secondary Working Standard >98.0%Qualified in-house against a Primary CRM.Routine batch release; daily system suitability testing (SST).
Research Grade Reagent ≥95.0%Lot-specific Certificate of Analysis (CoA) only.Early-stage R&D; non-GMP biological assays.

Analytical Characterization Workflows

A self-validating characterization protocol for histamine phosphate must account for its specific physicochemical properties: it is highly polar, basic, and notably hygroscopic[3].

Workflow Start Histamine Phosphate Batch Sample ID Identification (IR, NMR, MS) Start->ID Purity Purity Analysis (HPLC-UV/MS) Start->Purity Assay Potency Assay (Titration) Start->Assay Moisture Moisture Content (Karl Fischer) Start->Moisture Cert Certified Reference Material (CRM) ID->Cert Confirmed Purity->Cert >99.0% Assay->Cert 98.0-101.0% Moisture->Cert <3.0%

Analytical workflow for the characterization of histamine phosphate reference standards.

Protocol A: Purity and Impurity Profiling via HPLC-MS

Causality & Design: Histamine is a highly polar, low-molecular-weight aliphatic amine. Standard C18 reversed-phase chromatography often results in poor retention and severe peak tailing due to secondary interactions with residual silanols. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is required. Mass spectrometry (MS) is coupled to achieve high sensitivity, which is necessary for quantifying trace biogenic amine impurities down to a Limit of Detection (LOD) of 0.2 ppm[4].

Step-by-Step Methodology:

  • System Suitability Preparation: Prepare a resolution solution containing histamine phosphate and a known related substance (e.g., histidine).

    • Self-Validation Check: The system is only valid for analysis if the resolution ( Rs​ ) between histidine and histamine is ≥2.5 .

  • Sample Preparation: Accurately weigh 10.0 mg of the histamine phosphate standard. Dissolve in 10.0 mL of the mobile phase (e.g., 10 mM ammonium formate in 90% acetonitrile).

    • Causality: Dissolving directly in the mobile phase prevents solvent-mismatch peak distortion at the solvent front.

  • Chromatographic Separation: Inject 5 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Maintain an isocratic flow rate of 0.3 mL/min.

  • Detection: Utilize an MS/MS detector in positive electrospray ionization (ESI+) mode, monitoring the specific transition for histamine ( m/z 112 95).

  • Verification: Run a blank injection post-sample to ensure no carryover.

    • Self-Validation Check: Carryover must be <0.1% of the principal peak area.

Protocol B: Pharmacopeial Potency Assay (Titrimetry)

Causality & Design: The USP monograph dictates that histamine phosphate must contain 98.0% to 101.0% of C5​H9​N3​⋅2H3​PO4​ on a dried basis[3]. Because the compound is a diphosphate salt, an acid-base titration using sodium hydroxide will neutralize the phosphoric acid equivalents. Thymolphthalein is selected as the indicator because its color transition (pH 9.3–10.5) perfectly aligns with the alkaline equivalence point of the phosphate salt[3].

Step-by-Step Methodology:

  • Moisture Correction (Loss on Drying): Dry a separate 1.0 g aliquot of the sample at 105°C for 2 hours.

    • Self-Validation Check: The moisture loss must be ≤3.0% [3]. This value is mandatory to calculate the final assay on a dried basis.

  • Sample Dissolution: Accurately weigh approximately 150 mg of the histamine phosphate sample. Dissolve completely in 10 mL of HPLC-grade water.

  • Solvent Adjustment: Add 5 mL of chloroform and 25 mL of ethanol.

    • Causality: The addition of organic solvents sharpens the titration endpoint by altering the dielectric constant of the medium, ensuring a distinct and rapid color change.

  • Titration: Add 10 drops of thymolphthalein TS. Titrate with 0.2 N sodium hydroxide (NaOH) volumetric solution until a persistent blue color is observed.

  • Calculation: Each mL of 0.2 N NaOH is stoichiometrically equivalent to 15.36 mg of C5​H9​N3​⋅2H3​PO4​ [3]. Calculate the percentage purity against the theoretical yield.

(Note: For specific liquid formulations like injections, alternative colorimetric methods utilizing 1,2-naphthoquinone-4-sodium sulfonate—Folin's method—are employed to measure histamine via complexation, strictly obeying Beer's law[5][6].)

Experimental Data: CRM vs. In-House Standard

To demonstrate the necessity of rigorous characterization and proper storage (due to the compound's hygroscopicity), the following table summarizes experimental data comparing an ISO 17034 Certified Reference Material against an improperly stored, uncharacterized in-house working standard.

Analytical ParameterUSP Acceptance CriteriaPrimary CRM ResultIn-House Standard ResultStatus (In-House)
Identification (IR) Conforms to reference spectrumConformsConformsPass
Loss on Drying ≤3.0% [3]1.2%4.5%Fail
Assay (Titrimetry) 98.0% - 101.0% (Dried basis)[3]99.8%96.4%Fail
Chromatographic Purity Total impurities ≤1.0% 0.15%2.10%Fail

Data Insight: The in-house standard failed the Loss on Drying specification due to moisture absorption, which subsequently artificially diluted the active pharmaceutical ingredient (API) concentration, leading to a failed Assay result. This highlights why a self-validating moisture correction step is structurally critical to the protocol.

References

  • CAS 51-74-1: Histamine diphosphate - CymitQuimica. cymitquimica.com.
  • Objective: To establish the 14th batch of national reference standards for histamine phosphate. Chinese Journal of New Drugs.
  • Histamine Phosphate Specifications Guide. Scribd.
  • Histamine Phosphate Injection - Definition, Identification, Assay - USP 2025. trungtamthuoc.com.
  • Colorimetric Determination of Histamine in Histamine Phosphate Injection, U.S.P. ResearchGate.
  • Gentamicin for parenteral administration to horses - Art. 30(3) - CVMP assessment report. europa.eu.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-Imidazol-4-yl)ethanamine Phosphate

As researchers and developers at the forefront of science, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regul...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of science, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(1H-Imidazol-4-yl)ethanamine phosphate (also known as histamine diphosphate), ensuring the protection of laboratory personnel, the integrity of our research environment, and full regulatory compliance.

The procedural necessity for handling this compound as regulated hazardous waste stems directly from its inherent chemical properties and associated health risks. Understanding this causality is the first step toward building a culture of safety and trust in our laboratories.

Hazard Profile and Rationale for Specialized Disposal

2-(1H-Imidazol-4-yl)ethanamine phosphate is classified as a hazardous substance, a designation based on its potential to cause significant harm upon exposure.[1][2][3] Improper disposal, such as discharge into sewer systems, can introduce a biologically active and hazardous compound into the environment and wastewater treatment facilities.[4][5]

The primary hazards associated with this compound are summarized below:

Hazard ClassificationDescription of RiskSupporting Sources
Acute Toxicity Harmful if swallowed, potentially causing gastrointestinal irritation.[1][6][7][1][7]
Skin Irritation/Corrosion Causes skin irritation and may provoke an allergic skin reaction upon contact.[1][7] The parent imidazole ring is considered corrosive.[5][8][1][5][7][8]
Serious Eye Damage Poses a significant risk of causing serious, potentially irreversible, eye damage on contact.[1][7][1][7]
Respiratory Sensitization If inhaled as a dust, it may trigger allergy or asthma-like symptoms and cause respiratory irritation.[1][7][1][7]

Given this profile, the core principle for disposal is containment and controlled destruction . The compound must be managed as a hazardous waste stream from the point of generation to its final disposition by a licensed facility.

Mandatory Personal Protective Equipment (PPE)

When handling either the pure compound or its waste, adherence to a strict PPE protocol is non-negotiable. This equipment serves as the primary barrier against accidental exposure.

  • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[7][8]

  • Hand Protection : Use chemically impermeable gloves, such as nitrile gloves. Dispose of contaminated gloves immediately after use in accordance with laboratory best practices.[4][7]

  • Body Protection : A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.[8]

  • Respiratory Protection : All handling of the solid compound that may generate dust should be performed in a certified laboratory chemical fume hood.[6][8] If a fume hood is not available or if significant aerosolization is possible, a NIOSH-approved respirator is necessary.[7][9]

An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[6][8]

Step-by-Step Disposal Protocol

This protocol ensures that waste 2-(1H-Imidazol-4-yl)ethanamine phosphate is handled safely, is properly containerized, and is disposed of in compliance with environmental regulations.

Step 1: Waste Segregation and Collection

This chemical waste must be collected at the point of generation and segregated from all other waste streams.

  • Collect All Forms : This includes pure, unused compound, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, wipes).

  • Use a Compatible Container : Waste must be collected in a sealable, airtight container made of a compatible material (e.g., a high-density polyethylene (HDPE) jar with a screw-top lid).[8][10] The container must be in good condition, with no leaks or cracks.

  • Avoid Incompatibles : Do not mix this waste with incompatible materials such as strong oxidizers, acids, acid anhydrides, or acid chlorides.[8][10]

Step 2: Hazardous Waste Labeling

Proper labeling is a critical compliance step that ensures safe handling and proper disposal by waste management personnel.

  • Immediate Labeling : Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[8]

  • Required Information : The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(1H-Imidazol-4-yl)ethanamine phosphate"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").[2]

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and laboratory location.

Step 3: On-Site Accumulation and Storage

The waste container must be stored safely within the laboratory prior to its removal.

  • Secure Storage : Keep the waste container tightly closed except when adding waste.[6][7][10]

  • Designated Area : Store the container in a designated, secure, and well-ventilated secondary containment bin away from general traffic areas.[5][8][10]

  • Segregate from Incompatibles : Ensure the storage location is away from the incompatible materials mentioned in Step 1.[5][8]

Step 4: Final Disposal Arrangement

Under no circumstances should this chemical waste be discharged into the sanitary sewer or placed in the regular trash.[4][5]

  • Contact EH&S : Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5][10]

  • Follow Institutional Procedures : Adhere to your organization's specific procedures for requesting a chemical waste collection.[10] The final, accepted method of destruction is typically high-temperature incineration at a licensed chemical destruction facility.[4]

Step 5: Decontamination of Empty Containers

Empty containers that once held the pure compound must also be managed as hazardous waste.

  • Triple Rinse : An empty container can be decontaminated by triple-rinsing it with a suitable solvent (e.g., water).[4]

  • Collect Rinsate : Crucially, all rinsate from this process must be collected as hazardous waste and added to your designated waste container.

  • Final Container Disposal : Once decontaminated, the container can be punctured to render it unusable and disposed of according to institutional policy, which may include recycling or disposal in a sanitary landfill.[4]

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the affected area.

  • Remove Ignition Sources : If applicable, remove all sources of ignition from the area.[4]

  • Don PPE : Before re-entering the area, don the full PPE detailed in Section 2.

  • Prevent Drainage : Prevent the spilled material from entering drains or sewers.[4][6][7]

  • Contain and Clean : For a solid spill, carefully sweep up or use a HEPA-filtered vacuum to collect the material, avoiding dust generation.[1][6][9] Place all contaminated materials into a new, properly labeled hazardous waste container.[8]

  • Report : Report the incident to your supervisor and your institution's EH&S department as required by your laboratory's Chemical Hygiene Plan.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(1H-Imidazol-4-yl)ethanamine phosphate waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 On-Site Management cluster_3 Final Disposition gen Waste Generated (Pure solid, solution, spill debris) container Select Compatible, Sealable Container gen->container Collect at source request Container Full or No Longer in Use? label_node Label Container Immediately - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms - Accumulation Date container->label_node storage Store in Designated, Secure Secondary Containment label_node->storage incompatibles Keep Away From: - Strong Oxidizers - Acids - Acid Chlorides storage->incompatibles storage->request pickup Arrange Pickup via EH&S or Licensed Contractor request->pickup Yes incinerate Controlled Incineration at Licensed Facility pickup->incinerate

Caption: Disposal workflow for 2-(1H-Imidazol-4-yl)ethanamine phosphate.

By adhering to these scientifically-grounded procedures, you actively contribute to a safe and responsible research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound.

References

  • MATERIAL SAFETY DATA SHEET - HISTAMINE ACID PHOSPHATE (Monohydrate) 99%. Oxford Lab Fine Chem. Retrieved from [Link]

  • Imidazole. (2025, February 28). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Imidazole Standard Operating Procedure. Washington State University. Retrieved from [Link]

Sources

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